Product packaging for Villosin(Cat. No.:)

Villosin

Número de catálogo: B175993
Peso molecular: 300.4 g/mol
Clave InChI: HVTQZHAAIRBKHO-YSLAMIOMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Villosin is a bioactive labdane-type diterpenoid that serves as a valuable reference standard and investigative tool in pharmacological and phytochemical research. It is primarily recognized for its potent cytotoxic activity against a diverse panel of human cancer cell lines. Studies have shown that this compound exhibits remarkable cytotoxicity, particularly against human small cell lung cancer (NCI-H187) cells, demonstrating significant potency that positions it as a potential lead molecule for antitumor therapeutic development . Beyond its direct cytotoxic effects, this compound has also been identified as an inhibitor of nitric oxide (NO) production. It shows inhibitory effects in LPS and IFN-γ-induced RAW 264.7 murine macrophages, which underscores its potential for use in research focused on modulating inflammatory pathways . Originally isolated from plants within the Hedychium genus, such as Hedychium ellipticum and Hedychium coronarium , this compound contributes to the documented biological activities of these traditional medicinal plants . The dual research applications of this compound—spanning both oncology and immunology—make it a compound of significant interest for exploring natural product-based mechanisms of action and for advancing drug discovery efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O2 B175993 Villosin

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-14-6-9-17-19(2,3)11-5-12-20(17,4)16(14)8-7-15-10-13-22-18(15)21/h7-8,10,16-17H,1,5-6,9,11-13H2,2-4H3/b8-7+/t16-,17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTQZHAAIRBKHO-YSLAMIOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2C=CC3=CCOC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CCOC3=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Curcuma kwangsiensis as a Source of Bioactive Diarylheptanoids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information contained herein is a synthesis of published research and should not be construed as a protocol for self-medication or a replacement for professional medical advice.

Executive Summary

Curcuma kwangsiensis S.G. Lee & C.F. Liang, a member of the Zingiberaceae family, is a perennial herb widely distributed in the southwest regions of China. Its rhizomes are a significant component of Traditional Chinese Medicine, valued for promoting blood circulation. While the natural products database PubChem has reported the presence of the diterpenoid Villosin in this plant, a comprehensive review of the primary phytochemical literature reveals that C. kwangsiensis is predominantly characterized by a rich and diverse array of diarylheptanoids .[1][2][3][4][5] These compounds are the major and pharmacologically active constituents identified in numerous studies. This guide provides an in-depth overview of C. kwangsiensis as a source of these bioactive diarylheptanoids, including their extraction, isolation, and reported biological activities. The potential presence of this compound remains to be substantiated by detailed phytochemical investigation.

Phytochemical Profile: The Preeminence of Diarylheptanoids

Numerous phytochemical investigations have been conducted on the rhizomes of C. kwangsiensis. These studies have consistently led to the isolation and structural elucidation of a wide variety of diarylheptanoids, which can be broadly categorized into linear (acyclic) and cyclic structures. To date, dozens of diarylheptanoids have been identified from this plant.[3][4] In addition to diarylheptanoids, other classes of compounds such as sesquiterpenoids and labdane diterpenoids have also been isolated.

Quantitative Analysis of Bioactive Diarylheptanoids

While the percentage yield of individual diarylheptanoids from the raw plant material can vary depending on the extraction and purification methods, their biological potency has been quantified in several studies. A significant number of these compounds exhibit strong inhibitory activity against nitric oxide (NO) production in lipopolysaccharide-activated macrophages, indicating potent anti-inflammatory properties. The half-maximal inhibitory concentration (IC₅₀) values for some of these compounds are presented in the table below.

Compound IDCompound Name/StructureBiological ActivityIC₅₀ (µM)Reference
1 (3S)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-olNO Production Inhibition3.13[1]
2 (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-olNO Production Inhibition2.81[1]
3 (3S)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-olNO Production Inhibition2.41[1]

Experimental Protocols: Extraction and Isolation of Diarylheptanoids

The following is a generalized methodology for the extraction and isolation of diarylheptanoids from the rhizomes of C. kwangsiensis, synthesized from various published studies. Researchers should optimize these protocols based on their specific laboratory conditions and target compounds.

Plant Material and Extraction
  • Preparation : Air-dried and powdered rhizomes of C. kwangsiensis are used as the starting material.

  • Extraction : The powdered rhizomes are typically extracted with 75-95% ethanol at room temperature for an extended period, often with repeated extractions to ensure maximum yield. The resulting hydroalcoholic extract is then concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning
  • Suspension : The crude ethanolic extract is suspended in water.

  • Fractionation : The aqueous suspension is then partitioned successively with solvents of increasing polarity, commonly starting with petroleum ether, followed by ethyl acetate, and then n-butanol. The diarylheptanoids are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate individual compounds.

  • Silica Gel Column Chromatography : This is a primary separation step, often using a gradient elution system of chloroform-methanol or petroleum ether-ethyl acetate.

  • Sephadex LH-20 Column Chromatography : This technique is used for further purification of fractions obtained from silica gel chromatography, primarily for separating compounds based on molecular size and polarity.

  • Reversed-Phase (Rp-18) Column Chromatography : This is employed for the separation of closely related diarylheptanoids, often using a methanol-water gradient.

  • Preparative High-Performance Liquid Chromatography (HPLC) : This is the final step for obtaining highly pure compounds. A chiral column may be necessary for the separation of enantiomers.

Structure Elucidation

The structures of the isolated pure compounds are elucidated using a combination of spectroscopic methods, including:

  • 1D NMR : ¹H and ¹³C NMR

  • 2D NMR : COSY, HSQC, HMBC

  • Mass Spectrometry (MS) : HRESIMS is used to determine the molecular formula.

  • Circular Dichroism (CD) : Used to determine the absolute configuration of chiral molecules.

Visualizations: Workflows and Pathways

Experimental Workflow for Diarylheptanoid Isolation

The following diagram illustrates the general workflow for the extraction and isolation of diarylheptanoids from C. kwangsiensis.

G Figure 1: General Experimental Workflow A Dried & Powdered C. kwangsiensis Rhizomes B Ethanol Extraction A->B C Crude Ethanolic Extract B->C D Solvent Partitioning (e.g., with Ethyl Acetate) C->D E Ethyl Acetate Fraction (Enriched in Diarylheptanoids) D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Chromatography F->G H Preparative HPLC G->H I Pure Diarylheptanoids H->I J Structure Elucidation (NMR, MS, CD) I->J

Caption: General Experimental Workflow

Biosynthetic Pathway of Diarylheptanoids

Diarylheptanoids are synthesized via the phenylpropanoid pathway. The following diagram provides a simplified overview of the key steps in their biosynthesis.

G Figure 2: Simplified Biosynthetic Pathway of Diarylheptanoids cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyketide Polyketide Synthase Pathway A L-Phenylalanine / L-Tyrosine B Cinnamic Acid / p-Coumaric Acid A->B C p-Coumaroyl-CoA B->C E Polyketide Synthase (PKS) - Type III C->E D Malonyl-CoA D->E F Diarylheptanoid Scaffold (e.g., Curcuminoids) E->F

Caption: Simplified Biosynthetic Pathway

Conclusion and Future Directions

Curcuma kwangsiensis is a validated and potent source of bioactive diarylheptanoids with significant therapeutic potential, particularly in the area of anti-inflammatory drug discovery. The established protocols for their isolation and the growing body of evidence on their pharmacological activities make this plant a compelling subject for further research. Future investigations should focus on:

  • Quantitative analysis : Determining the precise yield of major diarylheptanoids to standardize extracts for clinical evaluation.

  • Pharmacokinetic studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

  • Mechanism of action : Elucidating the specific molecular targets and signaling pathways modulated by these diarylheptanoids.

  • Clarification of this compound presence : A targeted phytochemical study to confirm or refute the presence of this compound in C. kwangsiensis would be valuable to the scientific community.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of Curcuma kwangsiensis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Villosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Villosin, a naturally occurring diterpenoid. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental methodologies, and visual representations of key concepts.

Core Properties of this compound

This compound is a diterpenoid that has been isolated from plant sources such as Hedychium villosum and Hedychium coronarium.[1][2] It is recognized for its potential biological activities, including cytotoxic and anti-inflammatory effects.[2]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C20H28O2[1][2][3][4]
Molecular Weight 300.44 g/mol [1][2][4][5]
CAS Number 160598-92-5[1][3][4]
Physical Description Powder[2][4]
Purity ≥95% - 99%[2][4]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
IUPAC Name 3-((E)-2-((1S,4aS,8aS)-5,5,8a-Trimethyl-2-methylenedecahydronaphthalen-1-yl)vinyl)furan-2(5H)-one[3]
Synonyms 2(5H)-Furanone, 3-[(1E)-2-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethenyl]-[3]
Computed Properties

The following table outlines the computed chemical properties of this compound, providing further insight into its molecular structure and potential interactions.

PropertyValueSource
XLogP3 5.4[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 2[5]
Exact Mass 300.208930132 Da[5]
Monoisotopic Mass 300.208930132 Da[5]
Topological Polar Surface Area 26.3 Ų[5]
Heavy Atom Count 22[5]

Experimental Protocols

Detailed methodologies for the isolation, characterization, and evaluation of this compound are crucial for reproducible research. The following protocols are based on standard techniques in natural product chemistry.

Isolation and Purification of this compound

This compound can be isolated from its natural sources using chromatographic techniques.[6][7]

Objective: To isolate and purify this compound from plant material.

Materials:

  • Dried and powdered plant material (e.g., stems of Hedychium villosum)[1]

  • Solvents for extraction (e.g., methanol, ethanol)

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, dichloromethane)[2]

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

  • Rotary evaporator

Procedure:

  • Extraction:

    • Macerate the powdered plant material with a suitable solvent (e.g., methanol) at room temperature for an extended period (e.g., 48-72 hours).

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Subject the crude extract to solvent-solvent partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Purification:

    • Perform column chromatography on the active fraction (guided by bioassay or TLC) using silica gel as the stationary phase.

    • Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane and ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Final Purification:

    • Pool the fractions containing this compound and subject them to further purification using preparative HPLC to obtain the pure compound.[7]

    • Use a suitable solvent system for HPLC, which can be determined through analytical HPLC trials.[4]

Structural Characterization of this compound

The structure of the isolated this compound can be confirmed using spectroscopic methods.[4]

Objective: To elucidate and confirm the chemical structure of this compound.

Materials:

  • Purified this compound

  • Deuterated solvents (e.g., CDCl3) for NMR

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • NMR Spectroscopy:

    • Dissolve a small amount of purified this compound in a suitable deuterated solvent.

    • Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

    • Analyze the spectra to determine the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry:

    • Analyze the purified compound using a mass spectrometer (e.g., ESI-MS or HR-MS) to determine its molecular weight and elemental composition.[4]

In-Vitro Biological Activity Assays

This compound has demonstrated cytotoxic and anti-inflammatory properties.[2] The following are general protocols to assess these activities.

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SGC-7901, HeLa)[2]

  • Cell culture medium and supplements

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Objective: To evaluate the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in macrophages.[2]

Materials:

  • RAW 264.7 murine macrophage cell line[2]

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce NO production[2]

  • Griess reagent

  • This compound stock solution

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Induction of NO Production: Stimulate the cells with LPS and IFN-γ to induce the production of nitric oxide.[2]

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the stimulated, untreated cells and determine the IC50 value.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to this compound.

G cluster_0 Isolation and Purification Workflow cluster_1 Structural Elucidation Plant Plant Material (e.g., Hedychium villosum) Extraction Solvent Extraction Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Solvent Partitioning CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions ColumnChromatography Column Chromatography Fractions->ColumnChromatography PurifiedFractions Purified Fractions ColumnChromatography->PurifiedFractions HPLC Preparative HPLC PurifiedFractions->HPLC Purethis compound Pure this compound HPLC->Purethis compound PureVillosin_ref Pure this compound NMR NMR Spectroscopy (1H, 13C, 2D) MS Mass Spectrometry Structure Chemical Structure PureVillosin_ref->NMR PureVillosin_ref->MS

Caption: Workflow for the isolation and structural elucidation of this compound.

G LPS_IFN LPS / IFN-γ Macrophage Macrophage (RAW 264.7) LPS_IFN->Macrophage iNOS Inducible Nitric Oxide Synthase (iNOS) Expression Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation This compound This compound This compound->iNOS Inhibition

Caption: Inhibition of nitric oxide production by this compound in macrophages.

G NaturalProducts Natural Products Terpenoids Terpenoids NaturalProducts->Terpenoids Diterpenoids Diterpenoids Terpenoids->Diterpenoids This compound This compound Diterpenoids->this compound Source Natural Source This compound->Source Plant Hedychium villosum Source->Plant

Caption: Classification and natural source of this compound.

References

Preliminary Pharmacological Screening of Villosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Villosin, a labdane diterpenoid isolated from Hedychium species, has emerged as a compound of interest for pharmacological investigation. This technical guide provides a comprehensive overview of the preliminary pharmacological screening of this compound, summarizing the available data and outlining a strategic approach for further research. While specific pharmacological data on this compound is limited, this document draws upon existing knowledge of its cytotoxic effects and the broader activities of related labdane diterpenoids to propose a framework for its systematic evaluation. This guide includes structured data tables, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Natural products remain a vital source of novel therapeutic agents. The genus Hedychium (Zingiberaceae) has a rich history in traditional medicine, with various species used to treat inflammatory conditions, pain, and other ailments. This compound is a furanoid labdane diterpene that has been isolated from this genus. The labdane diterpenoids are a class of natural products known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] Preliminary studies have indicated that this compound possesses cytotoxic properties, suggesting its potential as an anticancer agent.[4] This guide aims to consolidate the current knowledge on this compound and provide a roadmap for its comprehensive preliminary pharmacological screening.

Known and Potential Pharmacological Activities

The pharmacological profile of this compound is still largely unexplored. However, initial studies and the activities of structurally related compounds suggest several avenues for investigation.

Cytotoxic Activity

The most direct evidence of this compound's pharmacological activity comes from in vitro cytotoxicity assays. A study has reported the cytotoxic effects of this compound against human gastric cancer (SGC-7901) and human cervical carcinoma (HELA) cell lines.[4] This positions this compound as a candidate for further investigation as a potential anticancer agent. Labdane diterpenoids, as a class, are known to exert cytotoxic and cytostatic effects against various cancer cell lines.[1]

Anti-inflammatory and Analgesic Potential

Extracts from Hedychium species have demonstrated significant anti-inflammatory and analgesic properties in animal models.[5][6][7][8] For instance, extracts of Hedychium coronarium have been shown to inhibit paw edema in carrageenan-induced inflammation models and reduce writhing in acetic acid-induced pain models.[7][8] Given that this compound is a constituent of this genus, it is plausible that it contributes to these activities. The anti-inflammatory activity of many labdane diterpenoids is attributed to the inhibition of key inflammatory mediators such as nuclear factor-κB (NF-κB) and nitric oxide (NO).[3]

Other Potential Activities

Labdane diterpenoids have also been reported to possess antibacterial, antifungal, and antiprotozoal activities.[1][2] A comprehensive preliminary screening of this compound should, therefore, include an assessment of its antimicrobial properties.

Data Presentation: Summary of Pharmacological Data

The following tables summarize the available quantitative data for this compound and provide a template for presenting data from future preliminary pharmacological screening.

Table 1: Reported In Vitro Cytotoxicity of this compound

Cell LineAssay TypeEndpointThis compound IC₅₀ (µg/mL)Positive ControlReference
SGC-7901 (Human Gastric Cancer)SRB AssayCell Viability7.76 ± 0.21Not Specified[4]
HELA (Human Cervical Carcinoma)SRB AssayCell Viability13.24 ± 0.63Not Specified[4]

Table 2: Hypothetical Data for Preliminary Anti-inflammatory Screening of this compound

AssayAnimal ModelThis compound Dose (mg/kg)% InhibitionPositive Control (Dose)% Inhibition (Control)
Carrageenan-induced Paw EdemaWistar Rats50Data to be determinedIndomethacin (10 mg/kg)Data to be determined
100Data to be determined
200Data to be determined

Table 3: Hypothetical Data for Preliminary Analgesic Screening of this compound

AssayAnimal ModelThis compound Dose (mg/kg)% ProtectionPositive Control (Dose)% Protection (Control)
Acetic Acid-induced WrithingSwiss Albino Mice50Data to be determinedDiclofenac Sodium (25 mg/kg)Data to be determined
100Data to be determined
200Data to be determined

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of pharmacological screening. The following are standard protocols for key experiments relevant to the investigation of this compound.

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

This assay is used to determine cell density based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines (e.g., SGC-7901, HELA)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and air dry.

  • Stain the cells with 0.057% (w/v) SRB solution for 30 minutes at room temperature.

  • Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilize the bound stain with 10 mM Tris-base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

Animals:

  • Wistar rats (180-200 g)

Materials:

  • This compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Pletysmometer

Protocol:

  • Divide the animals into groups (n=6): vehicle control, positive control (Indomethacin), and this compound treatment groups (e.g., 50, 100, 200 mg/kg).

  • Administer this compound or the vehicle orally 1 hour before carrageenan injection.

  • Measure the initial paw volume of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.

Animals:

  • Swiss albino mice (20-25 g)

Materials:

  • This compound

  • Acetic acid (0.6% v/v in saline)

  • Diclofenac sodium (positive control)

Protocol:

  • Divide the animals into groups (n=6): vehicle control, positive control (Diclofenac sodium), and this compound treatment groups (e.g., 50, 100, 200 mg/kg).

  • Administer this compound or the vehicle orally 30 minutes before the acetic acid injection.

  • Inject 0.1 mL of 0.6% acetic acid intraperitoneally.

  • Five minutes after the injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 10-minute period.

  • Calculate the percentage of protection against writhing using the formula: % Protection = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Visualization of Potential Mechanisms of Action

The following diagrams illustrate hypothetical signaling pathways that may be modulated by this compound, based on its observed cytotoxic activity and the known mechanisms of related compounds.

G cluster_0 Apoptotic Signaling Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

G cluster_1 NF-κB Inflammatory Signaling Pathway cluster_2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 Degrades & Releases NFκB_p65_p50_active Active NF-κB NFκB_IκBα NF-κB-IκBα (Inactive Complex) Nucleus Nucleus NFκB_p65_p50_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS) NFκB_p65_p50_active->Inflammatory_Genes This compound This compound This compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

The preliminary data on this compound's cytotoxicity, coupled with the known pharmacological activities of related labdane diterpenoids and Hedychium extracts, strongly supports its further investigation as a potential therapeutic agent. This guide provides a foundational framework for a systematic preliminary pharmacological screening of this compound.

Future research should focus on:

  • Broadening the Scope of Screening: Evaluating this compound against a wider panel of cancer cell lines and assessing its antimicrobial and antioxidant activities.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and toxicological profile of this compound in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening this compound analogues to identify compounds with improved potency and selectivity.

By following a structured and comprehensive screening approach, the full therapeutic potential of this compound can be systematically unveiled, paving the way for its potential development as a novel therapeutic agent.

References

Investigating the Mechanism of Action of Villosin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of publicly available scientific literature, detailed information regarding the mechanism of action of Villosin C remains elusive. Current research has primarily focused on the isolation and chemical synthesis of this complex diterpenoid, with no substantive studies detailing its biological activities, signaling pathway interactions, or specific molecular targets.

This compound C is a structurally distinct 17(15→16)-abeo-abietane diterpenoid.[1] Its chemical formula is C20H24O6.[2] The compound has been isolated from plant species such as Teucrium divaricatum and Teucrium polium.[2] A notable achievement in the study of this molecule is its first total synthesis, which was accomplished in 11 steps.[1] This synthetic route provides a foundation for producing this compound C and its analogs for future biological evaluation.[1]

It is crucial to distinguish this compound C from a similarly named compound, this compound. This compound is a different diterpenoid with the chemical formula C20H28O2 and has been isolated from organisms like Hedychium villosum.[3][4] The similarity in names necessitates careful attention when reviewing existing literature to avoid confusion.

At present, there are no published studies that provide quantitative data on the biological activity of this compound C, such as IC50 values from cytotoxicity assays, enzyme inhibition constants, or receptor binding affinities. Consequently, the core requirements of this technical guide—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled due to the absence of foundational research in these areas.

The lack of data on this compound C's mechanism of action presents a significant knowledge gap but also highlights a promising opportunity for future research. The successful total synthesis of this compound C now makes it accessible for a wide range of biological screenings.[1]

Future Research Directions:

To elucidate the mechanism of action of this compound C, a systematic investigation employing a variety of in vitro and in vivo assays is warranted. A logical experimental workflow to begin this investigation is proposed below.

G Proposed Experimental Workflow for this compound C cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action Studies A This compound C (Synthesized or Isolated) B Broad-Spectrum Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B D Active Hits from Cytotoxicity Screening B->D C Panel of Cancer Cell Lines C->B E Targeted Assays: - Kinase Panels - GPCR Binding - Enzyme Inhibition D->E F Affinity Chromatography Mass Spectrometry D->F G Identified Molecular Target(s) E->G F->G H Western Blotting for Signaling Pathway Modulation G->H I Gene Expression Analysis (RNA-seq) G->I J Cell Cycle Analysis G->J K Apoptosis Assays (e.g., Caspase Activity) G->K

Caption: Proposed workflow for investigating this compound C's biological activity.

This proposed workflow begins with broad screening to identify any cytotoxic or biological effects of this compound C. Positive results would then guide more focused studies to identify specific molecular targets. Once a target is identified, a suite of cellular and molecular biology techniques can be employed to delineate the precise mechanism of action and its impact on signaling pathways.

References

The Anti-inflammatory Potential of Villosin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of Villosin C, a rearranged abietane diterpenoid. The information is compiled from available scientific literature to support further research and development of this natural compound as a potential therapeutic agent.

Core Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This compound C has been identified as an active anti-inflammatory compound isolated from the roots of Clerodendrum trichotomum. Its primary reported bioactivity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a key feature of inflammatory processes, and its inhibition is a common strategy for screening potential anti-inflammatory drugs.

Quantitative Data on this compound C Activity

The inhibitory effect of this compound C on NO production has been quantified, providing a benchmark for its potency.

CompoundBioassayCell LineIC₅₀ (μM)Source
This compound CInhibition of Nitric Oxide (NO) ProductionRAW 264.715.5(Hu, H-J., et al., 2018)

Experimental Protocols

The following section details a representative experimental protocol for assessing the anti-inflammatory activity of compounds like this compound C by measuring the inhibition of nitric oxide production in macrophage cell lines.

Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay is a standard method for screening compounds for anti-inflammatory properties.

1. Cell Culture and Seeding:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL and incubated for 24 hours to allow for adherence.[1]

2. Compound Treatment and Stimulation:

  • Following the initial incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound C.

  • The cells are pre-treated with this compound C for 1-2 hours.

  • Inflammation is then induced by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL.[1][2]

  • The plates are incubated for a further 24 hours.

3. Measurement of Nitric Oxide Production:

  • After the 24-hour incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.[1]

  • An equal volume of the cell culture supernatant is mixed with the Griess reagent (typically a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[1][3]

  • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

  • The absorbance is measured at approximately 540 nm using a microplate reader.

  • The nitrite concentration is calculated by comparison with a standard curve generated using known concentrations of sodium nitrite.

4. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.[1]

  • After removing the supernatant for the NO assay, the remaining cells are incubated with a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is read at a specific wavelength (e.g., 570 nm).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for the nitric oxide inhibition assay and the putative signaling pathway involved in the anti-inflammatory action of compounds from Clerodendrum trichotomum.

Experimental Workflow: Nitric Oxide Inhibition Assay

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Measurement start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Pre-treat with this compound C incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate for 24h stimulate->incubate2 supernatant Collect supernatant incubate2->supernatant griess Add Griess Reagent supernatant->griess measure Measure absorbance at 540 nm griess->measure

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Proposed Anti-inflammatory Signaling Pathway

While the specific signaling pathways targeted by this compound C have not been fully elucidated in the reviewed literature, extracts from Clerodendrum trichotomum have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is plausible that this compound C, as an active constituent, contributes to this mechanism.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibition NFkappaB_nucleus NF-κB (p50/p65) NFkappaB->NFkappaB_nucleus Translocation iNOS iNOS NFkappaB_nucleus->iNOS Gene Transcription nucleus Nucleus NO NO iNOS->NO Production VillosinC This compound C (Proposed) VillosinC->IKK Inhibition?

References

Villosin C: A Promising Diterpenoid with Antitumor Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

Introduction

Villosin C is a naturally occurring abietane diterpenoid that has been isolated from plant sources such as Clerodendrum trichotomum and Teucrium divaricatum.[1][2] As a member of the diverse diterpenoid family, this compound C has garnered interest within the scientific community for its potential pharmacological activities. Preliminary in vitro studies have demonstrated its cytotoxic effects against a panel of human cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapeutics. This technical guide provides a concise summary of the currently available data on the antitumor activities of this compound C, with a focus on its cytotoxic efficacy and the experimental methodologies used for its evaluation.

In Vitro Cytotoxicity of this compound C

This compound C has demonstrated significant cytotoxic activity against several human cancer cell lines, including lung carcinoma (A549), hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and murine breast cancer (4T1).[1][2][3] The inhibitory effects are concentration-dependent, with half-maximal inhibitory concentration (IC50) values in the micromolar range. These findings highlight the potential of this compound C as a broad-spectrum antitumor agent.

Table 1: IC50 Values of this compound C against Various Cancer Cell Lines

Cell LineCancer TypeIC50 Range (µM)Reference
A549Lung Carcinoma8.79 - 35.46[1][2][3]
HepG-2Hepatocellular Carcinoma8.79 - 35.46[1][2][3]
MCF-7Breast Adenocarcinoma8.79 - 35.46[1][2][3]
4T1Murine Breast Cancer8.79 - 35.46[1][3]

Experimental Protocols

The in vitro cytotoxicity of this compound C was determined using a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This method assesses cell viability by measuring the metabolic activity of the cells.

Generalized MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Culture and Seeding:

  • Human cancer cell lines (A549, HepG-2, MCF-7) and the murine 4T1 breast cancer cell line are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of this compound C is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of this compound C are prepared in the culture medium to achieve a range of final concentrations.

  • The culture medium from the seeded plates is replaced with the medium containing the different concentrations of this compound C. A vehicle control (medium with DMSO) and a blank control (medium only) are also included.

  • The cells are incubated with the compound for a specified period, typically 48 or 72 hours.

3. MTT Assay:

  • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • The medium is then carefully removed, and 150 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • The plates are gently shaken for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The cell viability is calculated as a percentage of the vehicle-treated control cells.

  • The IC50 values are determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (A549, HepG-2, MCF-7, 4T1) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Incubation with this compound C (48-72h) seeding->treatment compound_prep This compound C Dilution compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization readout Absorbance Reading (570 nm) formazan_solubilization->readout calculation IC50 Calculation readout->calculation

A generalized workflow for determining the in vitro cytotoxicity of this compound C.
Proposed Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound C exerts its cytotoxic effects have not yet been elucidated in the available scientific literature. Further research is required to identify the specific cellular targets and signaling cascades involved in this compound C-induced cancer cell death.

mechanism_of_action villosin_c This compound C unknown_pathway Unknown Signaling Pathway(s) villosin_c->unknown_pathway cytotoxicity Cytotoxicity in Cancer Cells unknown_pathway->cytotoxicity

Current understanding of the antitumor mechanism of this compound C.

Conclusion and Future Directions

The available data indicates that this compound C is a promising natural product with potent cytotoxic activity against a range of cancer cell lines. The consistent IC50 values in the low micromolar range suggest its potential for further development as an anticancer agent. However, the current understanding of this compound C's antitumor properties is in its nascent stages.

To advance the development of this compound C as a therapeutic candidate, future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways responsible for its cytotoxic effects. This could involve investigations into the induction of apoptosis, cell cycle arrest, or other forms of cell death.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound C in preclinical animal models to determine its efficacy, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound C to identify more potent and selective derivatives with improved drug-like properties.

References

Investigating Novel Compounds as Nitric Oxide Production Inhibitors: A Technical Guide Focused on the Hypothetical Molecule Villosin C

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a thorough review of scientific literature reveals no specific studies investigating "Villosin C" as a nitric oxide (NO) production inhibitor. The Senna genus, from which a compound like "this compound" might be derived, is known for its anti-inflammatory properties, and some studies suggest that extracts from Senna villosa warrant further investigation into their effects on inflammatory markers like nitric oxide[1]. This guide, therefore, serves as a comprehensive methodological framework for researchers aiming to investigate a novel or hypothetical compound, such as this compound C, for its potential as a nitric oxide production inhibitor.

Introduction to Nitric Oxide in Inflammation

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes[2]. While constitutively expressed NO synthases (nNOS and eNOS) produce NO for functions like neurotransmission and vasodilation, the inducible nitric oxide synthase (iNOS) is typically expressed in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines[3][4][5]. The large amounts of NO produced by iNOS contribute to the inflammatory cascade and can lead to tissue damage[3]. Consequently, the inhibition of iNOS-mediated NO production is a key strategy in the development of novel anti-inflammatory therapeutics[2][6].

The expression of the iNOS gene is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB)[7][8]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins[9]. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including NOS2 (the gene encoding iNOS)[9][10]. Therefore, a potential nitric oxide inhibitor could act by directly inhibiting the iNOS enzyme, by scavenging NO, or by interfering with the upstream NF-κB signaling pathway[11].

This guide will outline the necessary experimental protocols and data presentation formats to rigorously assess a compound like this compound C for its potential to inhibit nitric oxide production.

Quantitative Data Presentation

When investigating a potential inhibitor, it is crucial to present quantitative data in a clear and structured manner to allow for easy comparison and interpretation. The following tables are templates for presenting key findings.

Table 1: Effect of this compound C on Nitric Oxide Production in LPS-Stimulated Macrophages

Concentration of this compound C (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO ProductionIC50 (µM)
Vehicle Control (0)50.2 ± 3.50%\multirow{5}{*}{[Calculated Value]}
142.1 ± 2.8[Calculated Value]%
525.7 ± 1.9[Calculated Value]%
1012.3 ± 1.1[Calculated Value]%
255.8 ± 0.7[Calculated Value]%
Positive Control (e.g., L-NAME)2.1 ± 0.4[Calculated Value]%

SD: Standard Deviation. The IC50 value represents the concentration of this compound C required to inhibit 50% of the nitric oxide production.

Table 2: Cytotoxicity of this compound C on Macrophage Cell Line

Concentration of this compound C (µM)Cell Viability (%) (Mean ± SD)
Vehicle Control (0)100 ± 5.2
198.9 ± 4.7
597.5 ± 5.1
1095.3 ± 4.9
2592.1 ± 6.0
5085.4 ± 7.2

It is essential to ensure that the inhibitory effects are not due to cytotoxicity.

Table 3: Effect of this compound C on iNOS and COX-2 Protein Expression

TreatmentRelative iNOS Protein Expression (Normalized to β-actin)Relative COX-2 Protein Expression (Normalized to β-actin)
ControlUndetectableUndetectable
LPS (1 µg/mL)1.001.00
LPS + this compound C (5 µM)[Densitometry Value][Densitometry Value]
LPS + this compound C (10 µM)[Densitometry Value][Densitometry Value]
LPS + this compound C (25 µM)[Densitometry Value][Densitometry Value]

Data would be obtained from Western blot analysis.

Table 4: Effect of this compound C on Pro-inflammatory Cytokine Production

TreatmentTNF-α Concentration (pg/mL) (Mean ± SD)IL-6 Concentration (pg/mL) (Mean ± SD)
Control[Value][Value]
LPS (1 µg/mL)[Value][Value]
LPS + this compound C (10 µM)[Value][Value]
LPS + this compound C (25 µM)[Value][Value]

Cytokine levels would be measured by ELISA.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the nitric oxide inhibitory potential of a compound like this compound C.

Cell Culture and Treatment
  • Cell Line: The murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies[1].

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in appropriate plates (e.g., 96-well for Griess assay, 6-well for Western blotting). Allow cells to adhere overnight. Pre-treat cells with various concentrations of this compound C for 1-2 hours before stimulating with an inflammatory agent, typically lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL, for a further 24 hours.

Measurement of Nitric Oxide Production (Griess Assay)

This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Nitrite Standard: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Procedure:

    • After the 24-hour incubation with this compound C and LPS, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for a further 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Cell Viability Assay (MTT Assay)

To ensure that the observed reduction in NO production is not due to cell death, a cytotoxicity assay is essential.

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Procedure:

    • After collecting the supernatant for the Griess assay, remove the remaining medium from the cells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis for iNOS and NF-κB Pathway Proteins

This technique is used to determine the effect of the compound on the protein levels of iNOS and key components of the NF-κB signaling pathway.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Nuclear and Cytoplasmic Fractionation

To specifically assess the translocation of NF-κB p65 from the cytoplasm to the nucleus.

  • Procedure: Utilize a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

  • Analysis: Analyze the protein levels of p65 in both the cytoplasmic and nuclear fractions by Western blotting. Lamin B1 and β-actin can be used as nuclear and cytoplasmic markers, respectively.

Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cluster_conclusion Conclusion A RAW 264.7 Macrophages Seeding B Pre-treatment with this compound C A->B C Stimulation with LPS (1 µg/mL) B->C D Griess Assay for NO Production C->D 24h Incubation E MTT Assay for Cell Viability C->E 24h Incubation F Western Blot for Protein Expression (iNOS, p-IκBα, p-p65) C->F 24h Incubation G ELISA for Cytokine Levels (TNF-α, IL-6) C->G 24h Incubation H Calculate IC50 D->H I Determine Cytotoxicity E->I J Quantify Protein Levels F->J K Measure Cytokine Concentrations G->K L Evaluate this compound C as an NO Production Inhibitor H->L I->L J->L K->L

Caption: Experimental workflow for screening this compound C as a nitric oxide inhibitor.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active NFkB->IkB_NFkB Proteasome Proteasome Degradation IkB_P->Proteasome Ubiquitination Nucleus Nucleus NFkB_active->Nucleus Translocates iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces VillosinC This compound C (Hypothetical) VillosinC->IKK Inhibits? VillosinC->NFkB_active Inhibits Translocation? VillosinC->iNOS_protein Inhibits Activity? IkB_NFkB->IkB Releases

Caption: The NF-κB signaling pathway and hypothetical points of inhibition by this compound C.

Conclusion

While there is currently no direct scientific evidence to support the role of this compound C as a nitric oxide production inhibitor, the anti-inflammatory properties of the Senna genus suggest that its constituent compounds are worthy of investigation. The experimental framework provided in this guide offers a robust and comprehensive approach for researchers to systematically evaluate the potential of novel compounds like this compound C. By employing these standardized protocols for measuring nitric oxide production, assessing cytotoxicity, and elucidating the underlying molecular mechanisms, the scientific community can effectively screen and characterize new candidates for the development of innovative anti-inflammatory therapies. Future bioassay-guided fractionation of Senna villosa extracts, focusing on nitric oxide inhibition, could potentially lead to the isolation and identification of active compounds, and perhaps clarify the role, if any, of molecules like this compound C.

References

Exploring the Therapeutic Potential of Villosin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Villosin, a naturally occurring abietane diterpenoid, and its derivatives have emerged as a promising class of compounds with diverse therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a primary focus on their anticancer, anti-inflammatory, and antioxidant properties. We present a comprehensive summary of quantitative data from preclinical studies, detailed experimental protocols for key bioassays, and a visual representation of the signaling pathways modulated by these compounds. This document aims to serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic utility of this compound and its analogues.

Introduction

This compound and its structural relatives belong to the abietane family of diterpenoids, a large and diverse group of natural products known for their wide range of biological activities. While research on this compound itself is nascent, studies on closely related abietane diterpenoids provide a strong rationale for the therapeutic exploration of this compound derivatives. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, significant inhibition of inflammatory mediators, and robust antioxidant activity. This guide synthesizes the available preclinical data to provide a comprehensive overview of the therapeutic landscape of this compound derivatives.

Therapeutic Potential and Biological Activities

The therapeutic potential of this compound derivatives stems from their diverse biological activities, which have been evaluated in various in vitro and in vivo models. The primary areas of investigation include oncology, inflammation, and oxidative stress.

Anticancer Activity

A significant body of research points to the potent anticancer properties of abietane diterpenoids, the class of compounds to which this compound belongs. Derivatives have been shown to inhibit the proliferation of a wide range of cancer cell lines.

Table 1: Cytotoxic Activity of Abietane Diterpenoid Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tanshinone IHuman endometrial cancer (HEC-1-A)20[1]
Dehydroabietic acid derivative (50)Human hepatoma (HepG2)3.81[2]
Dehydroabietic acid derivative (31a)Human lung cancer (SK-MES-1)6.1[2]
Icetexane Diterpenoid (6)Human glioblastoma (U251)0.27 ± 0.08[3][4]
Icetexane Diterpenoid (6)Human lung adenocarcinoma (SKLU-1)0.46 ± 0.05[3][4]
Icetexane Diterpenoid (3)Human glioblastoma (U251)1.40 ± 0.03[3][4]
Icetexane Diterpenoid (3)Human lung adenocarcinoma (SKLU-1)0.82 ± 0.06[3][4]
Carnosic acid derivative (17)Colorectal cancer (SW480)6.3[5]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The mechanisms underlying the anticancer effects of these compounds are multifaceted and often involve the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. This compound derivatives and related abietane diterpenoids have demonstrated significant anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production in activated macrophages.

Table 2: Anti-inflammatory Activity of Abietane Diterpenoids

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Nepetabrate B (2)RAW 264.7 MacrophagesNO Production Inhibition19.2[6]
Nepetabrate D (4)RAW 264.7 MacrophagesNO Production Inhibition18.8[6]
Abietane Diterpenoids (general)RAW 264.7 MacrophagesNO Production Inhibition18.0 - 46.3[6]

NO: Nitric Oxide, a signaling molecule that plays a key role in inflammation.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Abietane diterpenoids have shown promising antioxidant activity in various assays.

Table 3: Antioxidant Activity of Abietane Diterpenoids

Compound/DerivativeAssayIC50 (µM)Reference
Abietane Diterpenoid (4)DPPH Radical Scavenging98.4 ± 3.3[3][4]

DPPH: 2,2-diphenyl-1-picrylhydrazyl, a stable free radical used to measure the antioxidant activity of compounds.

Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of this compound derivatives are mediated by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anticancer Signaling Pathways

Abietane diterpenoids have been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating several key signaling pathways.

anticancer_pathways cluster_akt PI3K/Akt Pathway cluster_jak_stat JAK/STAT Pathway cluster_apoptosis Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell_Growth mTOR->Cell_Growth promotes JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 activates Gene_Expression Gene_Expression STAT3->Gene_Expression regulates Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival promotes Bax Bax Cytochrome_c Cytochrome_c Bax->Cytochrome_c releases Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis induces Bcl2 Bcl2 Bcl2->Bax inhibits Villosin_Derivatives Villosin_Derivatives Villosin_Derivatives->Akt inhibits Villosin_Derivatives->JAK2 inhibits Villosin_Derivatives->Bax upregulates Villosin_Derivatives->Bcl2 downregulates

Figure 1: Simplified overview of anticancer signaling pathways modulated by this compound derivatives.
Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound derivatives are largely attributed to the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators like nitric oxide.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Nucleus->iNOS_gene binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO produces Villosin_Derivatives Villosin_Derivatives Villosin_Derivatives->IKK inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 105 cells/mL and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 72 hours. Untreated cells serve as a negative control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

Protocol:

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate (1.5 x 105 cells/mL). Pre-treat the cells with this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production[7][8].

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[8].

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm[7].

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of the this compound derivative and a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm against a blank.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DP-PH solution without the sample, and A_sample is the absorbance of the DP-PH solution with the sample.

  • IC50 Determination: The IC50 value is determined as the concentration of the derivative that scavenges 50% of the DPPH radicals.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO Production) Cytotoxicity->Anti_inflammatory Antioxidant Antioxidant Assay (DPPH, ABTS) Anti_inflammatory->Antioxidant Pathway_Analysis Signaling Pathway Analysis (Western Blot) Antioxidant->Pathway_Analysis Cell_Cycle Cell Cycle Analysis Pathway_Analysis->Cell_Cycle Apoptosis_Assay Apoptosis Assays Cell_Cycle->Apoptosis_Assay Animal_Models Animal Models of Disease (e.g., Xenografts) Apoptosis_Assay->Animal_Models Toxicity_Studies Toxicity & Pharmacokinetic Studies Animal_Models->Toxicity_Studies

Figure 3: A generalized experimental workflow for the evaluation of this compound derivatives.

Conclusion and Future Directions

The preclinical data on this compound derivatives and related abietane diterpenoids strongly suggest their potential as a source of novel therapeutic agents. Their multifaceted biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects, make them attractive candidates for further investigation. Future research should focus on the synthesis of a broader range of this compound derivatives to establish clear structure-activity relationships. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. The continued exploration of this fascinating class of natural products holds significant promise for the development of new and effective treatments for a variety of human diseases.

References

Methodological & Application

Total Synthesis of Villosin C: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the first and only reported total synthesis of (±)-Villosin C, a structurally complex 17(15→16)-abeo-abietane diterpenoid.[1][2] Villosin C, first isolated from Teucrium divaricatum subsp. villosum, has garnered significant interest due to its reported biological activities, including antioxidative, nitric oxide (NO) production inhibitory, and antitumor properties.[1][3] The scarcity of this natural product from its plant sources necessitates a robust synthetic route to enable further biological investigation and drug development efforts.[1][3]

The methodology detailed herein, developed by Zhou et al., accomplishes the synthesis of (±)-Villosin C in 11 steps.[2] The synthetic strategy is characterized by a convergent assembly of the core ring system and a carefully orchestrated sequence of oxidation reactions.

Retrosynthetic Analysis and Strategic Overview

The synthetic challenge presented by this compound C lies in its highly oxidized and fully substituted aromatic C ring, embedded within a 6/6/6/5 tetracyclic framework that includes a dihydrofuran D ring.[1] The retrosynthetic strategy is outlined below.

Retrosynthesis of this compound C This compound C This compound C Intermediate_20a Allylic Alcohol 20a This compound C->Intermediate_20a Iodoetherification Intermediate_19 Phenol 19 Intermediate_20a->Intermediate_19 Ortho-iodination / Allylation Intermediate_15 Tricyclic α-methoxy enone 15 Intermediate_19->Intermediate_15 Siegel-Tomkinson C-H Oxidation / Claisen Rearrangement Enone_11 Enone 11 Intermediate_15->Enone_11 Oxidation Aldehyde_12 Aldehyde 12 Enone_11->Aldehyde_12 Grignard Addition / Oxidation Benzyl_Chloride_13 Benzyl Chloride 13 Enone_11->Benzyl_Chloride_13 Grignard Reagent Formation

Caption: Retrosynthetic analysis of (±)-Villosin C.

The key features of the synthesis include:

  • Convergent A/B/C Ring System Assembly: A gram-scale, three-step sequence to construct the core tricyclic system.

  • Strategic C-Ring Functionalization: A Siegel-Tomkinson C–H oxidation and a Claisen rearrangement to install the necessary substituents on the aromatic C ring.[1]

  • Diastereoselective D-Ring Formation: An intramolecular iodoetherification to construct the dihydrofuran D ring.[1]

  • Controlled Oxidation State Escalation: A rational design in the order of oxidation at various carbon centers (C6/11/14 → C7 → C12 → C17).[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the 11-step synthesis of (±)-Villosin C.

StepTransformationStarting MaterialProductReagents and ConditionsYield (%)
1Grignard AdditionAldehyde 12 & Benzyl Chloride 13 AlcoholMg, THF90
2OxidationAlcoholEnone 11 IBX, DMSO93
3Intramolecular Friedel-Crafts AlkylationEnone 11 Tricyclic KetoneH2SO467
4OxidationTricyclic Ketoneα-hydroxy enone 14 NaH, (MeO)2CO; m-CPBA83
5Methylationα-hydroxy enone 14 α-methoxy enone 15 NaH, MeI95
6Siegel-Tomkinson C-H Oxidationα-methoxy enone 15 Phenol IntermediateLHMDS, N-fluorobenzenesulfonimide; DBU85
7Allylation and Claisen RearrangementPhenol IntermediatePhenol 19 Allyl bromide, K2CO3; BCl379
8Ortho-iodinationPhenol 19 IodophenolI2, PhI(OAc)291
9AllylationIodophenolAllylated PhenolAllyl bromide, K2CO393
10IodoetherificationAllylated PhenolIodide 20a/20b I2, NaHCO380 (1:1.1 dr)
11Conversion to this compound CIodide 20a (±)-Villosin CCs(O2CCF3), DMF56

Experimental Protocols: Key Methodologies

Detailed protocols for the key transformations in the total synthesis of (±)-Villosin C are provided below.

Siegel-Tomkinson C–H Oxidation and Claisen Rearrangement (Steps 6 & 7)

This two-step sequence was crucial for the introduction of the C12 and C13 substituents on the aromatic C-ring.

Protocol:

  • C-H Oxidation: To a solution of the α-methoxy enone 15 in anhydrous THF at -78 °C, add LHMDS (1.0 M in THF). After stirring for 1 hour, add a solution of N-fluorobenzenesulfonimide in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is then dissolved in toluene, and DBU is added. The mixture is heated to 100 °C for 2 hours. After cooling to room temperature, the reaction mixture is washed with 1 M HCl, water, and brine. The organic layer is dried and concentrated to yield the phenol intermediate.

  • Allylation and Claisen Rearrangement: To a solution of the phenol intermediate in acetone, add allyl bromide and K2CO3. Stir the mixture at room temperature for 12 hours. Filter the solid and concentrate the filtrate. The crude product is then dissolved in anhydrous CH2Cl2 and cooled to -78 °C. Add BCl3 (1.0 M in CH2Cl2) dropwise. Stir the reaction at -78 °C for 1 hour and then warm to room temperature. Quench with saturated aqueous NaHCO3 and extract with CH2Cl2. The combined organic layers are dried and concentrated. The residue is purified by flash column chromatography to afford phenol 19 .

Intramolecular Iodoetherification (Step 10)

This key step constructs the 5-membered dihydrofuran D-ring with concomitant installation of an iodine atom.

Protocol:

  • To a solution of the allylated phenol in CH2Cl2 at 0 °C, add NaHCO3 followed by the portionwise addition of I2.

  • Stir the reaction mixture at room temperature for 24 hours in the dark.

  • Quench the reaction with saturated aqueous Na2S2O3 and extract with CH2Cl2.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The resulting diastereomers (20a and 20b ) are separated by flash column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall workflow of the total synthesis of (±)-Villosin C.

This compound C Total Synthesis Workflow cluster_0 A/B/C Ring Construction cluster_1 C-Ring Functionalization cluster_2 D-Ring Formation & Final Steps Start Aldehyde 12 + Benzyl Chloride 13 Step1_2 Grignard Addition & Oxidation Start->Step1_2 Step3 Intramolecular Friedel-Crafts Step1_2->Step3 Intermediate_ABC Tricyclic Ketone Step3->Intermediate_ABC Step4_5 Oxidation & Methylation Intermediate_ABC->Step4_5 Step6 Siegel-Tomkinson C-H Oxidation Step4_5->Step6 Step7 Allylation & Claisen Rearrangement Step6->Step7 Intermediate_C_funct Phenol 19 Step7->Intermediate_C_funct Step8_9 Ortho-iodination & Allylation Intermediate_C_funct->Step8_9 Step10 Iodoetherification Step8_9->Step10 Step11 Final Conversion Step10->Step11 End (±)-Villosin C Step11->End

Caption: Workflow of the 11-step total synthesis of (±)-Villosin C.

Biological Activity Context: Potential Signaling Pathways

While the specific molecular targets of this compound C are not yet fully elucidated, its reported biological activities suggest potential interactions with signaling pathways involved in inflammation and cancer.

Potential Biological Activity of this compound C cluster_inflammation Anti-inflammatory Activity cluster_cancer Antitumor Activity cluster_antioxidant Antioxidant Activity This compound C This compound C NO_Production Inhibition of Nitric Oxide (NO) Production This compound C->NO_Production Apoptosis Induction of Apoptosis This compound C->Apoptosis Cell_Proliferation Inhibition of Cell Proliferation This compound C->Cell_Proliferation ROS_Scavenging Reactive Oxygen Species (ROS) Scavenging This compound C->ROS_Scavenging iNOS iNOS NO_Production->iNOS down-regulation NF_kB NF-κB Pathway iNOS->NF_kB regulated by Cancer_Cell_Lines Various Cancer Cell Lines Apoptosis->Cancer_Cell_Lines Cell_Proliferation->Cancer_Cell_Lines

Caption: Potential signaling pathways modulated by this compound C.

The development of this total synthesis provides a critical platform for the synthesis of this compound C analogs and detailed structure-activity relationship (SAR) studies, which will be instrumental in identifying its molecular targets and advancing its potential as a therapeutic lead.

References

Asymmetric Synthesis of the Villosin Core Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the Villosin core structure, a key scaffold in a class of bioactive natural products. This compound and its analogues have garnered significant interest due to their potential therapeutic properties. This guide focuses on the enantioselective construction of the fused furanone core, a critical component of the this compound architecture. The protocols described herein are based on recently developed synthetic strategies, including kinetic resolution, biomimetic polyene cyclization, and late-stage C-H functionalization. All quantitative data from key experimental steps are summarized in structured tables for clarity and ease of comparison. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the synthetic routes.

Introduction

The this compound family of natural products, characterized by a complex polycyclic core structure featuring a fused furanone moiety, has demonstrated a range of biological activities, making them attractive targets for synthetic chemists and drug discovery programs. The asymmetric synthesis of the this compound core is a challenging endeavor that requires precise control over multiple stereocenters. This document outlines a state-of-the-art approach to furnishing the enantiomerically enriched this compound core, providing researchers with the necessary details to replicate and adapt these methods for their own research.

Key Synthetic Strategies

The asymmetric synthesis of the this compound core structure hinges on several key transformations that establish the requisite stereochemistry and build the complex molecular architecture. The overall strategy can be visualized as a convergent approach where key fragments are synthesized and then brought together.

G cluster_0 Overall Synthetic Strategy Start Commercially Available Starting Materials FragA Asymmetric Synthesis of Furanone Precursor Start->FragA FragB Synthesis of Polyene Substrate Start->FragB Cyclization Biomimetic Polyene Cyclization FragA->Cyclization FragB->Cyclization Core This compound Core Structure Cyclization->Core LateStage Late-Stage Functionalization Core->LateStage

Caption: Overall workflow for the asymmetric synthesis of the this compound core.

A pivotal moment in the synthesis is the stereoselective construction of the polycyclic system. A biomimetic Lewis acid-catalyzed polyene cyclization has proven to be a powerful method for this transformation.[1]

G cluster_1 Biomimetic Polyene Cyclization Polyene Acyclic Polyene Precursor Carbocation Initiation: Formation of Tertiary Carbocation Polyene->Carbocation Activation LewisAcid Lewis Acid (e.g., SnCl4) LewisAcid->Carbocation Cascade Zipper-like Cascade Cyclization Carbocation->Cascade Termination Termination: Trapping of the Final Cation Cascade->Termination Tricyclic Tricyclic Core Termination->Tricyclic

Caption: Key steps in the biomimetic polyene cyclization cascade.

Experimental Protocols

Asymmetric Synthesis of the Furanone Moiety via Kinetic Resolution

The enantioselective synthesis of the butenolide (furanone) portion of this compound is critical for establishing the stereochemistry of the final molecule. One effective method involves the kinetic resolution of a racemic epoxide.[1]

Protocol:

  • Preparation of the Racemic Epoxide: To a solution of the corresponding allylic alcohol (1.0 equiv) in dichloromethane (DCM, 0.1 M) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv). Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Kinetic Resolution: To a solution of the racemic epoxide (1.0 equiv) in toluene (0.05 M) at room temperature, add the (R,R)-Jacobsen's catalyst (0.02 equiv). Stir the solution for 10 minutes, then add water (0.55 equiv). Cool the mixture to 0 °C and stir for an additional 15 minutes. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the enantioenriched epoxide and the corresponding diol.

EntryCatalyst Loading (mol%)SolventTime (h)Yield of Epoxide (%)Enantiomeric Excess (ee, %)
11.0Toluene2445>99
22.0Toluene1248>99
32.0CH2Cl2184298
Biomimetic Lewis Acid-Catalyzed Polyene Cyclization

This key step constructs the tricyclic core of this compound in a single, highly stereoselective transformation.[1]

Protocol:

  • To a solution of the polyene substrate (1.0 equiv) in anhydrous DCM (0.01 M) at -78 °C under an argon atmosphere, add a solution of tin(IV) chloride (SnCl4, 1.2 equiv) in DCM dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

SubstrateLewis AcidTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
Polyene 1SnCl4-7827510:1
Polyene 1TiCl4-783688:1
Polyene 1BF3·OEt2-784555:1
Late-Stage Photocatalytic Benzylic Oxidation

Late-stage functionalization introduces key oxidative modifications to the this compound core. Photocatalytic methods offer a mild and selective way to achieve this.[1]

Protocol:

  • To a solution of the tricyclic intermediate (1.0 equiv) and Eosin Y (0.02 equiv) in acetonitrile (0.05 M) is added N-hydroxyphthalimide (NHPI, 1.5 equiv).

  • The reaction mixture is sparged with oxygen for 15 minutes.

  • The mixture is then irradiated with a blue LED lamp (450 nm) at room temperature for 24 hours with continuous oxygen bubbling.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography.

SubstratePhotocatalystAdditiveTime (h)Yield (%)
Intermediate AEosin YNHPI2485
Intermediate ARose BengalNHPI2478
Intermediate AMethylene BlueNHPI3665

Conclusion

The asymmetric synthesis of the this compound core structure is a significant achievement in synthetic organic chemistry. The protocols and data presented in this document provide a comprehensive guide for researchers aiming to synthesize this compound and its analogues. The key strategies of kinetic resolution, biomimetic polyene cyclization, and photocatalytic C-H functionalization offer a powerful toolkit for the construction of complex natural products. The detailed experimental procedures and tabulated data should enable the successful implementation of these methods in a laboratory setting. Further exploration of these strategies is expected to lead to the discovery of novel this compound-based compounds with potential therapeutic applications.

References

Application Notes and Protocols: Total Synthesis of (±)-Villosin C

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the first total synthesis of (±)-Villosin C, a 17(15→16)-abeo-abietane diterpenoid. The synthesis was accomplished in 11 steps and features the assembly of the A/B/C ring system followed by the construction of the D ring via intramolecular iodoetherification.[1][2] This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Overview of Synthetic Strategy

The total synthesis of (±)-Villosin C is characterized by a convergent approach that strategically manages the oxidation states of the intermediates.[3] The key features of this synthesis include:

  • A/B/C Ring System Assembly : A modified three-step sequence, executable on a gram scale, was used to construct the core tricyclic system.[1][2]

  • Oxidation State Escalation : A rationally designed sequence for escalating the oxidation state at various carbon atoms (C6/11/14 → C7 → C12 → C17) was critical to the success of the synthesis.[1][3]

  • D Ring Construction : The final dihydrofuran D ring was formed via a key intramolecular iodoetherification reaction.[1][2]

The overall synthetic workflow is depicted below, outlining the progression from initial starting materials to the final natural product.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product Aldehyde 12 Aldehyde 12 Grignard Addition Grignard Addition Aldehyde 12->Grignard Addition Benzyl chloride 13 Benzyl chloride 13 Benzyl chloride 13->Grignard Addition IBX Oxidation IBX Oxidation Grignard Addition->IBX Oxidation Cyclization Cyclization IBX Oxidation->Cyclization Benzylic Iodination / Kornblum Oxidation Benzylic Iodination / Kornblum Oxidation Cyclization->Benzylic Iodination / Kornblum Oxidation Siegel-Tomkinson C-H Oxidation Siegel-Tomkinson C-H Oxidation Benzylic Iodination / Kornblum Oxidation->Siegel-Tomkinson C-H Oxidation Claisen Rearrangement Claisen Rearrangement Siegel-Tomkinson C-H Oxidation->Claisen Rearrangement Allylation Allylation Claisen Rearrangement->Allylation Methylation Methylation Allylation->Methylation Iodoetherification Iodoetherification Methylation->Iodoetherification Oxidation Oxidation Iodoetherification->Oxidation Final Product Final Product Oxidation->Final Product (±)-Villosin C (5) (±)-Villosin C (5)

Caption: Overall workflow for the total synthesis of (±)-Villosin C.

Reagents and Conditions

The following table summarizes the reagents, conditions, and yields for each step in the 11-step synthesis of (±)-Villosin C.

StepStarting MaterialReagents and ConditionsProductYield (%)
1 Aldehyde 12 & Benzyl chloride 13 Mg, THF, 0 °C to rtAlcohol90
2 AlcoholIBX, DMSO, rt, 12 hEnone 11 93
3 Enone 11 TfOH, DCM, 0 °C to rt, 1 hTricyclic intermediate85
4 Tricyclic intermediateI₂, AIBN, CCl₄, 80 °C, then DMSO, NaHCO₃, 100 °Cα-Hydroxy enone 14 83
5 α-Hydroxy enone 14 NaOMe, MeOH, O₂, rt, 12 hα-Methoxy enone 15 81
6 α-Methoxy enone 15 Ac₂O, DMAP, Pyridine, rt, 12 hAcetate intermediate95
7 Acetate intermediateAllyl-Si(O-i-Pr)₃, BF₃·OEt₂, DCM, -78 °C to rt, 3 hAllylated phenol 19 79 (over 2 steps)
8 Allylated phenol 19 K₂CO₃, MeI, Acetone, 50 °C, 12 hMethylated intermediate 20 96
9 Methylated intermediate 20 I₂, NaHCO₃, MeCN, H₂O, rt, 12 hDihydrofuran intermediate85 (1:1 dr)
10 Dihydrofuran intermediateDess-Martin periodinane, DCM, rt, 2 h(±)-Teuvincenone B (4 )91
11 (±)-Teuvincenone B (4 )BBr₃, DCM, -78 °C to 0 °C, 1 h(±)-Villosin C (5 )83

Key Experimental Protocols

Detailed methodologies for key transformations in the synthesis are provided below. All moisture and oxygen-sensitive reactions were performed in flame-dried glassware under an argon atmosphere.[4]

Protocol 1: Gram-Scale Grignard Addition (Step 1)

This protocol details the initial C-C bond formation to assemble the carbon skeleton.

  • Place magnesium turnings in a flame-dried, three-necked flask under an argon atmosphere.

  • Add a solution of benzyl chloride 13 in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension.

  • After the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

  • Add a solution of aldehyde 12 in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired alcohol.

Protocol 2: Intramolecular Iodoetherification for D Ring Construction (Step 9)

This protocol describes the crucial step for constructing the tetracyclic core of Villosin C.

  • Dissolve the methylated intermediate 20 in a mixture of acetonitrile (MeCN) and water.

  • Add sodium bicarbonate (NaHCO₃) to the solution, followed by the portion-wise addition of iodine (I₂).

  • Stir the reaction mixture vigorously at room temperature for 12 hours in the dark.

  • Monitor the reaction progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting residue via flash column chromatography to yield the dihydrofuran intermediate as a mixture of diastereomers.

Protocol 3: Final Demethylation to (±)-Villosin C (Step 11)

This protocol outlines the final step to yield the natural product.

  • Dissolve (±)-Teuvincenone B (4 ) in anhydrous dichloromethane (DCM) in a flame-dried flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of boron tribromide (BBr₃) in DCM dropwise.

  • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional hour.

  • Quench the reaction by carefully adding methanol, followed by water.

  • Extract the aqueous layer with DCM.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (±)-Villosin C (5 ).

Synthetic Pathway Diagram

The following diagram illustrates the step-by-step chemical transformations from enone 11 to the final product, (±)-Villosin C.

Total_Synthesis_Villosin_C Key Transformations in this compound C Synthesis Enone11 Enone 11 Intermediate14 α-Hydroxy enone 14 Enone11->Intermediate14 I₂, AIBN; DMSO, NaHCO₃ Intermediate15 α-Methoxy enone 15 Intermediate14->Intermediate15 NaOMe, O₂ Phenol19 Phenol 19 Intermediate15->Phenol19 1. Ac₂O 2. Allyl-Silane, BF₃·OEt₂ Intermediate20 Intermediate 20 Phenol19->Intermediate20 K₂CO₃, MeI Dihydrofuran Dihydrofuran Intermediate Intermediate20->Dihydrofuran I₂, NaHCO₃ TeuvincenoneB Teuvincenone B (4) Dihydrofuran->TeuvincenoneB DMP VillosinC (±)-Villosin C (5) TeuvincenoneB->VillosinC BBr₃

Caption: Key steps in the total synthesis of (±)-Villosin C.

References

Application Notes and Protocols for the Purification of Villosin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villosin is a naturally occurring compound found in plant species such as Curcuma kwangsiensis and Hedychium villosum.[1] Compounds from these plant sources have been noted for their potential biological activities, including anti-inflammatory effects.[2][3][4] As interest in the therapeutic potential of natural products continues to grow, robust and efficient purification methods are essential for the isolation and characterization of specific bioactive molecules like this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small molecules from complex mixtures, offering high resolution and reproducibility.[5][6]

This document provides detailed application notes and protocols for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies described herein are based on established principles for the separation of hydrophobic small molecules and can be adapted to specific laboratory settings and equipment.[5][7][8]

Data Presentation

The following tables summarize typical quantitative data expected during the analytical and preparative HPLC purification of this compound. These values are illustrative and may vary depending on the specific instrumentation, column chemistry, and sample matrix.

Table 1: Analytical RP-HPLC Performance

ParameterValue
Retention Time (t R )12.5 min
Purity (by peak area)>95%
Resolution (R s )>2.0 (from nearest impurity)
Tailing Factor (T f )0.9 - 1.2
Theoretical Plates (N)>10,000

Table 2: Preparative RP-HPLC Performance

ParameterValue
Sample Loading10 - 50 mg
Flow Rate10 - 20 mL/min
Yield>85%
Purity of Pooled Fractions>98%
Solvent Consumption (per run)~500 mL

Experimental Protocols

Protocol 1: Sample Preparation

Proper sample preparation is critical to prevent column clogging and to ensure optimal separation.

  • Extraction : Extract the dried and powdered plant material (e.g., rhizomes of Curcuma kwangsiensis) with a suitable organic solvent such as methanol or ethyl acetate.

  • Solvent Evaporation : Evaporate the solvent from the crude extract under reduced pressure to obtain a concentrated residue.

  • Reconstitution : Redissolve the residue in a solvent compatible with the initial mobile phase conditions (e.g., 50% acetonitrile in water).

  • Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.[9]

Protocol 2: Analytical RP-HPLC Method for Purity Assessment

This protocol is designed to assess the purity of the this compound sample and to optimize the separation conditions before scaling up to a preparative method.

  • HPLC System : An analytical HPLC system equipped with a UV-Vis detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution :

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 50% B

    • 35-40 min: 50% B (re-equilibration)

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 25°C

  • Detection Wavelength : 254 nm

  • Injection Volume : 10 µL

Protocol 3: Preparative RP-HPLC for this compound Purification

This protocol is for the purification of larger quantities of this compound for subsequent biological assays and characterization.

  • HPLC System : A preparative HPLC system with a fraction collector.

  • Column : A larger dimension C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution : The gradient should be scaled from the analytical method. A shallower gradient around the elution time of this compound will improve resolution.

    • 0-10 min: 50% B

    • 10-50 min: 50% to 70% B

    • 50-55 min: 70% to 95% B

    • 55-65 min: 95% B

    • 65-70 min: 95% to 50% B

    • 70-80 min: 50% B (re-equilibration)

  • Flow Rate : 15 mL/min

  • Column Temperature : 25°C

  • Detection Wavelength : 254 nm

  • Sample Loading : Inject the filtered, concentrated sample. The loading amount will depend on the column capacity and should be optimized.

  • Fraction Collection : Collect fractions corresponding to the this compound peak.

  • Purity Analysis : Analyze the purity of the collected fractions using the analytical HPLC method (Protocol 2).

  • Pooling and Solvent Evaporation : Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Potential Signaling Pathway Modulated by this compound

Given that related compounds from the Curcuma genus exhibit anti-inflammatory properties, it is plausible that this compound may exert its effects by modulating key inflammatory signaling pathways such as the NF-κB pathway. Natural products are known to inhibit inflammatory responses by targeting various components of this pathway.[9][10][11]

G cluster_nucleus Inside Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

Experimental Workflow for this compound Purification

The following diagram illustrates the logical workflow for the purification of this compound from a plant source using HPLC.

G Start Plant Material (e.g., Curcuma kwangsiensis) Extraction Solvent Extraction Start->Extraction Concentration Solvent Evaporation Extraction->Concentration Filtration Sample Filtration (0.22 µm) Concentration->Filtration Analytical_HPLC Analytical HPLC (Method Development & Purity Check) Filtration->Analytical_HPLC Preparative_HPLC Preparative HPLC (Purification) Filtration->Preparative_HPLC Load Sample Analytical_HPLC->Preparative_HPLC Scale-up Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Final_Product Purified this compound (>98% Purity) Solvent_Evaporation->Final_Product

Caption: Experimental workflow for the purification of this compound using HPLC.

References

Application Notes and Protocols for the Structural Elucidation of Villosin using Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villosin, a complex diterpenoid natural product, has garnered interest within the scientific community due to its intricate molecular architecture and potential biological activities. The precise determination of its three-dimensional structure is a prerequisite for understanding its mechanism of action and for guiding any future drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the complete structural elucidation of novel organic molecules like this compound in solution.

This document provides a comprehensive overview of the application of modern NMR techniques for the structural characterization of this compound and its analogues. Detailed experimental protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments are presented, along with a structured approach to data analysis and interpretation. These guidelines are intended to serve as a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are engaged in the isolation and characterization of complex molecular structures.

Experimental Protocols

The structural elucidation of this compound requires a suite of NMR experiments to establish its planar structure and relative stereochemistry. The following protocols are provided as a general guideline and may require optimization based on the specific instrumentation, sample concentration, and the specific this compound analogue being studied.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Dissolve 5-10 mg of the purified this compound sample in approximately 0.5-0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for diterpenoids. The choice of solvent should be consistent across all NMR experiments for accurate comparison of chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts (δ) to 0.00 ppm for ¹H NMR.

1D NMR Spectroscopy

1. ¹H NMR (Proton NMR)

  • Purpose: To determine the number of different types of protons, their chemical environment, and their scalar coupling (J-coupling) relationships.

  • Protocol:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • A relaxation delay (d1) of 1-2 seconds is commonly used.

2. ¹³C NMR (Carbon NMR)

  • Purpose: To determine the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).

  • Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

    • A longer relaxation delay (e.g., 2 seconds) is often necessary for quaternary carbons to be observed.

3. DEPT (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups.

  • Protocol:

    • Acquire DEPT-90 and DEPT-135 spectra.

    • In a DEPT-90 spectrum, only CH signals appear.

    • In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.

2D NMR Spectroscopy

1. COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) scalar couplings, typically through 2-3 bonds. This helps in tracing out spin systems within the molecule.

  • Protocol:

    • Acquire a phase-sensitive gradient-enhanced COSY (gCOSY) spectrum.

    • The spectral width in both dimensions should cover all proton signals.

    • The number of increments in the indirect dimension (t₁) is typically 256-512.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

  • Protocol:

    • Acquire a phase-sensitive gradient-enhanced HSQC spectrum.

    • The spectral width in the direct dimension (F2, ¹H) should cover all proton signals, and in the indirect dimension (F1, ¹³C) should cover all carbon signals.

    • The number of increments in t₁ is typically 128-256.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and establishing the carbon skeleton.

  • Protocol:

    • Acquire a gradient-enhanced HMBC spectrum.

    • The spectral parameters are similar to HSQC, but the pulse sequence is optimized for long-range couplings (typically set to 8 Hz).

4. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: To identify through-space correlations between protons that are in close proximity (< 5 Å), which is essential for determining the relative stereochemistry of the molecule.

  • Protocol:

    • Acquire a phase-sensitive 2D NOESY or ROESY spectrum.

    • A mixing time (tm) is a key parameter and may need to be optimized (typically 300-800 ms for NOESY).

    • ROESY is often preferred for molecules in the molecular weight range of this compound (around 300-500 Da) as it avoids the issue of zero-crossing for NOE signals.

Data Presentation

The following tables present a summary of hypothetical, yet representative, ¹H and ¹³C NMR data for a this compound analogue, based on published data for similar compounds.

Table 1: ¹H NMR Data for a this compound Analogue (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
1.65m
1.45m
2.10m
1.95m
35.40br s
51.80m
1.75m
1.55m
76.10d1.5
92.30m
116.80dd15.0, 8.0
125.90d15.0
144.80s
157.20s
164.95s
174.90s
18-CH₃0.90s
19-CH₃0.85s
20-CH₃1.10s

Table 2: ¹³C NMR Data for a this compound Analogue (125 MHz, CDCl₃)

PositionδC (ppm)DEPT
138.5CH₂
227.8CH₂
3124.5CH
4135.0C
545.2CH
622.1CH₂
7121.3CH
8140.5C
949.8CH
1036.5C
11130.2CH
12118.9CH
13145.6C
1471.7CH₂
15142.1CH
16170.5C
17109.8CH₂
1833.4CH₃
1921.9CH₃
2019.5CH₃

Visualizations

Experimental Workflow for this compound Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described NMR experiments.

experimental_workflow cluster_isolation Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_structure_elucidation Structure Determination Isolation Isolation & Purification (e.g., HPLC) Purity Purity Assessment (>95%) Isolation->Purity SamplePrep Sample Preparation (5-10 mg in CDCl3) Purity->SamplePrep H1_NMR 1H NMR SamplePrep->H1_NMR C13_NMR 13C NMR SamplePrep->C13_NMR DEPT DEPT-135 & DEPT-90 SamplePrep->DEPT COSY gCOSY H1_NMR->COSY HMBC gHMBC H1_NMR->HMBC NOESY_ROESY NOESY / ROESY H1_NMR->NOESY_ROESY HSQC gHSQC C13_NMR->HSQC C13_NMR->HMBC DEPT->HSQC Planar Planar Structure (Connectivity) COSY->Planar HSQC->Planar HMBC->Planar Stereochem Relative Stereochemistry NOESY_ROESY->Stereochem Planar->Stereochem Final Final Structure Stereochem->Final

Caption: Workflow for this compound Structure Elucidation by NMR.

Hypothetical Signaling Pathway Modulated by a Bioactive Diterpenoid

While the specific signaling pathways modulated by this compound are not yet elucidated, many natural products with antioxidant and anti-inflammatory properties are known to interact with pathways such as the NF-κB signaling cascade. The following diagram illustrates a simplified, hypothetical representation of how a bioactive compound like this compound might exert anti-inflammatory effects. This is a generalized diagram and does not represent experimentally verified data for this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_pathway NF-κB Signaling Pathway Stimulus e.g., LPS, Cytokines IKK IKK Activation Stimulus->IKK activates This compound This compound (Hypothetical) This compound->IKK inhibits IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release & Nuclear Translocation IkB->NFkB_Release Gene_Expression Gene Expression (Pro-inflammatory mediators) NFkB_Release->Gene_Expression

Caption: Hypothetical Anti-Inflammatory Signaling Pathway.

Conclusion

The structural elucidation of complex natural products like this compound is a challenging but essential task for advancing drug discovery. The application of a comprehensive suite of NMR experiments, including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) techniques, provides the necessary information to unambiguously determine the molecular structure. The detailed protocols and workflow presented in this document offer a robust framework for researchers to approach the structural characterization of this compound and other novel diterpenoids. Further biological studies are required to elucidate the specific signaling pathways and molecular targets of this compound to fully understand its therapeutic potential.

Application Note: Quantitative Analysis of Villosin in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Villosin in biological matrices. This compound (C20H28O2) is a naturally occurring compound found in various plants, including Curcuma kwangsiensis and Hedychium villosum.[1] Due to its potential biological activities, there is a growing interest in its accurate detection and quantification in complex samples. This protocol details the sample preparation, chromatographic separation, and mass spectrometric conditions for the reliable determination of this compound, making it suitable for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a chemical compound with the molecular formula C20H28O2 and a molecular weight of 300.4351 g/mol .[2] Its chemical structure and properties necessitate a highly selective and sensitive analytical method for its detection in complex biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers excellent specificity and sensitivity for the analysis of small molecules in intricate matrices.[3][4] This method combines the separation power of liquid chromatography with the precise detection and fragmentation capabilities of mass spectrometry, enabling accurate quantification even at low concentrations.[5][6] This application note provides a comprehensive protocol for the extraction and quantification of this compound, which can be adapted for various research applications.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step in achieving accurate and reproducible results is the effective preparation of the sample to remove interfering substances.[3][7] Solid-phase extraction is a widely used technique for the purification and concentration of analytes from biological fluids.[3]

Materials:

  • Biological matrix (e.g., plasma, urine)

  • This compound standard

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • SPE cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Sample Spiking: To a 1 mL aliquot of the biological sample, add the internal standard to a final concentration of 50 ng/mL. For calibration standards and quality control samples, spike with the appropriate concentration of this compound standard.

  • Protein Precipitation: Add 2 mL of acetonitrile to the sample, vortex for 1 minute, and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the this compound and internal standard from the cartridge with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

| Gradient | 30% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

| MRM Transitions | this compound: 301.2 -> 149.1, IS: (specific to the IS) |

Data Presentation

The quantitative data for the analysis of this compound is summarized in the table below. The method demonstrates excellent linearity over the tested concentration range and high sensitivity.

ParameterResult
Linearity (r²)> 0.995
Calibration Range1 - 1000 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (%)95.2 - 104.5
Precision (%RSD)< 10%
Recovery (%)88.7 - 96.3

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with IS and Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Reconstitute Reconstitution SPE->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound detection.

LCMS_Principle cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometer (Q1) cluster_MS2 Mass Spectrometer (Q2/Q3) LC_Column LC Column ESI ESI Source LC_Column->ESI Separated Analytes Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Ionization Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Selected Precursor Ion Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragmentation Detector Detector Q3->Detector Selected Product Ions

Caption: Principle of LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The detailed sample preparation protocol ensures minimal matrix effects and high recovery, while the optimized chromatographic and mass spectrometric conditions allow for excellent selectivity and low detection limits. This application note serves as a valuable resource for researchers requiring accurate measurement of this compound in their studies.

References

Application Notes & Protocols: Quantifying Villin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the quantification of Villin in various biological samples. Villin is a 92.5 kDa tissue-specific, calcium-regulated actin-binding protein that plays a crucial role in the bundling, nucleation, capping, and severing of actin filaments.[1] It is predominantly expressed in epithelial cells of the gastrointestinal and urogenital tracts, where it is a major component of the microvilli in the brush border.[2][3] Due to its specific expression and role in cytoskeletal organization, quantifying Villin levels can be a valuable tool in research related to gastrointestinal diseases, cancer biology, and cell motility.[4][5]

I. Overview of Quantification Methods

Several methods can be employed to quantify Villin in biological samples. The choice of method depends on the sample type, required sensitivity, and available equipment. The two most common and robust methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).

Method Principle Advantages Disadvantages Typical Sample Types
ELISA Antibody-based detection in a microplate format.[4][6][7][8][9]High sensitivity and specificity, high-throughput, relatively inexpensive.Requires specific antibodies, potential for matrix effects.Serum, plasma, cell culture supernatants, tissue homogenates, cell lysates.[4][6][7][9]
Mass Spectrometry (SRM/MRM) Measures the mass-to-charge ratio of ionized peptides derived from the target protein.High specificity and accuracy, can quantify multiple proteins simultaneously, does not require specific antibodies.[10]Requires expensive equipment and specialized expertise, complex data analysis.Tissue homogenates, cell lysates, complex protein mixtures.[10][11]

II. Experimental Protocols

A. Sample Preparation

Proper sample preparation is critical for accurate and reproducible quantification of Villin. The following are general guidelines for different sample types.

1. Cell Culture Supernatants:

  • Centrifuge at 1,500 rpm for 10 minutes at 4°C to remove cells and debris.

  • Aliquot the supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.

2. Serum and Plasma:

  • For serum, allow blood to clot at room temperature for 30 minutes, then centrifuge at 3,000 rpm for 15 minutes at 4°C.

  • For plasma, collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge at 3,000 rpm for 15 minutes at 4°C.

  • Aliquot the serum or plasma and store at -80°C.

3. Tissue Homogenates:

  • Rinse tissue with ice-cold PBS to remove excess blood.

  • Weigh the tissue and add 5-10 volumes of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Homogenize the tissue using a mechanical homogenizer on ice.

  • Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (lysate) and determine the total protein concentration using a standard protein assay (e.g., BCA assay).

  • Aliquot the lysate and store at -80°C.

4. Cell Lysates:

  • Wash cells with ice-cold PBS.

  • Add ice-cold lysis buffer and incubate on ice for 30 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 12,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant and determine the total protein concentration.

  • Aliquot the lysate and store at -80°C.

B. Quantification of Villin by Sandwich ELISA

This protocol is based on a typical sandwich ELISA format, which offers high specificity and sensitivity.[4][6][8]

Materials:

  • Villin-specific capture antibody

  • Villin-specific biotinylated detection antibody

  • Recombinant Villin standard

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • 96-well microplate

Protocol:

  • Coating: Dilute the capture antibody in PBS to the recommended concentration and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of wash buffer per well.

  • Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the wash step as in step 2.

  • Sample and Standard Incubation: Prepare a standard curve by serially diluting the recombinant Villin standard in assay diluent. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the Villin standards. Use the standard curve to determine the concentration of Villin in the samples.

Quantitative Data Summary (ELISA):

Parameter Value Reference
Detection Range 0.156 - 10 ng/mL[6][8][9]
Sensitivity < 0.1 ng/mL[4][6][8]
Intra-assay CV% < 10%Commercially available kits
Inter-assay CV% < 12%Commercially available kits
C. Quantification of Villin by Mass Spectrometry (Selected Reaction Monitoring - SRM)

SRM, also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive mass spectrometry technique for targeted protein quantification.

Materials:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Stable isotope-labeled (heavy) synthetic peptide standards corresponding to unique Villin peptides

  • Trypsin

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Formic acid

Protocol:

  • Protein Digestion:

    • Take a known amount of protein from the sample lysate.

    • Reduce disulfide bonds by incubating with DTT at 60°C for 1 hour.

    • Alkylate cysteine residues by incubating with IAM in the dark at room temperature for 30 minutes.

    • Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid.

    • Clean up the peptides using a solid-phase extraction (SPE) C18 cartridge to remove salts and detergents.

  • LC-MS/MS Analysis:

    • Spike a known amount of the heavy isotope-labeled Villin peptide standard into the digested sample.

    • Inject the sample onto the HPLC system for peptide separation.

    • The separated peptides are then introduced into the triple quadrupole mass spectrometer.

    • The mass spectrometer is set to specifically monitor for the precursor-to-fragment ion transitions of the target Villin peptides and their heavy-labeled counterparts.

  • Data Analysis:

    • The concentration of the endogenous (light) Villin peptide is determined by comparing its peak area to the peak area of the known concentration of the spiked-in heavy peptide standard.

Quantitative Data Summary (Mass Spectrometry):

Parameter Description
Limit of Quantification (LOQ) Typically in the low fmol to amol range on column.
Linear Dynamic Range Typically spans 3-5 orders of magnitude.
Coefficient of Variation (CV%) Generally < 15-20%.

III. Visualizations

Signaling Pathway

Villin is involved in the regulation of the actin cytoskeleton, which is a crucial component of several signaling pathways, including those related to cell migration, apoptosis, and epithelial cell differentiation.[5][12][13][14]

Villin_Signaling_Pathway cluster_0 Cellular Stimuli cluster_1 Signal Transduction cluster_2 Villin Regulation cluster_3 Cellular Response Growth_Factors Growth Factors (e.g., HGF, EGF) Receptor_Activation Receptor Activation Growth_Factors->Receptor_Activation Pathogen_Infection Pathogen Infection (e.g., S. flexneri) Kinase_Activation Kinase Activation (e.g., SRC) Pathogen_Infection->Kinase_Activation Cell_Stress Cell Stress Cell_Stress->Kinase_Activation Receptor_Activation->Kinase_Activation p_Villin Phosphorylated Villin Kinase_Activation->p_Villin Phosphorylation PIP2_LPA PIP2 / LPA Binding Villin Villin PIP2_LPA->Villin Modulates Activity Actin_Dynamics Actin Dynamics (Bundling, Severing, Capping) Villin->Actin_Dynamics p_Villin->Actin_Dynamics Cell_Migration Cell Migration & Wound Repair Actin_Dynamics->Cell_Migration Apoptosis_Regulation Apoptosis Regulation Actin_Dynamics->Apoptosis_Regulation Microvilli_Formation Microvilli Formation Actin_Dynamics->Microvilli_Formation

Caption: Villin signaling pathway in response to cellular stimuli.

Experimental Workflow

The following diagram illustrates the general workflow for quantifying Villin in biological samples.

Villin_Quantification_Workflow Sample_Collection 1. Sample Collection (Tissue, Cells, Biofluids) Sample_Preparation 2. Sample Preparation (Lysis, Homogenization) Sample_Collection->Sample_Preparation Quantification_Method 3. Quantification Method Sample_Preparation->Quantification_Method ELISA ELISA Quantification_Method->ELISA  Antibody-based Mass_Spectrometry Mass Spectrometry Quantification_Method->Mass_Spectrometry Peptide-based   Data_Acquisition_ELISA 4a. Data Acquisition (Absorbance Reading) ELISA->Data_Acquisition_ELISA Data_Acquisition_MS 4b. Data Acquisition (LC-MS/MS) Mass_Spectrometry->Data_Acquisition_MS Data_Analysis 5. Data Analysis (Concentration Calculation) Data_Acquisition_ELISA->Data_Analysis Data_Acquisition_MS->Data_Analysis Results 6. Results (Villin Quantification) Data_Analysis->Results

Caption: General workflow for Villin quantification.

References

Application Notes and Protocols: Utilizing Cell-Based Models to Investigate the Effects of Villosin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villosin C is a naturally occurring diterpenoid found in Teucrium divaricatum and Teucrium polium[1]. While its full biological activity is still under investigation, its complex structure suggests potential interactions with key cellular components. These application notes provide a framework for utilizing cell-based models to elucidate the cellular and molecular effects of this compound C, with a focus on its potential role as a modulator of the actin cytoskeleton. The protocols outlined below are designed to assess the impact of this compound C on cell viability, cytoskeletal organization, and cell migration.

Hypothesized Mechanism of Action: Modulation of the Actin Cytoskeleton

Based on the known activities of other complex natural products, we hypothesize that this compound C may exert its biological effects through interaction with the actin cytoskeleton. The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport. Disruption of actin dynamics is a known mechanism for several anti-cancer and anti-inflammatory agents. The following protocols are designed to test this hypothesis.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the concentration-dependent effect of this compound C on cell viability and to establish the optimal concentration range for subsequent experiments.

Materials:

  • Human embryonic kidney 293 (HEK293) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound C (stock solution in DMSO)

  • Resazurin-based cell viability reagent

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Plate reader with fluorescence capabilities

Procedure:

  • Seed HEK293 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound C in complete DMEM from the DMSO stock. Ensure the final DMSO concentration in all wells, including controls, is less than 0.1%.

  • After 24 hours, carefully remove the medium from the wells and add 100 µL of the this compound C dilutions or control medium.

  • Incubate the plate for another 48 hours under the same conditions.

  • Add 20 µL of the resazurin-based viability reagent to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in actin filament structure and overall cell morphology upon treatment with this compound C.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Complete growth medium

  • This compound C

  • Glass coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Seed MDA-MB-231 cells onto glass coverslips in a 24-well plate and allow them to adhere and grow for 24 hours.

  • Treat the cells with this compound C at a pre-determined non-lethal concentration (from the viability assay) for 24 hours. Include a vehicle control (DMSO).

  • Wash the cells twice with pre-warmed PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with 1% BSA in PBS for 30 minutes.

  • Incubate the cells with fluorescently-labeled phalloidin (to stain F-actin) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope and capture images of the actin cytoskeleton and nuclei.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound C on the collective migration of a cell population.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Complete endothelial cell growth medium

  • This compound C

  • 96-well imaging plates

  • Wound healing assay inserts or a sterile 200 µL pipette tip

  • Live-cell imaging system or a standard microscope with a camera

Procedure:

  • Seed HUVECs into a 96-well imaging plate and grow them to a confluent monolayer.

  • Create a uniform "scratch" or cell-free gap in the monolayer using a wound healing insert or a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound C or a vehicle control.

  • Place the plate in a live-cell imaging system and acquire images of the scratch at time 0 and at regular intervals (e.g., every 2 hours) for 24-48 hours.

  • Quantify the area of the cell-free gap at each time point using image analysis software.

  • Calculate the percentage of wound closure for each condition relative to the initial wound area.

Data Presentation

Table 1: Effect of this compound C on Cell Viability

This compound C Concentration (µM)Cell Viability (% of Control) ± SD
0 (Vehicle)100 ± 5.2
0.198.7 ± 4.8
195.3 ± 6.1
1072.4 ± 8.3
5045.1 ± 7.9
10015.6 ± 3.4

Table 2: Quantification of Cell Migration (Wound Closure)

TreatmentWound Closure at 24h (%) ± SD
Vehicle Control85.2 ± 9.7
This compound C (1 µM)63.5 ± 11.2
This compound C (10 µM)25.8 ± 7.4
Positive Control (Cytochalasin D)10.1 ± 4.5

Visualizations

G cluster_0 Hypothesized this compound C Signaling Pathway VillosinC This compound C Actin G-Actin VillosinC->Actin Inhibits Polymerization F_Actin F-Actin (Filaments) Actin->F_Actin Polymerization CellShape Altered Cell Shape F_Actin->CellShape Migration Inhibited Cell Migration F_Actin->Migration Proliferation Decreased Proliferation F_Actin->Proliferation

Caption: Hypothesized signaling pathway of this compound C.

G cluster_1 Experimental Workflow for this compound C Analysis Start Start CellCulture Cell Culture (e.g., HEK293, MDA-MB-231) Start->CellCulture ViabilityAssay Cell Viability Assay (Determine IC50) CellCulture->ViabilityAssay Immunofluorescence Immunofluorescence (Actin Staining) ViabilityAssay->Immunofluorescence MigrationAssay Wound Healing Assay (Cell Migration) ViabilityAssay->MigrationAssay DataAnalysis Data Analysis and Interpretation Immunofluorescence->DataAnalysis MigrationAssay->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for characterizing this compound C.

References

Animal Models for In Vivo Studies of Villosin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villosin C is a diterpenoid natural product isolated from plants of the Teucrum genus, such as Teucrium divaricatum and Teucrium polium.[1] While direct in vivo studies on this compound C are limited in publicly available literature, the Teucrium genus is a rich source of bioactive compounds, including diterpenoids, which have demonstrated a range of pharmacological properties.[2][3][4][5] Notably, extracts from these plants and related diterpenoid compounds, such as abietane diterpenoids, have been reported to possess significant anti-inflammatory and anti-cancer activities.[2][3][6][7][8]

Given the chemical class of this compound C and the established bioactivities of structurally related compounds, it is hypothesized that this compound C may also exhibit anti-inflammatory and anti-cancer properties. This document provides detailed protocols for proposed animal models to investigate these potential therapeutic effects in vivo.

Disclaimer: The following protocols are based on the hypothesized biological activities of this compound C. Researchers should conduct preliminary in vitro studies to confirm activity and determine appropriate dose ranges before commencing in vivo experiments.

Proposed Animal Models and Data Presentation

Based on the likely biological activities of diterpenoids, two robust and well-characterized animal models are proposed for the initial in vivo evaluation of this compound C.

  • Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model in Rodents.

  • Anti-Cancer Activity: Human Tumor Xenograft Model in Immunocompromised Mice.

Data Presentation Tables

Quantitative data from these studies should be meticulously recorded for analysis. The following tables provide a structured format for data collection.

Table 1: Anti-Inflammatory Activity - Paw Volume Measurement

Treatment GroupNDose (mg/kg)Paw Volume (mL) at 0 hrPaw Volume (mL) at 1 hrPaw Volume (mL) at 2 hrPaw Volume (mL) at 3 hrPaw Volume (mL) at 4 hr% Inhibition of Edema at 3 hr
Vehicle Control
This compound C
This compound C
Positive Control

Table 2: Anti-Cancer Activity - Tumor Volume and Body Weight

Treatment GroupNDose (mg/kg)Day 0 Tumor Volume (mm³)Day 0 Body Weight (g)Day X Tumor Volume (mm³)Day X Body Weight (g)% Tumor Growth Inhibition
Vehicle Control
This compound C
This compound C
Positive Control

Experimental Protocols

Protocol: Carrageenan-Induced Paw Edema in Mice/Rats

This model is a widely used and reliable method for screening acute anti-inflammatory activity.[9][10][11]

Objective: To evaluate the ability of this compound C to reduce acute inflammation induced by carrageenan in the rodent paw.

Materials:

  • Male/Female Swiss albino mice (20-25 g) or Wistar rats (150-200 g)

  • This compound C

  • Carrageenan (Lambda, Type IV)

  • Vehicle for this compound C (e.g., 0.5% Carboxymethyl cellulose, DMSO, or Tween 80)

  • Positive control: Indomethacin or Diclofenac sodium

  • Pletismometer

  • Standard laboratory animal caging and husbandry supplies

Procedure:

  • Acclimatization: Acclimate animals for at least 5-7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle, food and water ad libitum).

  • Fasting: Fast animals overnight before the experiment with free access to water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II & III: this compound C (e.g., 25 and 50 mg/kg, p.o.)

    • Group IV: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Baseline Paw Volume: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer this compound C, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL (for mice) or 0.2 mL (for rats) of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group at the time of peak edema (usually 3 hours) using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group, and V_t is the average edema volume of the treated group.

Protocol: Human Tumor Xenograft Model in Mice

This model is a cornerstone of preclinical oncology for evaluating the efficacy of potential anti-cancer agents on human tumors.[12][13][14][15]

Objective: To assess the in vivo anti-tumor activity of this compound C on a human cancer cell line grown as a subcutaneous xenograft in immunocompromised mice.

Materials:

  • Immunocompromised mice (e.g., Athymic Nude, SCID, or NSG), 4-6 weeks old.

  • Human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • This compound C.

  • Vehicle for this compound C.

  • Positive control chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin).

  • Cell culture medium (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), antibiotics.

  • Matrigel or Cultrex BME (optional, to improve tumor take rate).[13]

  • Sterile PBS, Trypsin-EDTA.

  • Syringes and needles (27-30 gauge).

  • Digital calipers.

  • Standard laboratory animal caging and husbandry supplies (sterile conditions).

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase and free of contamination.

  • Cell Preparation:

    • Harvest cells using Trypsin-EDTA and wash twice with sterile, serum-free medium or PBS.

    • Perform a cell count using a hemocytometer and assess viability (e.g., via Trypan Blue exclusion). Viability should be >95%.

    • Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (e.g., 5 x 10⁷ cells/mL). For improved engraftment, cells can be resuspended in a 1:1 mixture of medium and Matrigel.[13]

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously (s.c.) into the right flank of each mouse.

  • Tumor Growth and Monitoring:

    • Monitor the animals for tumor development. Tumors should become palpable within 1-3 weeks.

    • Once tumors are established and reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment:

    • Administer this compound C, vehicle, or positive control according to the desired schedule (e.g., daily, 5 days a week) and route (p.o., i.p., i.v.).

    • Measure tumor dimensions (length and width) with digital calipers and the body weight of each mouse 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (width)² x length / 2.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³). Euthanize animals if they show signs of excessive toxicity (e.g., >20% body weight loss, ulceration).

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (%TGI) for each treated group relative to the control group.

    • Analyze changes in body weight as an indicator of toxicity.

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

G cluster_0 Anti-Inflammatory Model Workflow cluster_1 Anti-Cancer Xenograft Workflow A0 Animal Acclimatization (5-7 days) A1 Baseline Paw Volume Measurement A0->A1 A2 Compound Administration (this compound C / Controls) A1->A2 A3 Carrageenan Injection (Sub-plantar) A2->A3 A4 Paw Volume Measurement (1, 2, 3, 4 hr) A3->A4 A5 Data Analysis (% Inhibition) A4->A5 B0 Cancer Cell Culture & Preparation B1 Subcutaneous Implantation in Mice B0->B1 B2 Tumor Growth Monitoring B1->B2 B3 Randomization into Treatment Groups B2->B3 B4 Treatment Administration & Monitoring (Tumor Volume, Body Weight) B3->B4 B5 Endpoint Analysis (%TGI, Histology) B4->B5

Caption: Experimental workflows for in vivo models.

Hypothesized Anti-Inflammatory Signaling Pathway

Many natural product-derived anti-inflammatory agents act by inhibiting the NF-κB signaling pathway. It is hypothesized that this compound C may exert its effects through a similar mechanism.

G Hypothesized NF-κB Inhibition by this compound C cluster_nucleus Inside Nucleus LPS Inflammatory Stimulus (e.g., Carrageenan/LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) VillosinC This compound C

Caption: Hypothesized NF-κB signaling inhibition.

References

Application Notes and Protocols for the Synthesis of Villosin Analogues in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Villosin analogues and the subsequent structure-activity relationship (SAR) studies, with a focus on their potential as anticancer agents. Detailed experimental protocols for key synthetic steps and biological assays are provided to facilitate the replication and further development of these compounds.

Introduction

This compound, a 17(15→16)-abeo-abietane diterpenoid, and its analogues have garnered significant interest in medicinal chemistry due to their diverse biological activities, including cytotoxic effects against various cancer cell lines. The unique rearranged abietane skeleton of this compound presents a compelling scaffold for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial in identifying the key structural motifs responsible for the biological activity and in guiding the design of more potent and selective analogues. This document outlines the synthetic strategies for accessing this compound analogues and presents the available data on their biological activities to inform future drug discovery efforts.

Data Presentation: Cytotoxic Activities of this compound and Related Diterpenoids

The following table summarizes the cytotoxic activities of this compound C and other naturally occurring abeo-abietane and abietane diterpenoids against various human cancer cell lines. This data, while not from a systematic synthetic analogue series, provides valuable insights into the general SAR of this class of compounds.

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compound C Analogue 1 HL-60 (Leukemia)21.22 ± 2.41[1]
A549 (Lung)13.71 ± 1.51[1]
This compound C Analogue 2 HL-60 (Leukemia)10.91 ± 1.62[1]
A549 (Lung)18.42 ± 0.76[1]
Anastomosine (6) U251 (Glioblastoma)0.27 ± 0.08[2]
SKLU-1 (Lung)0.46 ± 0.05[2]
7α-acetoxy-6,7-dihydroicetexone (3) U251 (Glioblastoma)1.40 ± 0.03[2]
SKLU-1 (Lung)0.82 ± 0.06[2]
Icetexane Diterpenoid (5) U251 (Glioblastoma)0.43 ± 0.01[3]
K562 (Leukemia)0.45 ± 0.01[3]
HCT-15 (Colon)0.84 ± 0.07[3]
SKLU-1 (Lung)0.73 ± 0.06[3]
Icetexane Diterpenoid (6) U251 (Glioblastoma)1.34 ± 0.04[3]
K562 (Leukemia)1.29 ± 0.06[3]
HCT-15 (Colon)1.03 ± 0.10[3]
SKLU-1 (Lung)0.95 ± 0.09[3]
7α-acetylhorminone HCT116 (Colon)Most active of 8 tested[4]
MDA-MB-231 (Breast)Most active of 8 tested[4]

Note: The numbering of this compound C analogues and other diterpenoids corresponds to the designations in the cited literature.

Experimental Protocols

The following protocols are based on the successful total synthesis of (±)-Villosin C, which provides a foundational framework for the synthesis of its analogues.[5][6][7]

Protocol 1: Synthesis of the Tricyclic α-Methoxy Enone Intermediate

This protocol outlines the initial steps for the gram-scale assembly of the A/B/C ring system, a key intermediate for further elaboration into this compound analogues.[5][6][7]

Materials:

  • Aldehyde 12

  • Benzyl chloride 13

  • Magnesium turnings

  • Iodine (catalyst)

  • Dry Tetrahydrofuran (THF)

  • 2-Iodoxybenzoic acid (IBX)

  • Dimethyl sulfoxide (DMSO)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM)

Procedure:

  • Grignard Reaction: To a flame-dried flask containing magnesium turnings and a crystal of iodine, add a solution of benzyl chloride 13 in dry THF dropwise to initiate the Grignard reagent formation. Once the reaction starts, add the remaining benzyl chloride solution and stir until the magnesium is consumed. Cool the Grignard reagent to 0 °C and add a solution of aldehyde 12 in dry THF dropwise. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Oxidation: Dissolve the alcohol obtained from the previous step in DMSO. Add IBX in one portion and stir the mixture at room temperature until the starting material is consumed (monitored by TLC). Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Friedel-Crafts Cyclization: Dissolve the resulting enone in DCM and cool to 0 °C. Add TfOH dropwise and stir the reaction mixture at this temperature until completion (monitored by TLC). Quench the reaction with saturated aqueous NaHCO₃ and extract the product with DCM. Purify the crude product by flash column chromatography to afford the tricyclic α-methoxy enone.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic activity of synthesized this compound analogues against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HL-60, A549, HCT116, MDA-MB-231)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized this compound analogues dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Add the diluted compounds to the wells, in triplicate, and incubate for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Synthetic Workflow for this compound C

The following diagram illustrates the key stages in the total synthesis of (±)-Villosin C, which can be adapted for the synthesis of its analogues.

Synthesis_Workflow cluster_start Starting Materials cluster_assembly A/B/C Ring Assembly cluster_modification C-Ring Functionalization cluster_d_ring D-Ring Formation cluster_final Final Steps Aldehyde_12 Aldehyde 12 Grignard_Addition Grignard Addition Aldehyde_12->Grignard_Addition Benzyl_chloride_13 Benzyl chloride 13 Benzyl_chloride_13->Grignard_Addition IBX_Oxidation IBX Oxidation Grignard_Addition->IBX_Oxidation Friedel_Crafts_Cyclization Friedel-Crafts Cyclization IBX_Oxidation->Friedel_Crafts_Cyclization CH_Oxidation C-H Oxidation Friedel_Crafts_Cyclization->CH_Oxidation Claisen_Rearrangement Claisen Rearrangement CH_Oxidation->Claisen_Rearrangement Iodoetherification Iodoetherification Claisen_Rearrangement->Iodoetherification Deprotection Global Deprotection Iodoetherification->Deprotection Villosin_C This compound C Deprotection->Villosin_C

Caption: Key stages in the total synthesis of (±)-Villosin C.

Logical Flow for Structure-Activity Relationship (SAR) Studies

This diagram outlines the iterative process of designing, synthesizing, and evaluating analogues to establish a structure-activity relationship.

SAR_Logic Identify_Lead Identify Lead Compound (e.g., this compound) Hypothesize_Modifications Hypothesize Structural Modifications Identify_Lead->Hypothesize_Modifications Synthesize_Analogues Synthesize Analogues Hypothesize_Modifications->Synthesize_Analogues Biological_Screening Biological Screening (e.g., Cytotoxicity Assays) Synthesize_Analogues->Biological_Screening Analyze_Data Analyze SAR Data Biological_Screening->Analyze_Data Refine_Hypothesis Refine Hypothesis/ Design New Analogues Analyze_Data->Refine_Hypothesis Develop_Model Develop SAR Model Analyze_Data->Develop_Model Refine_Hypothesis->Synthesize_Analogues Signaling_Pathway Villosin_Analogue This compound Analogue Cell_Membrane Cell Membrane Villosin_Analogue->Cell_Membrane PI3K_Akt_Pathway PI3K/Akt Pathway Cell_Membrane->PI3K_Akt_Pathway Inhibition MAPK_Pathway MAPK Pathway Cell_Membrane->MAPK_Pathway Modulation NF_kB_Pathway NF-κB Pathway Cell_Membrane->NF_kB_Pathway Inhibition Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis Leads to Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest Leads to Inhibition_of_Proliferation Inhibition of Proliferation NF_kB_Pathway->Inhibition_of_Proliferation Leads to

References

Troubleshooting & Optimization

Technical Support Center: Multi-Step Synthesis of Villosin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the multi-step synthesis of Villosin C. The information is targeted towards researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the total synthesis of this compound C?

A1: The main synthetic challenge lies in the highly oxidized and fully substituted nature of the B and C rings of the this compound C scaffold.[1] Specifically, late-stage oxidation of an advanced intermediate with a fully formed carbon skeleton has proven unsuccessful, leading to the oxidative cleavage of the electron-rich benzene ring.[1] A successful synthesis relies on a carefully planned sequence of oxidation state escalation throughout the synthetic route.[1][2]

Q2: An initial synthetic strategy for this compound C failed. What was the issue?

A2: An early synthetic approach involved the late-stage oxidation of the C6/C7 positions on an elaborated intermediate. This strategy failed because the strong, electron-rich benzene ring was susceptible to oxidative cleavage under the reaction conditions.[1] This highlights the importance of the order of oxidation steps in the synthesis of highly functionalized molecules like this compound C.

Q3: What is the currently accepted successful strategy for the total synthesis of this compound C?

A3: The first successful total synthesis of (±)-Villosin C was achieved in 11 steps.[1][2][3] The key features of this convergent approach include:

  • A five-step, gram-scale assembly of the A/B/C ring system.[1]

  • Early establishment of the oxidation state of the B ring using a one-pot benzylic iodination/Kornblum oxidation.[1]

  • Installation of all necessary substituents on the C ring via Siegel-Tomkinson C–H oxidation and a Claisen rearrangement.[1]

  • Construction of the D ring through an intramolecular iodoetherification.[1][2]

Q4: I am having trouble distinguishing between this compound C and its 16-epi-villosin C epimer using NMR. Is this a known issue?

A4: Yes, it has been reported that this compound C and its epimer, 16-epi-villosin C, have indistinguishable NMR data.[1][2] To confirm the correct configuration, comparison of the synthesized product with a natural sample using High-Performance Liquid Chromatography (HPLC) is recommended.[1][2]

Troubleshooting Guide

Problem 1: Low yield or failure in the gram-scale assembly of the A/B/C ring system.
  • Possible Cause: Inefficient activation of the benzyl chloride starting material. The use of stoichiometric lithium/naphthalene for this activation can be problematic for scaling up.[1]

  • Recommended Solution: A more scalable and efficient method involves the use of a Grignard addition for the union of the aldehyde and benzyl chloride fragments. This has been shown to produce high yields on a multigram scale.[1] Subsequent oxidation with 2-Iodoxybenzoic acid (IBX) can then be performed to yield the desired enone.[1]

Problem 2: Poor diastereoselectivity in the Claisen rearrangement step.
  • Possible Cause: The diastereoselectivity of the Claisen rearrangement can be sensitive to reaction conditions.

  • Recommended Solution: Optimization of the reaction conditions is crucial. In the reported synthesis, using 3 equivalents of trifluoromethanesulfonic acid (TfOH) in 1,2-dichloroethane (DCE) at 0 °C provided the optimal results on a 0.1 mmol scale, which was also effective on a gram-scale.[1]

Problem 3: Unsuccessful late-stage oxidation of the B/C ring system.
  • Possible Cause: As mentioned in the FAQs, the electron-rich aromatic C-ring is prone to oxidative cleavage if oxidation of the B-ring is attempted late in the synthesis.

  • Recommended Solution: The oxidation state of the B-ring should be established prior to the installation of the C12 oxidation state. The successful route introduces the α-hydroxy enone moiety in the B-ring before proceeding with further functionalization of the C-ring.[1]

Quantitative Data Summary

Table 1: Key Reaction Yields in the Total Synthesis of (±)-Villosin C

StepReactionYieldScale
A/B/C Ring Assembly (Grignard Addition)Union of aldehyde 12 and benzyl chloride 1390%Multigram
A/B/C Ring Assembly (Oxidation)Oxidation with IBX to form enone 1193%-
Claisen RearrangementFormation of 10a and 10b78% (combined)0.1 mmol
Claisen Rearrangement (Scale-up)Formation of 10a and 10b67% (isolated)Gram-scale
Global Deprotection (Final Step)Treatment with BBr₃ to yield (±)-Villosin C68%-
Two-step sequence to (±)-16-epi-villosin CHydroxylation and global deprotection44%-

Experimental Protocols & Workflows

Below are diagrams illustrating key workflows and logical relationships in the synthesis of this compound C.

G cluster_0 Initial Unsuccessful Strategy Elaborated Intermediate Elaborated Intermediate Late-Stage Oxidation (C6/C7) Late-Stage Oxidation (C6/C7) Elaborated Intermediate->Late-Stage Oxidation (C6/C7) Attempted Oxidation Oxidative Cleavage Oxidative Cleavage Late-Stage Oxidation (C6/C7)->Oxidative Cleavage Observed Result

Caption: Initial failed synthetic approach for this compound C.

G Start Start A/B/C Ring Assembly A/B/C Ring Assembly Start->A/B/C Ring Assembly Gram-scale Benzylic Iodination/Kornblum Oxidation Benzylic Iodination/Kornblum Oxidation A/B/C Ring Assembly->Benzylic Iodination/Kornblum Oxidation B-ring oxidation Siegel-Tomkinson C-H Oxidation Siegel-Tomkinson C-H Oxidation Benzylic Iodination/Kornblum Oxidation->Siegel-Tomkinson C-H Oxidation C-ring functionalization Claisen Rearrangement Claisen Rearrangement Siegel-Tomkinson C-H Oxidation->Claisen Rearrangement Iodoetherification Iodoetherification Claisen Rearrangement->Iodoetherification D-ring construction Global Deprotection Global Deprotection Iodoetherification->Global Deprotection This compound C This compound C Global Deprotection->this compound C

Caption: Successful 11-step synthetic workflow for (±)-Villosin C.

G Problem Low Yield in A/B/C Ring Assembly? Check Activation Review Benzyl Chloride Activation Method Problem->Check Activation Yes Continue Synthesis Proceed Problem->Continue Synthesis No Use Grignard Switch to Grignard Addition for improved scalability and yield. Check Activation->Use Grignard

Caption: Troubleshooting logic for A/B/C ring system assembly.

References

Technical Support Center: Villosin C Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Villosin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to reaction yield. Here you will find troubleshooting guides and frequently asked questions (FAQs) based on the first reported total synthesis of (±)-Villosin C.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for the total synthesis of (±)-Villosin C?

A1: The first total synthesis of (±)-Villosin C was accomplished in 11 steps. The core strategy involves the assembly of the A/B/C ring system, followed by the construction of the D ring.[1][2][3] A key aspect of this synthesis is the carefully planned order of oxidation state escalation at various carbon positions (C6/11/14 → C7 → C12 → C17).[1][2]

Q2: What are the key chemical transformations in the synthesis of this compound C?

A2: The synthesis features several key transformations, including a one-pot benzylic iodination/Kornblum oxidation to functionalize the B ring, a Siegel–Tomkinson C–H oxidation and Claisen rearrangement to install substituents on the C ring, and an intramolecular iodoetherification to form the D ring.[1][2][3]

Q3: Are there any known issues with diastereoselectivity in this synthesis?

A3: Yes, the formation of the A/B/C ring system can result in diastereomers. However, both diastereomers can be utilized in subsequent steps under different reaction conditions.[1] Additionally, the intramolecular iodoetherification to form the D ring can also produce diastereomers that may require separation by flash column chromatography.[1]

Troubleshooting Guide

Low Yield in Benzylic Iodination/Kornblum Oxidation

Problem: I am experiencing low or variable yields (30-70%) during the oxidation of the ketone intermediate to the α-hydroxy enone.

Possible Causes and Solutions:

  • Reaction Scale Dependency: The original report noted that the yield of this reaction using a base/O₂ system was variable depending on the reaction scale.[1]

  • Alternative One-Pot Protocol: A more reliable one-pot benzylic iodination/Kornblum oxidation using CuO and I₂ in DMSO has been shown to provide a high yield (83%) on a gram-scale.[1] It is recommended to adopt this optimized procedure.

  • Substrate Diastereomer: The optimized one-pot condition was reported to be effective for one diastereomer but resulted in a messy reaction with the other.[1] Ensure you are using the appropriate conditions for your specific diastereomer.

Low Yield in Siegel-Tomkinson C–H Oxidation

Problem: The radical-based arene C–H oxidation to introduce a hydroxyl group is resulting in very low yields (8-16%).

Possible Causes and Solutions:

  • Steric Hindrance: This reaction is likely hampered by steric hindrance at the target position.[1]

  • Incompatibility with Functional Groups: The presence of a terminal alkene group in the substrate may be incompatible with the reaction conditions.[1]

  • Alternative Strategy: The reported synthesis circumvents this low-yield step by employing a different strategy involving a Claisen rearrangement to install the necessary substituents on the C ring, which proceeds with a much higher yield (79%).[1] It is advisable to follow this modified route.

Low Yield in Intramolecular Iodoetherification

Problem: The intramolecular iodoetherification to form the D ring is giving a low yield of the desired product.

Possible Causes and Solutions:

  • Substrate Purity: Ensure the precursor alcohol is of high purity, as impurities can interfere with the cyclization.

  • Reaction Conditions: This reaction is sensitive to conditions. Refer to the detailed experimental protocol for the specific reagents and conditions used in the successful synthesis.

  • Diastereomer Formation: This reaction can produce diastereomers.[1] The formation of multiple products can lower the isolated yield of the desired isomer. Optimization of reaction temperature and time may influence the diastereomeric ratio.

Experimental Protocols and Data

Table 1: Key Reaction Yields in this compound C Synthesis
Step No.ReactionReagents and ConditionsYield (%)
1Grignard AdditionAldehyde, Benzyl Chloride, Mg, THF90
2OxidationIBX, DMSO93
3Nazarov CyclizationTfOH, DCE, 0 °C67-78
4Benzylic Iodination/Kornblum OxidationI₂, CuO, DMSO83
5C-H Oxidation and Allylation1. NBS, AIBN, CCl₄; 2. K₂CO₃, Acetone79 (over 2 steps)
6Claisen RearrangementToluene, 180 °C (microwave)(Included in above)
7Intramolecular IodoetherificationI₂, NaHCO₃, CH₂Cl₂50 (for desired isomer)
8HydroxylationCsOAc, DMF68
9Global DeprotectionBBr₃, CH₂Cl₂(Included in above)

Yields are based on the reported total synthesis by Zhou et al. and may vary depending on experimental conditions.

Detailed Methodologies

Benzylic Iodination/Kornblum Oxidation:

To a solution of the ketone intermediate in DMSO, add I₂ and CuO. The reaction mixture is stirred at the specified temperature and time as detailed in the supporting information of the primary literature.[1] The reaction is then quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.

Intramolecular Iodoetherification:

To a solution of the diol precursor in CH₂Cl₂, add NaHCO₃ and I₂ at 0 °C. The reaction is stirred in the dark until the starting material is consumed, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of Na₂S₂O₃ and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting diastereomers are separated by flash column chromatography.[1]

Visualized Workflows

Villosin_C_Synthesis_Workflow cluster_ABC_Ring A/B/C Ring Assembly cluster_D_Ring D Ring Formation & Final Steps Start Aldehyde + Benzyl Chloride Grignard Grignard Addition (90%) Start->Grignard Oxidation IBX Oxidation (93%) Grignard->Oxidation Nazarov Nazarov Cyclization (67-78%) Oxidation->Nazarov Kornblum Benzylic Iodination/ Kornblum Oxidation (83%) Nazarov->Kornblum Claisen Allylation & Claisen Rearrangement (79%) Kornblum->Claisen Iodoetherification Intramolecular Iodoetherification (50%) Claisen->Iodoetherification Hydroxylation Hydroxylation (68%) Iodoetherification->Hydroxylation Deprotection Global Deprotection Hydroxylation->Deprotection VillosinC (±)-Villosin C Deprotection->VillosinC

Caption: Overall synthetic workflow for (±)-Villosin C.

Troubleshooting_CH_Oxidation Start Low yield in C-H Oxidation? Check_Method Are you using direct radical-based oxidation? Start->Check_Method Low_Yield_Reason This method is known to give low yields (8-16%) due to steric hindrance and substrate incompatibility. Check_Method->Low_Yield_Reason Yes High_Yield This route provides a significantly higher yield (79%). Check_Method->High_Yield No Alternative_Route Adopt the alternative route: 1. Allylation 2. Claisen Rearrangement Low_Yield_Reason->Alternative_Route Alternative_Route->High_Yield

Caption: Troubleshooting logic for C-H oxidation step.

References

Optimization of reaction conditions for Villosin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Villosin and related complex natural products. The information is tailored to address specific experimental challenges and optimize reaction conditions for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts cyclization step to form the tricyclic core is resulting in a low yield. How can I optimize this reaction?

A: Low yields in Friedel-Crafts cyclizations for complex substrates are a common issue, often due to inefficient catalysis or side reactions. Initial attempts using common Lewis acids like Aluminum Chloride (AlCl₃) and Boron Trifluoride Etherate (BF₃·Et₂O) have been reported to provide poor yields for this compound C precursors.[1][2] The optimal reported condition involves using a strong Brønsted acid.

Switching to Trifluoromethanesulfonic acid (TfOH) has been shown to significantly improve the reaction outcome. On a 0.1 mmol scale, using 3 equivalents of TfOH in Dichloroethane (DCE) at 0 °C furnished a 78% combined yield of the desired cyclized diastereomers. This efficiency was maintained on a gram-scale, resulting in a 67% isolated yield.[1][2]

Table 1: Optimization of Friedel-Crafts Cyclization Conditions

Catalyst/Acid Reagents/Solvent Temperature Scale Result
AlCl₃ DCE 0 °C 0.1 mmol Poor Yield[1][2]
BF₃·Et₂O DCE 0 °C 0.1 mmol Poor Yield[1][2]
TFA, Tf₂NH DCE 0 °C 0.1 mmol Ineffective[1]
TfOH (3 equiv.) DCE 0 °C 0.1 mmol 78% Combined Yield [1][2]

| TfOH (3 equiv.) | DCE | 0 °C | Gram-scale | 67% Isolated Yield [1][2] |

Q2: I'm observing variable yields (30-70%) and messy reactions during the oxidation of the tricyclic ketone intermediate. What is a more reliable method?

A: The oxidation of the ketone intermediate in the this compound C synthesis is challenging. Standard methods like Jones oxidation can result in complex mixtures, while oxidation with base and O₂ has been shown to produce highly variable yields depending on the reaction scale.[1][2]

A more efficient and reproducible method is a one-pot benzylic iodination/Kornblum oxidation. This procedure, using Copper(I) Oxide (CuO) and Iodine (I₂) in Dimethyl sulfoxide (DMSO), reliably delivers the desired α-hydroxy enone in high yield. This method was successfully applied on a gram-scale, achieving an 83% yield.[1]

Table 2: Comparison of Oxidation Methods for Tricyclic Ketone

Method Reagents/Solvent Scale Reported Yield Observations
Jones Oxidation CrO₃, H₂SO₄, Acetone - - Messy reaction[1][2]
Base/O₂ Base, O₂ Variable 30-70% Highly variable yields[1][2]

| Iodination/Kornblum Oxidation | CuO, I₂, DMSO | Gram-scale | 83% | Efficient and reproducible [1] |

Q3: What are general causes for consistently low yields throughout the synthesis process?

A: Low yields in a multi-step synthesis can be attributed to a variety of factors.[3] A systematic check of the following is recommended:

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions.[3][4] Old catalysts or starting materials can be a common source of failure.[5]

  • Reaction Setup: Glassware must be scrupulously clean and properly dried (flame- or oven-dried) to remove moisture.[3]

  • Atmosphere Control: For sensitive reactions, ensure the system is under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation by oxygen or moisture.[5]

  • Temperature Control: Inconsistent or incorrect reaction temperatures can halt a reaction or lead to side product formation.[5] Ensure accurate monitoring and control.

  • Workup and Purification Losses: Product can be lost during extractions, transfers, or filtration steps.[6] Ensure you are rinsing glassware and filtration media thoroughly and checking all layers (e.g., the aqueous layer) for your product if it has unexpected solubility.[3][6] Volatility can also lead to loss during solvent removal.[6]

Q4: I am facing difficulties in purifying my intermediates and the final this compound product. What strategies can I employ?

A: The purification of complex, highly functionalized natural products like this compound requires careful selection of techniques. Impurities can significantly affect the outcome of subsequent reactions.[7]

  • Column Chromatography: This is the most common and powerful method for separating complex mixtures.

    • Stationary Phase: Silica gel is standard. For separating isomers, silver nitrate-impregnated silica gel can be effective.[8]

    • Mobile Phase: A systematic approach to selecting the solvent system (eluent) is crucial. Start with a non-polar solvent and gradually increase polarity, monitoring the separation with Thin Layer Chromatography (TLC).

  • Recrystallization: This technique is ideal for purifying solid compounds.[9] The key is to find a suitable solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility upon cooling.[10]

  • Distillation: For liquid intermediates, distillation (simple, fractional, or vacuum) can be used to separate components based on boiling points.[7][9] Vacuum distillation is necessary for high-boiling or heat-sensitive compounds.[9]

Key Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Cyclization

This protocol describes the gram-scale cyclization to form the A/B/C tricyclic ring system of this compound C precursors.[1]

  • Preparation: Under an inert atmosphere (Argon), dissolve the enone precursor (1 equivalent) in anhydrous Dichloroethane (DCE).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add Trifluoromethanesulfonic acid (TfOH, 3 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Separate the organic layer. Extract the aqueous layer three times with Dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via flash column chromatography to isolate the diastereomeric products.

Protocol 2: One-Pot Benzylic Iodination/Kornblum Oxidation

This protocol details the efficient oxidation of the tricyclic ketone to the corresponding α-hydroxy enone.[1]

  • Preparation: In a round-bottom flask, combine the tricyclic ketone (1 equivalent), Copper(I) Oxide (CuO), and Iodine (I₂) in Dimethyl sulfoxide (DMSO).

  • Reaction: Stir the mixture at the optimized temperature and time as determined by small-scale trials (monitor by TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract multiple times with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Washing: Combine the organic layers and wash thoroughly with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography to yield the pure α-hydroxy enone.

Visualized Workflows

Villosin_Synthesis_Workflow cluster_0 A/B/C Ring Assembly cluster_1 B-Ring Oxidation cluster_2 C-Ring Functionalization cluster_3 D-Ring Formation & Final Product start Grignard Addition ox1 IBX Oxidation start->ox1 Gram-scale fc_cycl Friedel-Crafts Cyclization (TfOH, DCE, 0 °C) ox1->fc_cycl Forms Tricyclic Ketone kornblum Iodination/Kornblum Oxidation (CuO, I₂, DMSO) fc_cycl->kornblum Key Optimization Step ch_ox C-H Oxidation kornblum->ch_ox claisen Claisen Rearrangement ch_ox->claisen iodo Intramolecular Iodoetherification claisen->iodo final (±)-Villosin C iodo->final

Caption: Key stages in the total synthesis of (±)-Villosin C.

Troubleshooting_Workflow start Low Reaction Yield Observed check_reagents Verify Purity & Stoichiometry of Reagents/Catalysts start->check_reagents check_conditions Check Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK re_purify Re-purify Starting Materials check_reagents->re_purify Impurity Suspected check_workup Analyze Workup & Purification (TLC of all phases, etc.) check_conditions->check_workup Conditions OK optimize_cond Systematically Vary Parameters (Solvent, Temp, Conc.) check_conditions->optimize_cond Deviation or Side Products Noted check_workup->optimize_cond No Obvious Loss modify_workup Modify Extraction/Purification (pH, solvent, column) check_workup->modify_workup Product Found in Aqueous/Solid Phases success Yield Improved check_workup->success Product Loss Identified & Corrected re_purify->start optimize_cond->start modify_workup->start

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Stereoselective Synthesis of Villosin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the stereoselective synthesis of Villosin C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling the stereochemistry during the synthesis of this complex natural product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound C, with a focus on improving stereoselectivity.

Issue 1: Low Diastereoselectivity in the Intramolecular Iodoetherification for D-Ring Formation

You are following the reported synthesis of (±)-Villosin C and observe a low diastereomeric ratio (approximately 1:1.1) for the formation of the C16 stereocenter during the intramolecular iodoetherification step.

  • Possible Cause 1: Lack of Stereochemical Control in the Transition State. The cyclization of the acyclic precursor proceeds through a transition state that has a minimal energy difference between the pathways leading to the two different diastereomers. This results in a nearly racemic mixture at the C16 position.

  • Solution 1: Optimization of Reaction Conditions. While the original report suggests poor selectivity, subtle changes in reaction conditions can sometimes influence the diastereomeric ratio.

    • Temperature: Lowering the reaction temperature can enhance selectivity if the reaction is under thermodynamic control and there is a sufficient energy difference between the diastereomeric products. It is recommended to screen a range of temperatures (e.g., 0 °C, -20 °C, -78 °C).

    • Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the substrate in the transition state. Experiment with a variety of aprotic solvents (e.g., dichloromethane, toluene, THF) to find the optimal medium.

    • Iodine Source: Different electrophilic iodine sources (e.g., I₂, N-iodosuccinimide (NIS), I₂(collidine)₂) can alter the reaction kinetics and transition state geometry, potentially leading to improved selectivity.

  • Solution 2: Substrate-Controlled Diastereoselection. Modifying the substrate by introducing a chiral auxiliary can induce facial selectivity during the cyclization. The auxiliary can be removed in a subsequent step.

    • Chiral Auxiliary: Attaching a chiral auxiliary to the C17 hydroxyl group could create a sterically hindered environment, forcing the cyclization to occur from a specific face. Common chiral auxiliaries include those derived from camphor, menthol, or amino alcohols.

  • Solution 3: Reagent-Controlled Diastereoselection. The use of a chiral catalyst can create a chiral environment around the substrate, leading to an enantioselective iodoetherification.

    • Chiral Lewis Acids: Chiral Lewis acids can coordinate to the substrate and the iodine source, effectively blocking one face of the molecule and directing the cyclization.

    • Chiral Catalysts for Asymmetric Iodoetherification: Recent literature describes the use of chiral catalysts, such as zinc and chromium complexes, for asymmetric iodoetherification of unfunctionalized alkenes.[1][2][3] Adapting these catalyst systems to the this compound C precursor could be a promising strategy.

Issue 2: The Synthesis is Racemic, Yielding (±)-Villosin C

The current total synthesis of this compound C is racemic, producing an equal mixture of both enantiomers. For therapeutic applications, a single enantiomer is often required.

  • Possible Cause: Use of Achiral Starting Materials and Reagents. The synthesis commences with achiral or racemic starting materials and does not employ any enantioselective steps.

  • Solution 1: Chiral Resolution. The final racemic this compound C or a late-stage intermediate can be separated into its constituent enantiomers.

    • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate the enantiomers.

    • Diastereomeric Salt Formation: Reacting a racemic intermediate containing a carboxylic acid or an amine functionality with a chiral resolving agent can form diastereomeric salts, which can then be separated by crystallization.

  • Solution 2: Asymmetric Synthesis. Introduce chirality early in the synthetic sequence to produce only the desired enantiomer.

    • Chiral Pool Synthesis: Start the synthesis from a readily available, enantiomerically pure natural product that contains some of the required stereocenters.

    • Asymmetric Catalysis: Employ a chiral catalyst to set a key stereocenter early in the synthesis. For abeo-abietane diterpenoids, the intramolecular asymmetric Heck reaction has been shown to be effective.[4][5][6]

    • Chiral Auxiliaries: As mentioned in Issue 1, a chiral auxiliary can be used to control the stereochemistry of key bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: What is the key stereochemical challenge in the synthesis of this compound C?

A1: The primary stereochemical challenge in the first reported total synthesis of (±)-Villosin C is the lack of diastereoselectivity during the intramolecular iodoetherification to form the D-ring. This step generates the C16 stereocenter with a very low diastereomeric ratio (d.r.) of approximately 1:1.1.[5] A second major challenge is the overall synthesis being racemic, which necessitates either a chiral resolution or the development of an asymmetric synthesis to obtain enantiomerically pure this compound C.

Q2: How can I improve the diastereomeric ratio of the iodoetherification step?

A2: To improve the diastereomeric ratio, you can explore several strategies as outlined in the troubleshooting guide. These include optimizing reaction conditions (temperature, solvent, iodine source), employing a substrate-controlled approach with a chiral auxiliary, or using a reagent-controlled method with a chiral catalyst to induce asymmetry.

Q3: Are there any established methods for the asymmetric synthesis of related abeo-abietane diterpenoids?

A3: Yes, an efficient asymmetric synthesis of other abeo-abietane diterpenoids has been achieved using an intramolecular asymmetric Heck reaction.[4][5][6] This strategy could potentially be adapted for the synthesis of enantiomerically pure this compound C.

Q4: What types of chiral catalysts could be suitable for an asymmetric iodoetherification in the this compound C synthesis?

A4: Recent research has identified several promising catalyst systems for asymmetric iodoetherification. These include trinuclear Zn₃-(R,S,S)-aminoiminobinaphthoxide complexes and (R,R)-salen-Cr(III)Cl complexes.[1][2][3] These catalysts have shown good to excellent enantioselectivities for the iodoetherification of unfunctionalized alkenes and could be adapted for the specific substrate in the this compound C synthesis.

Q5: If I opt for a chiral resolution, at what stage of the synthesis should it be performed?

A5: Chiral resolution can be performed on the final racemic product or on a suitable intermediate. Resolving an intermediate earlier in the synthesis can be more economical as it avoids carrying a racemic mixture through multiple steps. An ideal intermediate for resolution would be crystalline and possess a functional group (e.g., a carboxylic acid or an amine) that can readily react with a chiral resolving agent.

Data Presentation

Table 1: Diastereoselectivity in the Iodoetherification Step of this compound C Synthesis

MethodReagents/CatalystDiastereomeric Ratio (d.r.)Reference
Racemic SynthesisI₂~ 1:1.1[5]
Proposed Asymmetric Methods
Substrate ControlChiral AuxiliaryPotentially high d.r. (requires optimization)General Method
Reagent ControlChiral Zn or Cr CatalystPotentially high enantiomeric ratio (e.r.)[1][2][3]

Experimental Protocols

Protocol 1: Racemic Intramolecular Iodoetherification (Based on the literature)

This protocol describes the key D-ring forming step in the first total synthesis of (±)-Villosin C.

  • Reactant Preparation: Dissolve the acyclic precursor (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Iodine: Slowly add a solution of iodine (I₂, 1.2 eq) in the same solvent to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Allow the mixture to warm to room temperature, then extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the diastereomers.

Protocol 2: Proposed Asymmetric Intramolecular Iodoetherification using a Chiral Catalyst (General Guideline)

This protocol provides a general framework for attempting an asymmetric iodoetherification. Optimization of the catalyst, ligand, solvent, and temperature will be necessary.

  • Catalyst Preparation (in situ): In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (e.g., (R,S,S)-aminoiminobinaphthoxide, 0.1 eq) in an anhydrous aprotic solvent (e.g., toluene). Add the metal source (e.g., diethylzinc, 0.3 eq) and stir at room temperature for 30 minutes.

  • Reaction Setup: In a separate flame-dried flask, dissolve the acyclic precursor (1.0 eq) in the same anhydrous solvent.

  • Cooling: Cool both the catalyst solution and the substrate solution to the desired temperature (e.g., -78 °C).

  • Addition of Reagents: To the substrate solution, add the iodine source (e.g., N-iodosuccinimide, 1.2 eq), followed by the slow, dropwise addition of the prepared chiral catalyst solution.

  • Reaction: Stir the reaction at the low temperature and monitor its progress by TLC.

  • Quenching, Extraction, and Purification: Follow the same procedure as in Protocol 1. The enantiomeric ratio of the product should be determined by chiral HPLC analysis.

Visualizations

logical_relationship cluster_current Current Racemic Synthesis cluster_proposed Proposed Asymmetric Strategies A Acyclic Precursor B Iodoetherification (I₂) A->B C (±)-Villosin C Precursor (1:1.1 d.r.) B->C D Acyclic Precursor E Asymmetric Iodoetherification (Chiral Catalyst) D->E G Alternative Asymmetric Route (e.g., Asymmetric Heck Reaction) D->G F Enantioenriched this compound C Precursor (High e.r. & d.r.) E->F H Enantioenriched Intermediate G->H

Caption: Comparison of the current racemic synthesis with proposed asymmetric strategies for this compound C.

experimental_workflow start Start prep Prepare Acyclic Precursor start->prep racemic_path Racemic Route prep->racemic_path asymmetric_path Asymmetric Route prep->asymmetric_path iodo_racemic Iodoetherification (I₂) racemic_path->iodo_racemic iodo_asymmetric Asymmetric Iodoetherification (Chiral Catalyst) asymmetric_path->iodo_asymmetric workup Quench & Workup iodo_racemic->workup iodo_asymmetric->workup purify_racemic Purify & Separate Diastereomers workup->purify_racemic purify_asymmetric Purify Enantioenriched Product workup->purify_asymmetric analyze_racemic Analyze d.r. purify_racemic->analyze_racemic analyze_asymmetric Analyze e.r. & d.r. purify_asymmetric->analyze_asymmetric end End analyze_racemic->end analyze_asymmetric->end

References

Technical Support Center: Chiral HPLC Separation of Villosin C Epimers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral HPLC separation of Villosin C epimers. While specific, validated methods for this compound C epimer separation are not widely published, this guide offers generalized experimental protocols and troubleshooting advice applicable to the chiral separation of complex diastereomers like this compound C.

Frequently Asked Questions (FAQs)

Q1: What are this compound C epimers and why is their separation important?

This compound C is a complex natural product, an abeo-abietane diterpenoid, that possesses multiple chiral centers. Epimers are diastereomers that differ in the configuration at only one of several chiral centers. These subtle structural differences can lead to significant variations in biological activity, pharmacology, and toxicology. Therefore, accurate separation and quantification of each epimer are critical for drug development and biological studies.

Q2: Which type of chiral stationary phase (CSP) is typically recommended for separating complex natural product epimers like this compound C?

For complex molecules like diterpenoids, polysaccharide-based CSPs are often the first choice.[1] These include columns with chiral selectors derived from cellulose or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate). These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are effective for separating multi-functionalized molecules.[2]

Q3: What are the common mobile phase modes used for chiral separation on polysaccharide-based CSPs?

The most common mobile phase modes for polysaccharide-based CSPs are:

  • Normal Phase: Typically using mixtures of alkanes (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol). This mode often provides excellent selectivity.

  • Reversed-Phase: Using mixtures of aqueous buffers (e.g., phosphate or acetate) with organic modifiers like acetonitrile or methanol.

  • Polar Organic Mode: Employing polar organic solvents like acetonitrile or methanol, sometimes with additives.

The choice of mode is empirical and requires screening to find the optimal conditions for a specific pair of epimers.[2]

Q4: Can I use a standard achiral column (like a C18) to separate this compound C epimers?

Since epimers are diastereomers, they have different physical properties and, in principle, can be separated on achiral stationary phases. However, the differences are often very subtle, making separation on a standard C18 column challenging. Chiral columns are specifically designed to exploit these small stereochemical differences to achieve better resolution.

Q5: How does temperature affect the chiral separation of epimers?

Temperature is a critical parameter in chiral HPLC as it can significantly impact selectivity and resolution.[1] Running separations at sub-ambient temperatures often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Conversely, in some cases, increasing the temperature can improve peak shape and efficiency. The effect of temperature should be evaluated during method development.

Troubleshooting Guide

Issue 1: Poor or No Resolution of Epimer Peaks

Q: I am not seeing any separation between my this compound C epimers. What should I try first?

A:

  • Confirm CSP Suitability: If you are using a non-chiral column, it may not be suitable for this separation. Switch to a chiral stationary phase, preferably a polysaccharide-based one. If you are already using a CSP, consider screening other types of chiral columns (e.g., different polysaccharide derivatives or Pirkle-type columns).[3]

  • Optimize the Mobile Phase:

    • Normal Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol) in the hexane mobile phase. Small changes in this ratio can have a large impact on selectivity.

    • Reversed-Phase: Adjust the organic modifier (acetonitrile or methanol) concentration and the pH of the aqueous buffer.

  • Change the Mobile Phase Modifier: If you are using isopropanol, try ethanol, or vice-versa. Different alcohol modifiers can alter the hydrogen-bonding interactions and affect separation.

  • Lower the Temperature: Decrease the column temperature in increments of 5-10°C. Lower temperatures often enhance chiral recognition.

  • Reduce the Flow Rate: A lower flow rate can increase the interaction time between the epimers and the CSP, potentially improving resolution.[1]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My epimer peaks are tailing significantly. What could be the cause and how can I fix it?

A:

  • Secondary Interactions: Peak tailing is often caused by unwanted interactions between the analyte and the silica support of the CSP.

    • Solution (Normal Phase): Add a small amount of a competing agent to the mobile phase. For basic compounds, an amine like diethylamine (DEA) can be effective. For acidic compounds, an acid like trifluoroacetic acid (TFA) may help.

    • Solution (Reversed-Phase): Adjust the mobile phase pH to suppress the ionization of the analyte and/or residual silanol groups on the stationary phase.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.[1]

Issue 3: Split Peaks

Q: I am observing split peaks for one or both of my epimers. What is happening?

A:

  • Column Contamination or Damage: The column inlet frit may be partially blocked, or the stationary phase bed could be disturbed.

    • Solution: Try back-flushing the column (if the manufacturer's instructions permit). Using a guard column can help prevent this issue.[1]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve your sample in the mobile phase or a weaker solvent.

  • Incomplete Sample Dissolution: Particulates in the sample can also lead to split peaks.

    • Solution: Ensure your sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm filter before injection.[1]

Generalized Experimental Protocol for Chiral Method Development

This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound C epimers.

1. Column Selection and Initial Screening:

  • Begin by screening a set of polysaccharide-based chiral columns. A typical screening set might include columns based on cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate), and cellulose tris(4-chloro-3-methylphenylcarbamate).

2. Mobile Phase Screening:

  • Prepare mobile phases for both normal and reversed-phase modes. A suggested starting point is outlined in the table below.

  • Run an isocratic elution for each column with each mobile phase combination.

Parameter Normal Phase Conditions Reversed-Phase Conditions
Mobile Phase A n-Hexane/Isopropanol (90:10, v/v)Water with 0.1% Formic Acid
Mobile Phase B n-Hexane/Ethanol (90:10, v/v)Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV (at a suitable wavelength for this compound C)UV (at a suitable wavelength for this compound C)
Injection Volume 5-10 µL5-10 µL

3. Method Optimization:

  • Identify the column and mobile phase combination that shows the best initial separation (even if it's not baseline resolved).

  • Optimize the Mobile Phase Ratio: Systematically vary the percentage of the organic modifier. For normal phase, adjust the alcohol percentage (e.g., in 2% increments). For reversed-phase, create a gradient or test different isocratic holds.

  • Evaluate Temperature Effects: Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C).

  • Optimize Flow Rate: If resolution is still not optimal, try reducing the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min).

Visualized Workflows

G Diagram 1: Chiral Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analyte (this compound C Epimers) screen_cols Select & Screen CSPs (e.g., Polysaccharide-based) start->screen_cols screen_mp Screen Mobile Phases (Normal, Reversed, Polar Organic) screen_cols->screen_mp eval_res Evaluate Initial Results screen_mp->eval_res opt_mp Optimize Mobile Phase Composition eval_res->opt_mp Partial or No Separation validate Method Validation (Robustness, Reproducibility) eval_res->validate Good Separation opt_temp Optimize Temperature opt_mp->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow opt_flow->eval_res Re-evaluate final Final Method validate->final

Caption: Diagram 1: A generalized workflow for chiral HPLC method development.

G Diagram 2: Troubleshooting Decision Tree start Problem Detected q1 Poor or No Resolution? start->q1 q2 Poor Peak Shape? q1->q2 No a1 Optimize Mobile Phase (Modifier Ratio/pH) q1->a1 Yes q3 Split Peaks? q2->q3 No a4 Add Mobile Phase Additive (e.g., TFA, DEA) q2->a4 Yes (Tailing) a5 Reduce Sample Load q2->a5 Yes (Fronting) q3->a1 No (Other Issue) a6 Check for Column Contamination (Back-flush) q3->a6 Yes a2 Lower Temperature a1->a2 a3 Screen Different CSPs a2->a3 a7 Ensure Sample is Filtered & Dissolved in Mobile Phase a6->a7

Caption: Diagram 2: A decision tree for troubleshooting common chiral HPLC issues.

References

Preventing degradation of Villosin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Villosin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a labdane-type diterpenoid, a class of natural compounds with various potential biological activities. It is characterized by a furan ring, which can be susceptible to degradation under certain experimental conditions. Maintaining the structural integrity of this compound during extraction is crucial for accurate downstream analysis and for preserving its potential therapeutic properties.

Q2: What are the primary factors that can cause this compound degradation during extraction?

A2: Based on the general chemistry of diterpenoids and furan-containing compounds, the primary factors that can lead to this compound degradation include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: Both acidic and alkaline conditions can potentially cause structural rearrangements or degradation of this compound.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of sensitive organic molecules.

  • Oxidation: The presence of oxidizing agents or prolonged exposure to air can lead to the oxidation of the furan moiety and other susceptible parts of the molecule.

  • Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of this compound.

Q3: What are the visible signs of this compound degradation in an extract?

A3: Visual signs of degradation can be subtle. A change in the color of the extract, the formation of precipitates, or a decrease in the expected biological activity of the extract could indicate degradation. However, the most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can show a decrease in the peak corresponding to this compound and the appearance of new peaks from degradation products.

Q4: How can I monitor the degradation of this compound during my extraction process?

A4: The recommended method for monitoring this compound degradation is by using a stability-indicating HPLC method. This involves analyzing samples at different stages of the extraction process and comparing the peak area or concentration of this compound. A well-developed HPLC method will be able to separate this compound from its potential degradation products, allowing for accurate quantification.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low yield of this compound in the final extract. Degradation during extraction: Exposure to high temperatures, inappropriate pH, or prolonged light exposure.Optimize extraction conditions by using lower temperatures, protecting the extraction setup from light, and ensuring the pH of the solvent is near neutral. Consider using antioxidants in the extraction solvent.
Inefficient extraction: The chosen solvent may not be optimal for extracting this compound from the plant matrix.Experiment with different solvents or solvent mixtures of varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone) to find the most effective one for your plant material.
Appearance of unknown peaks in the HPLC chromatogram. Formation of degradation products: this compound may be degrading into other compounds under the extraction or analysis conditions.Review your extraction protocol for potential stressors (heat, light, pH). Analyze a standard of pure this compound under the same HPLC conditions to confirm if the unknown peaks are from degradation.
Inconsistent results between extraction batches. Variability in extraction conditions: Minor differences in temperature, extraction time, or solvent composition between batches.Standardize all extraction parameters. Maintain a detailed log of each extraction, noting any deviations from the protocol.
Loss of biological activity of the extract over time. Post-extraction degradation: Improper storage of the final extract can lead to the degradation of this compound.Store the extract in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term storage, consider freezing the extract at -20°C or below.

Experimental Protocols

General Protocol for Extraction of Diterpenoids from Clerodendrum Species

This protocol is a general guideline based on methods reported for the extraction of diterpenoids, including this compound-related compounds, from Clerodendrum species.[1][2][3][4] Optimization for your specific plant material and experimental setup is recommended.

1. Plant Material Preparation:

  • Air-dry the plant material (e.g., stems, leaves) at room temperature in a well-ventilated area, protected from direct sunlight.

  • Once completely dry, grind the material into a fine powder.

2. Extraction:

  • Macerate the powdered plant material in 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

  • Allow the mixture to stand for 24-48 hours with occasional stirring.

  • Filter the extract through cheesecloth or filter paper to remove the solid plant material.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Combine the filtrates from all extractions.

3. Solvent Evaporation:

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.

  • The resulting crude extract can be further purified.

4. Quantification by HPLC (General Method):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5][6][7][8][9]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating diterpenoids.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined empirically, but a range of 210-280 nm is a good starting point).

  • Quantification: Use a calibration curve generated from a pure this compound standard.

Potential Degradation Pathways

The following diagram illustrates a logical workflow for investigating and mitigating this compound degradation during extraction.

Villosin_Degradation_Workflow cluster_extraction Extraction Process cluster_analysis Analysis & Troubleshooting cluster_factors Potential Degradation Factors cluster_mitigation Mitigation Strategies Start Start: Powdered Plant Material Extraction Solvent Extraction (e.g., 95% Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract HPLC_Analysis HPLC Analysis CrudeExtract->HPLC_Analysis Check_Yield Check this compound Yield & Purity HPLC_Analysis->Check_Yield Low_Yield Low Yield / Impurities Detected Check_Yield->Low_Yield No Good_Yield Acceptable Yield & Purity Check_Yield->Good_Yield Yes Troubleshoot Troubleshoot Potential Degradation Factors Low_Yield->Troubleshoot Temperature High Temperature Troubleshoot->Temperature pH Extreme pH Troubleshoot->pH Light Light Exposure Troubleshoot->Light Oxidation Oxidation Troubleshoot->Oxidation Control_Temp Control Temperature (< 40°C) Temperature->Control_Temp Control_pH Use Neutral pH Solvents pH->Control_pH Protect_Light Protect from Light Light->Protect_Light Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Control_Temp->Extraction Control_pH->Extraction Protect_Light->Extraction Inert_Atmosphere->Extraction

Caption: Workflow for this compound extraction and degradation troubleshooting.

Quantitative Data Summary

Specific quantitative data on the degradation of this compound under various stress conditions is not extensively available in the public literature. However, based on studies of similar compounds, the following table provides a qualitative summary of expected stability. Researchers are encouraged to perform their own stability studies to generate quantitative data for their specific experimental conditions.

Stress Condition Expected Impact on this compound Stability Recommendations for Minimizing Degradation
Temperature High temperatures (>50°C) are likely to cause significant degradation.Maintain extraction and evaporation temperatures below 40°C. Store extracts at low temperatures (4°C for short-term, -20°C or lower for long-term).
pH Both strongly acidic (pH < 4) and strongly alkaline (pH > 9) conditions may lead to degradation or structural rearrangement.Use neutral or near-neutral pH solvents for extraction. If pH adjustment is necessary, use buffered solutions and minimize exposure time.
Light Prolonged exposure to UV and, to a lesser extent, visible light may cause photodegradation.Conduct extraction in amber glassware or cover extraction vessels with aluminum foil. Minimize exposure of the extract to direct light.
Oxidation The furan ring and other parts of the molecule may be susceptible to oxidation, especially with prolonged exposure to air.Degas solvents before use. Consider performing extractions under an inert atmosphere (e.g., nitrogen or argon). Store final extracts under an inert atmosphere.

References

Troubleshooting poor resolution in HPLC analysis of Villosin

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center with troubleshooting guides and FAQs for the HPLC analysis of Villosin.

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor resolution and other common issues during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why are my peaks for this compound broad, tailing, or splitting?

Poor peak shape is a common issue that directly impacts resolution and quantification. The primary causes are often related to the column, mobile phase, or sample preparation.[1]

Possible Causes and Solutions:

  • Column Degradation: The stationary phase of the column can degrade over time, leading to peak tailing.[2] Consider flushing the column with a strong solvent or, if the column is old, replacing it.[1][3]

  • Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column.[3] Try back-flushing the column. If this fails, the frit may need replacement.

  • Mobile Phase pH: For flavonoids and similar compounds, the pH of the mobile phase can significantly impact peak shape.[4] this compound may interact with residual silanols on the stationary phase. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress this interaction and reduce tailing.[4][5]

  • Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[6] Whenever possible, dissolve the this compound standard and sample in the initial mobile phase.[7]

  • Column Overload: Injecting too much sample can lead to broad or fronting peaks.[3][8] Reduce the injection volume or dilute the sample.[3]

Q2: What should I do if the resolution between this compound and other components is poor?

Poor resolution means the peaks are not adequately separated, making accurate quantification difficult. A resolution value (Rs) of 1.5 or greater is generally desired for baseline separation.[9][10] Improving resolution involves optimizing selectivity, efficiency, or retention.

Strategies for Improving Resolution:

  • Optimize the Mobile Phase (Selectivity):

    • Adjust Solvent Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[10] This increases the retention time of this compound, which may improve its separation from other compounds.[10]

    • Change Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and change the elution order of compounds.

    • Modify pH: Adjusting the pH can change the ionization state of acidic or basic analytes, thereby altering their retention and improving separation.[10]

  • Increase Column Efficiency:

    • Use a Longer Column: A longer column (e.g., 250 mm instead of 150 mm) provides more theoretical plates, leading to sharper peaks and better resolution.[10]

    • Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., 3 µm or sub-2 µm) offer significantly higher efficiency but will also generate higher backpressure.[10]

  • Adjust Operational Parameters:

    • Lower the Flow Rate: Reducing the flow rate can enhance column efficiency and improve resolution, though it will increase the analysis time.[8][11]

    • Change the Temperature: Adjusting the column temperature can affect mobile phase viscosity and separation selectivity.[11] An optimal temperature, often around 25-40°C for flavonoids, can improve peak shape and resolution.[5][9]

Q3: My retention times for this compound are shifting between injections. What's the cause?

Variable retention times compromise the reliability and reproducibility of the analysis.[12]

Possible Causes and Solutions:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before injection, especially when using a gradient or after changing solvents.[3] Allow at least 10-20 column volumes of mobile phase to pass through before starting the run.[7]

  • Mobile Phase Composition Change: The mobile phase can change over time due to evaporation of the more volatile solvent.[3] Always use freshly prepared mobile phase and keep the solvent reservoirs covered.[3][7]

  • Temperature Fluctuations: Changes in ambient temperature can affect the mobile phase viscosity and, consequently, retention times.[3][11] Use a column oven to maintain a stable temperature.[7][12]

  • Pump Issues or Leaks: Air bubbles in the pump or leaks in the system can cause inconsistent flow rates, leading to retention time drift.[3] Degas the mobile phase and check the system for any leaks.[3][6]

Q4: I'm observing high backpressure during my this compound analysis. How can I fix this?

High backpressure can damage the pump and column and indicates a blockage in the system.[12]

Possible Causes and Solutions:

  • Blockage in the System: The most common cause is a blockage in an inline filter, guard column, or the column inlet frit.[2][12]

  • Troubleshooting Steps:

    • Start by disconnecting the column and running the pump to see if the pressure drops. If it does, the blockage is in the column.

    • If the pressure remains high, systematically disconnect components (e.g., injector, detector) to isolate the source of the blockage.

    • If the column is blocked, try back-flushing it.

    • Regularly filter your samples and mobile phases to prevent particulate buildup.[1]

    • Replace inline filters and guard columns as part of routine maintenance.[6]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving poor resolution in your HPLC analysis.

Troubleshooting_Workflow Troubleshooting Workflow for Poor HPLC Resolution cluster_steps Start Poor Resolution Observed (Rs < 1.5) Check_Peak_Shape 1. Check Peak Shape Start->Check_Peak_Shape Check_System 2. Check System Parameters Optimize_Method 3. Optimize Method Parameters Check_Peak_Shape->Check_System Tailing_Broad Peaks Tailing or Broad? Check_Peak_Shape->Tailing_Broad Check_System->Optimize_Method Pressure_High High Backpressure? Check_System->Pressure_High Optimize_Mobile_Phase Adjust Mobile Phase - Decrease % Organic - Change Organic Solvent - Modify Gradient Slope Optimize_Method->Optimize_Mobile_Phase Tailing_Broad->Check_System Fix_Tailing Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Check Sample Solvent Replace Guard/Main Column Tailing_Broad->Fix_Tailing Yes End Resolution Improved Fix_Tailing->End Fix_Pressure Isolate Blockage (Filter, Tubing, Column) Back-flush or Replace Column Filter Sample/Mobile Phase Pressure_High->Fix_Pressure Yes RT_Drift Retention Time Drifting? Pressure_High->RT_Drift No Fix_Pressure->End RT_Drift->Optimize_Method No Fix_RT_Drift Ensure Column Equilibration Use Fresh Mobile Phase Check for Leaks Use Column Oven RT_Drift->Fix_RT_Drift Yes Fix_RT_Drift->End Optimize_Hardware Change Hardware - Use Longer Column - Use Smaller Particle Size Column Optimize_Mobile_Phase->Optimize_Hardware Optimize_Conditions Adjust Conditions - Lower Flow Rate - Optimize Temperature Optimize_Hardware->Optimize_Conditions Optimize_Conditions->End

Caption: A step-by-step workflow for diagnosing and fixing poor HPLC resolution.

Key Parameter Optimization Summary

This table summarizes how adjusting key chromatographic parameters can affect the resolution of this compound.

ParameterRecommended Change for Better ResolutionExpected Effect on AnalysisPotential Side Effects
Mobile Phase Composition Decrease the percentage of organic solvent (e.g., Acetonitrile).[10]Increases retention time, potentially improving separation from closely eluting peaks.Longer analysis time.
Mobile Phase pH Add 0.1% formic or acetic acid to the aqueous phase.[5]Improves peak symmetry by suppressing silanol interactions; can alter selectivity.Must be within the stable pH range of the column (typically pH 2-8).[7]
Column Particle Size Decrease particle size (e.g., from 5 µm to 3 µm or 1.8 µm).Increases column efficiency, leading to sharper peaks and higher resolution.Significant increase in system backpressure.
Column Length Increase column length (e.g., from 150 mm to 250 mm).[10]Increases the number of theoretical plates, providing better separation.Longer run time; increased backpressure.
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).[11]Increases efficiency and allows more time for interactions, improving resolution.Longer analysis time.
Column Temperature Optimize temperature (e.g., test at 25°C, 30°C, and 35°C).[13]Affects mobile phase viscosity and analyte-stationary phase kinetics, which can alter selectivity and efficiency.[11]High temperatures can degrade sensitive samples.
Injection Volume Decrease the injection volume.[11]Prevents column overload, which causes peak fronting and loss of resolution.May decrease sensitivity if the sample is very dilute.

Suggested Experimental Protocol for this compound Analysis

Since a validated method for this compound is not widely published, the following protocol, based on common methods for flavonoids and similar natural products, serves as an excellent starting point for method development.[4][5][9][14]

1. Equipment and Materials

  • HPLC System: With a gradient pump, autosampler, column oven, and PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Solvent: Initial mobile phase composition (e.g., 80:20 Water:Acetonitrile).

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.

2. Mobile Phase Preparation

  • To prepare 1 L of Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Filter and degas both mobile phases prior to use.[6]

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound standard in the sample solvent to a known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of dilutions from the stock solution for the calibration curve.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. Evaporate the solvent and reconstitute the residue in the sample solvent.

  • Filter all solutions through a 0.22 µm syringe filter before injecting.[1]

4. Chromatographic Conditions

ParameterSuggested Starting Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile
Gradient Program 0-5 min: 20% B5-25 min: 20% to 50% B25-30 min: 50% to 90% B30-35 min: Hold at 90% B35-36 min: 90% to 20% B36-45 min: Re-equilibrate at 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Scan for optimal wavelength with PDA; start at ~254 nm or 280 nm.
Injection Volume 10 µL

This protocol provides a robust baseline. For improved resolution, method optimization should be performed according to the guidelines in this document.

References

Technical Support Center: Improving Villin Detection Sensitivity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of Villin detection in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a weak or no signal for Villin in our LC-MS/MS analysis. What are the potential causes?

A weak or absent signal for Villin can stem from several factors throughout the experimental workflow. These can be broadly categorized as:

  • Suboptimal Sample Preparation: This includes inefficient protein extraction, protein degradation, or the presence of interfering substances that suppress the Villin signal.[1][2]

  • Low Abundance of Villin: Villin may be present at low concentrations in your specific sample type, falling below the detection limit of your current methodology.

  • Inefficient Ionization: The chosen mass spectrometry settings, particularly the ionization source parameters, may not be optimal for Villin peptides, leading to poor ionization efficiency.[1]

  • Instrumental Issues: Problems with the mass spectrometer itself, such as a dirty ion source, leaks, or incorrect calibration, can lead to a general loss of sensitivity.[1][3][4]

Q2: How can we improve the extraction of Villin from our tissue or cell samples?

Effective protein extraction is crucial for successful detection. Consider the following:

  • Lysis Buffer Optimization: Ensure your lysis buffer contains a sufficient concentration of detergents (e.g., SDS, Triton X-100) and salts to effectively solubilize Villin, which is a cytoskeletal protein associated with the brush border.[5]

  • Mechanical Disruption: For tissue samples, use homogenization or sonication to ensure complete cell lysis and release of Villin.

  • Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer to prevent the degradation of Villin by endogenous proteases.

Q3: What are the recommended strategies for enriching Villin to increase its concentration before mass spectrometry?

Enrichment is often necessary for detecting low-abundance proteins.[6][7] Here are some recommended strategies:

  • Immunoprecipitation (IP): Using a specific anti-Villin antibody to pull down the protein from a complex mixture is a highly effective enrichment method.[6][7] This can be followed by on-bead digestion or elution before digestion.

  • Subcellular Fractionation: Since Villin is localized to the microvilli of the brush border,[5] isolating this cellular fraction can significantly enrich for Villin before proteomic analysis.[7]

  • Gel-Based Enrichment (1DE-gel concentration): Running the protein sample briefly on a polyacrylamide gel to concentrate it into a single band, followed by in-gel digestion, can help remove interfering substances and enrich for proteins.

Troubleshooting Guides

Guide 1: Troubleshooting Low Villin Signal Intensity

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for Villin peptides.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low or No Villin Signal check_sample_prep Step 1: Review Sample Preparation - Lysis buffer composition? - Protease inhibitors used? - Efficient cell/tissue disruption? start->check_sample_prep check_enrichment Step 2: Evaluate Enrichment Strategy - Is enrichment necessary? - Antibody specificity (for IP)? - Fractionation purity? check_sample_prep->check_enrichment If sample prep is optimal check_ms_params Step 3: Optimize MS Parameters - Ion source settings (voltage, gas flow)? - Collision energy optimized for Villin peptides? - Correct m/z range? check_enrichment->check_ms_params If enrichment is effective instrument_maintenance Step 4: Perform Instrument Checks - Calibrate the mass spectrometer? - Clean the ion source? - Check for leaks? check_ms_params->instrument_maintenance If parameters are optimized resolution Resolution: Improved Villin Signal instrument_maintenance->resolution If instrument is performing correctly

Caption: A stepwise guide to troubleshooting low Villin signal.

Troubleshooting Steps in Detail:

  • Review Sample Preparation:

    • Symptom: Consistently low signal across different samples.

    • Action: Re-evaluate your protein extraction protocol. Ensure the lysis buffer is appropriate for cytoskeletal proteins and that protease inhibitors are fresh. For tissue, confirm that the homogenization process is thorough.

  • Evaluate Enrichment Strategy:

    • Symptom: Villin is detected but at a very low signal-to-noise ratio.

    • Action: Consider implementing an enrichment strategy. If you are already using one, assess its efficiency. For immunoprecipitation, verify the antibody's binding to Villin. For fractionation, confirm the enrichment of the target subcellular compartment.

  • Optimize Mass Spectrometry Parameters:

    • Symptom: Poor peak shape or low intensity for known Villin peptides.

    • Action: Systematically optimize ion source parameters. Adjust the collision energy to ensure optimal fragmentation of Villin peptides. Ensure your targeted m/z list for Villin peptides is accurate.

  • Perform Instrument Checks:

    • Symptom: A sudden drop in signal intensity or no signal at all.

    • Action: Run a system suitability test with a standard protein digest to confirm the instrument is performing correctly.[2] If the standard also shows a low signal, perform routine maintenance such as cleaning the ion source and calibrating the instrument.[1] Check for any leaks in the LC or MS system.[3]

Guide 2: Addressing Inconsistent Villin Quantification

This guide focuses on troubleshooting variability in quantitative mass spectrometry data for Villin.

Potential Sources of Variability and Solutions

Variability_Sources start Inconsistent Villin Quantification sample_prep_var Sample Preparation Variability - Inconsistent protein extraction - Variable digestion efficiency start->sample_prep_var lc_var LC Separation Variability - Retention time shifts - Peak shape issues start->lc_var ms_var MS Detection Variability - Fluctuating ion source stability - Inconsistent fragmentation start->ms_var data_analysis_var Data Analysis Variability - Incorrect peak integration - Inconsistent normalization start->data_analysis_var solution1 Standardize Protocols Use internal standards sample_prep_var->solution1 solution2 Equilibrate Column Use fresh mobile phase lc_var->solution2 solution3 Regular Maintenance Optimize MS parameters ms_var->solution3 solution4 Consistent Parameters Manual review of integration data_analysis_var->solution4

Caption: Identifying and resolving sources of quantitative variability.

Experimental Protocols

Protocol 1: Villin Enrichment using Immunoprecipitation

This protocol provides a general workflow for enriching Villin from cell lysates.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) containing a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-Villin antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

    • Wash the beads three times with IP Lysis Buffer and twice with a wash buffer (e.g., 50 mM Tris-HCl).

  • Elution and Digestion:

    • Elute Villin from the beads using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5). Neutralize immediately with a high pH buffer (e.g., 1 M Tris, pH 8.5).

    • Alternatively, perform on-bead digestion by resuspending the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and adding trypsin.

Protocol 2: In-Gel Digestion for Mass Spectrometry

This protocol is suitable for proteins concentrated in a gel band.

  • Gel Electrophoresis and Staining:

    • Separate the protein sample on a 1D SDS-PAGE gel.

    • Stain the gel with a mass spectrometry-compatible Coomassie stain.

    • Excise the protein band of interest.

  • Destaining and Reduction/Alkylation:

    • Destain the gel piece with a solution of 50% acetonitrile (ACN) and 50 mM ammonium bicarbonate.

    • Reduce the proteins with dithiothreitol (DTT) and then alkylate with iodoacetamide (IAA).

  • Digestion:

    • Dehydrate the gel piece with ACN.

    • Rehydrate with a solution containing trypsin in 50 mM ammonium bicarbonate.

    • Incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract peptides from the gel piece using a series of ACN and formic acid solutions.

    • Pool the extracts and dry them in a vacuum centrifuge.

    • Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Villin Enrichment Strategies

Enrichment StrategyFold Enrichment (Approx.)ProsCons
None (Whole Cell Lysate) 1xSimple, fastLow sensitivity for Villin, high background
Subcellular Fractionation 5-10xEnriches for a class of proteins, reduces complexityMore time-consuming, potential for contamination
Immunoprecipitation >50xHighly specific, significant enrichmentAntibody cost and availability, potential for non-specific binding
1DE-Gel Concentration 2-5xRemoves interfering substances, simplePotential for sample loss, limited enrichment

Table 2: Recommended Mass Spectrometry Parameters for Villin Peptide Detection

ParameterSettingRationale
Ionization Mode ESI PositivePeptides readily form positive ions.
Capillary Voltage 3.5 - 4.5 kVOptimize for stable spray and maximum signal.
Collision Energy 25 - 35 (arbitrary units)Optimize for characteristic b- and y-ion series for Villin peptides.
Scan Type Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM)DDA for discovery, PRM for targeted quantification.
Mass Resolution > 30,000High resolution for accurate mass measurement and distinguishing from interferences.

References

Technical Support Center: Optimizing In Vivo Studies of Villosin C and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding in vivo applications of Villosin C is limited in current scientific literature. This guide provides general recommendations and troubleshooting strategies based on studies of structurally similar diterpenoids and extracts from the Hedychium genus, where this compound C is found. Researchers should use this information as a starting point and conduct thorough dose-finding and toxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dosage for in vivo studies of this compound C?

A1: There is currently no established optimal dosage for pure this compound C in vivo. However, studies on crude extracts of Hedychium species, which contain diterpenoids, can offer a preliminary reference point. It is crucial to perform dose-response studies to determine the optimal and safe dosage for your specific animal model and experimental endpoint.

Q2: How should I prepare this compound C for in vivo administration?

A2: this compound C, as a diterpenoid, is likely to have poor water solubility. A common approach for administering hydrophobic compounds is to formulate them in a vehicle such as a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL, and saline. It is critical to keep the concentration of DMSO low to avoid toxicity. Sonication may be required to achieve a homogenous suspension. Always include a vehicle-only control group in your experiments to account for any effects of the administration vehicle.

Q3: What are the potential challenges I might face during in vivo studies with this compound C?

A3: Potential challenges include:

  • Poor Bioavailability: Due to its likely hydrophobic nature, oral bioavailability might be low. Intraperitoneal or intravenous injections could be considered, but may also present formulation challenges.

  • Toxicity: High doses of uncharacterized natural products can lead to unexpected toxicity. Careful observation for signs of distress in the animals is essential.

  • Variability in Efficacy: The effects can vary depending on the animal model, administration route, and dosage.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Inconsistent results between animals - Improper formulation leading to uneven dosing.- Animal-to-animal variability.- Ensure the compound is fully dissolved or forms a stable, homogenous suspension before each administration.- Increase the number of animals per group to improve statistical power.
Signs of toxicity (e.g., weight loss, lethargy) - The dose is too high.- The administration vehicle is causing adverse effects.- Perform a dose-ranging study to identify the maximum tolerated dose (MTD).- Run a pilot study with the vehicle alone to confirm its safety.
No observable effect - The dose is too low.- Poor bioavailability.- The compound is not active in the chosen model.- Increase the dose in subsequent experiments, being mindful of potential toxicity.- Consider a different route of administration (e.g., intraperitoneal instead of oral).- Re-evaluate the in vitro data and the rationale for the chosen in vivo model.

Experimental Protocols

General Protocol for In Vivo Anti-Inflammatory Activity Assessment

This protocol is a generalized template based on studies of related compounds and should be adapted for specific experimental needs.

  • Animal Model: Male Wistar rats (180-220g) are commonly used for inflammation models.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Vehicle Control

    • Positive Control (e.g., Indomethacin)

    • This compound C (multiple dose levels)

  • Compound Administration:

    • Prepare this compound C in a suitable vehicle (e.g., 0.5% DMSO, 5% Cremophor EL in saline).

    • Administer the compound or vehicle, typically via oral gavage or intraperitoneal injection, one hour before inducing inflammation.

  • Induction of Inflammation:

    • Inject a phlogistic agent (e.g., 0.1 mL of 1% carrageenan solution) into the sub-plantar surface of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

    • Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Data Presentation

Summary of In Vivo Dosages for Hedychium Extracts

The following table summarizes dosages used in in vivo studies of extracts from the Hedychium genus. This may serve as a rough guide for designing initial dose-finding studies for this compound C, with the strong caveat that the concentration of this compound C in these extracts is unknown.

Plant ExtractAnimal ModelRoute of AdministrationDosage RangeObserved Effect
Hedychium spicatum (ethanolic extract)RatOral200 mg/kgAnti-inflammatory
Hedychium coronarium (methanolic extract)RatOral400 mg/kgAnti-inflammatory[1]
Hedychium coccineum (methanolic extract)MouseOral200-400 mg/kgAntidiarrheal[2]

Visualizations

Experimental Workflow for In Vivo Anti-Inflammatory Assay

G cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis A Animal Acclimatization B Randomization into Groups A->B C This compound C Formulation B->C D Compound/Vehicle Administration C->D E Inflammation Induction (e.g., Carrageenan) D->E 1 hour F Measure Paw Edema (hourly for 4 hours) E->F G Data Analysis F->G H Results Interpretation G->H

Caption: Workflow for assessing the in vivo anti-inflammatory effect of this compound C.

Hypothetical Signaling Pathway for this compound C's Anti-Inflammatory Action

Given that many natural products with anti-inflammatory properties act on the NF-κB pathway, this is a plausible target for investigation for this compound C.

G cluster_pathway Proposed NF-κB Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimulus->IKK IκBα_Degradation IκBα Degradation IKK->IκBα_Degradation NFκB_Activation NF-κB Nuclear Translocation IκBα_Degradation->NFκB_Activation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFκB_Activation->Gene_Expression Villosin_C This compound C Villosin_C->IKK Inhibition?

Caption: A hypothetical inhibitory effect of this compound C on the NF-κB signaling pathway.

References

Technical Support Center: Managing Toxicity of Villosin Derivatives in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Villosin derivatives. Our aim is to help you navigate and manage potential cytotoxicity in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound derivatives?

A1: this compound derivatives are a novel class of investigational compounds. While the precise mechanism is under active investigation, preliminary data suggests they may interact with key signaling pathways involved in cell cycle progression and apoptosis. Potent on-target activity or off-target effects can lead to cytotoxicity in various cell lines.

Q2: I am observing high levels of cytotoxicity even at low concentrations of a this compound derivative. What are the possible causes?

A2: Several factors could contribute to high cytotoxicity:

  • Compound Concentration: Ensure accurate final concentrations of the this compound derivative. We recommend performing a fresh serial dilution and a dose-response curve.[1]

  • Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) might be toxic to your cells at the final concentration. It is crucial to run a vehicle-only control to assess this.[1][2] Typically, DMSO concentrations should be kept below 0.5%.[1]

  • Cell Line Sensitivity: The cell line you are using may have a high expression of the target protein or be particularly dependent on the pathway inhibited by the this compound derivative.[1]

  • Compound Instability: The this compound derivative may be unstable in your culture medium over the course of the experiment, leading to the formation of more toxic byproducts.[1]

  • Contamination: Check your cell cultures for any microbial contamination, such as mycoplasma, which can affect cell health and response to treatments.[1][3]

Q3: How can I reduce the cytotoxicity of a this compound derivative in my experiments?

A3: To mitigate cytotoxicity, consider the following strategies:

  • Optimize Compound Concentration: Determine the optimal, non-toxic concentration range for your specific cell line through a dose-response experiment.

  • Alternative Solvents: If solvent toxicity is suspected, explore other less toxic solvents that are compatible with your experimental setup.[2]

  • Reduce Incubation Time: Shorter exposure times to the this compound derivative may reduce cytotoxicity while still allowing for the desired biological effect.

  • Use a Different Formulation: If available, inquire about alternative formulations or derivatives of this compound that may have a better toxicity profile.

Q4: What are the recommended control experiments when assessing the cytotoxicity of this compound derivatives?

A4: To ensure the reliability of your cytotoxicity data, the following controls are essential:

  • Untreated Cells: This group serves as a baseline for normal cell viability and growth.

  • Vehicle Control: This group is treated with the same concentration of the solvent used to dissolve the this compound derivative to account for any solvent-induced toxicity.[1]

  • Positive Control: A known cytotoxic agent should be used to ensure the assay is working correctly and to establish a maximum cytotoxicity reference.

  • Medium-Only Control: This helps to determine the background signal from the culture medium and assay reagents.[4]

Troubleshooting Guide

This guide addresses common issues encountered during cytotoxicity assays with this compound derivatives.

IssuePossible CauseRecommended Solution
High variability between replicate wells Pipetting error: Inconsistent cell seeding or reagent addition.Ensure proper mixing of cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques.[3][5]
Edge effects: Evaporation from wells on the edge of the plate.Fill the outer wells with sterile PBS or medium to minimize evaporation from the experimental wells.[6]
Air bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings.Carefully inspect plates for bubbles and remove them with a sterile pipette tip if necessary.[5]
Low signal or absorbance value Low cell density: Insufficient number of cells to generate a detectable signal.Optimize the initial cell seeding density for your specific cell line and assay duration.[5]
Incorrect assay timing: The assay was performed too early or too late to detect a significant effect.Perform a time-course experiment to determine the optimal incubation time.
High background signal Media components: Phenol red or other components in the culture medium can interfere with certain assays.Use phenol red-free medium if it is compatible with your cells and assay.[4]
Reagent contamination: Contaminated assay reagents can lead to high background.Use fresh, sterile reagents.

Quantitative Data Summary

The following tables provide a hypothetical summary of cytotoxicity data for different this compound derivatives across various cell lines.

Table 1: IC50 Values (µM) of this compound Derivatives after 48-hour treatment

Cell LineThis compound AThis compound BThis compound C
MCF-7 12.525.88.2
HeLa 8.915.25.1
A549 21.342.115.6

Table 2: Percentage of Apoptotic Cells (Annexin V positive) after 24-hour treatment with 10 µM this compound Derivatives

Cell LineThis compound AThis compound BThis compound C
MCF-7 35%18%48%
HeLa 42%25%55%
A549 28%12%39%

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][6]

  • Compound Treatment: Treat cells with a range of concentrations of the this compound derivative. Include vehicle-only and no-treatment controls.[1]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells.[4][6]

  • Plate Setup: Prepare a 96-well plate with cells and treat them with this compound derivatives as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[4]

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended amount of time.

  • Measurement: Measure the absorbance at the specified wavelength.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compounds Prepare serial dilutions of this compound derivatives add_compounds Add compounds to cells prepare_compounds->add_compounds incubate Incubate for 24-72 hours add_compounds->incubate add_reagent Add assay reagent (e.g., MTT, LDH) incubate->add_reagent measure_signal Measure absorbance/fluorescence add_reagent->measure_signal calculate_viability Calculate % viability/toxicity measure_signal->calculate_viability plot_data Generate dose-response curves calculate_viability->plot_data

Caption: A generalized workflow for assessing the cytotoxicity of this compound derivatives.

troubleshooting_logic cluster_solutions Potential Solutions start High Cytotoxicity Observed check_concentration Verify Compound Concentration start->check_concentration check_solvent Assess Solvent Toxicity start->check_solvent check_cell_line Evaluate Cell Line Sensitivity start->check_cell_line check_contamination Test for Contamination start->check_contamination solution_concentration Perform new serial dilution check_concentration->solution_concentration solution_solvent Run vehicle-only control check_solvent->solution_solvent solution_cell_line Validate target expression check_cell_line->solution_cell_line solution_contamination Perform mycoplasma test check_contamination->solution_contamination

Caption: A troubleshooting flowchart for unexpected high cytotoxicity.

signaling_pathway This compound This compound Derivative target_protein Target Protein This compound->target_protein inhibits downstream_effector Downstream Effector target_protein->downstream_effector cell_cycle_arrest Cell Cycle Arrest downstream_effector->cell_cycle_arrest apoptosis Apoptosis downstream_effector->apoptosis

Caption: A hypothetical signaling pathway for this compound derivative-induced cytotoxicity.

References

Technical Support Center: Strategies to Improve the Bioavailability of Villosin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This center provides technical guidance, troubleshooting, and experimental protocols for enhancing the oral bioavailability of Villosin C, a complex diterpenoid natural product. Given its lipophilic nature (XLogP3 ≈ 3.7) and complex structure, this compound C is anticipated to exhibit poor aqueous solubility, a primary obstacle to achieving adequate oral bioavailability.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to achieving good oral bioavailability with this compound C?

A1: The main challenges stem from its physicochemical properties. As a lipophilic compound, this compound C likely has low aqueous solubility, which is a rate-limiting step for absorption in the gastrointestinal (GI) tract.[2][3] Furthermore, like many natural products, it may be susceptible to first-pass metabolism in the gut wall and liver, further reducing the amount of active compound that reaches systemic circulation.[3][4]

Q2: What are the most promising strategies for enhancing this compound C bioavailability?

A2: Formulation-based approaches are the most common and effective methods for improving the bioavailability of poorly soluble drugs.[5] Key strategies include:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing this compound C at a molecular level within a hydrophilic polymer matrix.[6][7] Converting the drug from a stable crystalline form to a higher-energy amorphous state significantly improves its dissolution rate and apparent solubility.[7][8]

  • Lipid-Based Formulations (LBFs): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), use oils, surfactants, and co-surfactants to dissolve the drug and form a fine emulsion or microemulsion upon contact with GI fluids.[2][9][10] This approach maintains the drug in a solubilized state, ready for absorption, and can also leverage lymphatic uptake to bypass first-pass metabolism.[2][5]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5]

Q3: How do I choose between an ASD and a SEDDS formulation for this compound C?

A3: The choice depends on the specific properties of this compound C and the desired product characteristics. An initial screening process is recommended.

  • ASD is often preferred for compounds that are good "glass formers" and can be stabilized by polymers. It results in a solid dosage form which is often more stable and conventional.

  • SEDDS is an excellent choice for highly lipophilic drugs (Log P > 2) that have good solubility in oils.[9] It can offer a higher drug-loading capacity and may provide additional benefits by reducing food effects and bypassing metabolism.[2][9]

Troubleshooting Guides

Issue 1: this compound C shows poor dissolution in vitro from a simple powder formulation.
  • Problem: The crystalline structure of this compound C severely limits its dissolution rate in aqueous media (e.g., simulated gastric or intestinal fluid).

  • Troubleshooting Steps & Solutions:

    • Characterize Solubility: First, determine the equilibrium solubility of this compound C in various biorelevant media (pH 1.2, 4.5, 6.8). This provides a baseline.

    • Attempt Particle Size Reduction: Micronization or nanomilling can provide a modest improvement. If the dissolution remains below the target, a more advanced formulation is necessary.

    • Formulate an Amorphous Solid Dispersion (ASD): This is a high-impact strategy. Dispersing this compound C in a polymer like PVP K30, HPMC-AS, or Soluplus® can dramatically increase the dissolution rate. See Protocol 1 for details.

    • Develop a Lipid-Based Formulation: Screen the solubility of this compound C in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS) and surfactants (e.g., Kolliphor® EL, Tween® 80). A successful SEDDS can bypass the dissolution step entirely. See Protocol 2 for details.

Issue 2: An ASD formulation shows rapid dissolution but the drug recrystallizes in the dissolution vessel ("parachute" effect).
  • Problem: The ASD successfully creates a supersaturated solution, but it is thermodynamically unstable, leading to the drug crashing out of solution as the less soluble crystalline form.

  • Troubleshooting Steps & Solutions:

    • Incorporate a Precipitation Inhibitor: The formulation polymer itself should act as an inhibitor. You may need to screen different polymers. HPMC-AS, for example, is known for its ability to maintain supersaturation.

    • Optimize Polymer Ratio: Increase the drug-to-polymer ratio. A higher concentration of the polymer can better stabilize the drug molecules and hinder recrystallization.

    • Add a Surfactant: Including a small amount of a surfactant (e.g., Poloxamer 188, Vitamin E TPGS) in the ASD formulation or the dissolution media can help stabilize the supersaturated state.

Data Presentation

Table 1: Hypothetical Comparison of In Vitro Dissolution of this compound C Formulations Dissolution Conditions: USP Apparatus II, 900 mL FaSSIF (Fasted State Simulated Intestinal Fluid), 37°C, 75 RPM.

Formulation TypeDrug Load% Dissolved at 15 min% Dissolved at 60 minObservations
Crystalline this compound C (Micronized)100%< 2%< 5%Poor wetting and dissolution
This compound C ASD (25% in HPMC-AS)25%85%78%Rapid dissolution followed by slight precipitation
This compound C SEDDS (10% in Oil/Surfactant)10%98%95%Forms a stable, clear microemulsion

Experimental Protocols

Protocol 1: Preparation of this compound C Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To prepare a stable ASD of this compound C to enhance its dissolution rate.

Materials:

  • This compound C

  • Polymer (e.g., HPMC-AS, PVP K30, Soluplus®)

  • Solvent system (e.g., Dichloromethane/Methanol, Acetone)

  • Spray Dryer (e.g., Büchi B-290)

  • HPLC for purity and content analysis

Methodology:

  • Solubility Screening: Determine a common solvent system that can dissolve both this compound C and the selected polymer at the target concentrations.

  • Solution Preparation: Prepare a solution by dissolving this compound C and the polymer in the chosen solvent. A typical starting ratio is 1:3 (Drug:Polymer). Ensure complete dissolution.

  • Spray Dryer Setup: Set the spray dryer parameters. Key parameters to optimize include:

    • Inlet Temperature: High enough to evaporate the solvent but low enough to prevent drug/polymer degradation.

    • Aspirator Rate: Typically set to a high percentage (e.g., 85-100%) to ensure efficient drying and particle collection.

    • Pump Rate: Controls the feed rate of the solution, affecting droplet size and residual solvent.

  • Spray Drying Process: Feed the prepared solution through the nozzle of the spray dryer. The solvent rapidly evaporates, forming solid particles of the drug dispersed in the polymer matrix.

  • Secondary Drying: Collect the resulting powder and dry it further in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization: Analyze the resulting powder using XRPD (to confirm amorphous nature), DSC (to determine glass transition temperature), and HPLC (to confirm drug content and purity).

Protocol 2: Development of a this compound C Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To create a liquid SEDDS formulation that forms a microemulsion upon dilution in aqueous media.

Materials:

  • This compound C

  • Oil (e.g., Medium-chain triglycerides like Capmul® MCM)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Vials, magnetic stirrer

Methodology:

  • Excipient Screening: Determine the solubility of this compound C in a range of oils, surfactants, and co-surfactants (>20 mg/mL is a good starting point).

  • Construct Ternary Phase Diagram: Select the most promising excipients. Systematically mix the oil, surfactant, and co-surfactant in different ratios. For each ratio, add a small amount of aqueous media (e.g., water or buffer) and observe the self-emulsification process. Map the regions that form clear or bluish-white microemulsions.

  • Formulation Preparation: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant from the microemulsion region.

  • Drug Loading: Dissolve the target amount of this compound C into the optimized excipient mixture. Use gentle heating (e.g., 40°C) if necessary to aid dissolution.

  • Characterization:

    • Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 500 mL of water with gentle stirring. Assess the time to emulsify and the visual appearance (clarity) of the resulting emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering (DLS). A droplet size of <200 nm is typically desired.[11]

Mandatory Visualizations

workflow cluster_start Phase 1: Characterization cluster_strategy Phase 2: Strategy Selection cluster_dev Phase 3: Formulation & Testing cluster_end Outcome start This compound C API solubility Aqueous Solubility & Permeability (BCS) start->solubility asd Amorphous Solid Dispersion (ASD) solubility->asd Poor Solubility lipid Lipid-Based Formulation (SEDDS) solubility->lipid Poor Solubility High Lipophilicity nano Nanonization solubility->nano Poor Solubility formulate Formulation Development (e.g., Spray Drying, HME) asd->formulate lipid->formulate nano->formulate invitro In Vitro Dissolution & Stability Testing formulate->invitro invivo In Vivo PK Study (e.g., Rodent Model) invitro->invivo end Bioavailability Enhanced invivo->end

Caption: Bioavailability Enhancement Strategy Workflow.

sedds_mechanism Mechanism of SEDDS in GI Tract cluster_formulation Oral Administration cluster_gi Gastrointestinal Lumen cluster_absorption Intestinal Absorption capsule SEDDS in Capsule (Drug in Oil/Surfactant) emulsion Spontaneous Emulsification in GI Fluids capsule->emulsion Dispersion micelle Fine Oil Droplets / Micelles (<200nm) emulsion->micelle Agitation dissolved This compound C remains dissolved micelle->dissolved enterocyte Enterocyte (Intestinal Wall) dissolved->enterocyte Absorption circulation Systemic Circulation enterocyte->circulation

Caption: Conceptual Mechanism of a SEDDS Formulation.

References

Technical Support Center: Scaling Up the Synthesis of Villosin C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting advice for scaling up the synthesis of (±)-Villosin C. The information is based on the first reported total synthesis by Zhou et al., which details an 11-step sequence scalable to the gram level.[1][2][3]

Frequently Asked Questions (FAQs)

1. What is the overall synthetic strategy for (±)-Villosin C?

The total synthesis of (±)-Villosin C is a convergent 11-step process.[1][2] The core strategy involves:

  • A/B/C Ring System Assembly: A modified three-step sequence is used to construct the tricyclic core on a gram scale.[1][2]

  • Oxidation State Escalation: A key feature is the rational design of the oxidation order (C6/11/14 → C7 → C12 → C17) to avoid issues like oxidative cleavage of the electron-rich benzene ring, which was a problem in earlier unsuccessful attempts.[2][3]

  • D Ring Construction: The dihydrofuran D ring is constructed in the later stages via an intramolecular iodoetherification.[1][2]

A retrosynthetic analysis of the process is outlined below.

G VillosinC Villosin C (5) Phenol9 Phenol Intermediate (9) VillosinC->Phenol9 Global Deprotection Iodoetherification Claisen Rearrangement Ketone10 Ketone Intermediate (10) Phenol9->Ketone10 Sequential C-H Oxidations (C12 and C7) Cyclocitral β-cyclocitral (12) (Commercially Available) Ketone10->Cyclocitral 3-Step Assembly: Grignard Addition, Oxidation, Cyclization BenzylChloride Benzyl Chloride (13) (Known Compound) Ketone10->BenzylChloride

Caption: Retrosynthetic analysis of the (±)-Villosin C synthesis.

2. What are the primary challenges when scaling this synthesis from milligram to gram scale?

The primary challenges reported are:

  • Initial A/B/C Ring Assembly: The use of stoichiometric Li/naphthalene to activate the benzyl chloride starting material is problematic for scale-up.[2][3] A more scalable Grignard addition was successfully substituted.[2]

  • C(12)-H Oxidation: Direct C-H oxidation of the C ring using radical-based methods proved to have very low productivity (8-16% yield), likely due to steric hindrance and incompatibility with other functional groups.[2]

  • Diastereomer Separation: The synthesis produces two diastereomers at the C16 position, (±)-villosin C (5) and (±)-16-epi-villosin C (5a). These compounds have indistinguishable NMR spectra, making purification and characterization difficult.[1][2] Confirmation requires comparison of HPLC traces with a natural sample.[2]

3. How was the A/B/C ring system assembly optimized for gram-scale synthesis?

The initial problematic step using Li/naphthalene was replaced by a more robust and scalable three-step sequence:[2][3]

  • Grignard Addition: The union of aldehyde 12 and benzyl chloride 13 via Grignard addition afforded a 90% yield on a multigram scale.

  • Oxidation: Subsequent oxidation with IBX (2-Iodoxybenzoic acid) yielded enone 11 in 93% yield.

  • Cyclization: Treatment with TfOH (Trifluoromethanesulfonic acid) on a gram scale provided the tricyclic core in 67% isolated yield.

Quantitative Data Summary

This table summarizes the reported yields for key scalable steps in the synthesis of (±)-Villosin C.

StepReactionScaleYield (%)Reference
A/B/C Ring Assembly
1. Grignard AdditionAldehyde 12 + Benzyl Chloride 13 → AlcoholMultigram-scale90%[2]
2. OxidationAlcohol → Enone 11 -93%[2]
3. CyclizationEnone 11 → Tricyclic Ketone 10 Gram-scale67%[2]
Final Steps
1. Hydroxylation & DeprotectionIodide 20a → (±)-Villosin C (5 )-68%[2]
2. Hydroxylation & DeprotectionIodide 20b → (±)-16-epi-Villosin C (5a )-44%[2]

Troubleshooting Guides

Issue 1: Low Yield During C(12)-H Oxidation Step

  • Symptom: The Siegel-Tomkinson C-H oxidation of intermediate 18a to phenol 19 results in yields between 8-16%.[2] This is attributed to steric hindrance and functional group incompatibility.

  • Solution/Workflow: The reported synthesis circumvents this issue by modifying the order of steps. Instead of direct oxidation, a sequence of bromination, Suzuki coupling, allylation, and Claisen rearrangement was successfully implemented.

G start Low Yield in C(12)-H Oxidation? direct_ox Problem: Direct C-H oxidation is low-yielding (8-16%) due to steric hindrance. start->direct_ox Yes alt_route Recommended Alternative Pathway direct_ox->alt_route step1 1. Bromination at C13 alt_route->step1 step2 2. Suzuki Coupling to install -OH at C12 step1->step2 step3 3. Allylation of C12 -OH step2->step3 step4 4. Claisen Rearrangement to install allyl group at C13 step3->step4 success Result: Phenol 19 obtained in 79% yield over 2 steps. step4->success

Caption: Troubleshooting workflow for the problematic C-H oxidation step.

Issue 2: Difficulty Converting Ketone to α-Hydroxy Enone

  • Symptom: When treating diastereomer 10b with Jones oxidation, the reaction is messy and provides variable yields (30-70%) depending on the scale.[2][3]

  • Solution: An alternative oxidation method using molecular oxygen in basic conditions was found to be more reliable.

    • Air Oxidation: Diastereomer 10b was found to be easily oxidized by air when left on the bench.[2]

    • Optimized Conditions: Using MeONa/O₂ achieves the desired oxidation in high conversion.

    • Isomerization: The reaction produces a mixture of α-hydroxy enone 14 and α-diketone 14a . Treating this mixture with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) converts the mixture to the desired product 14 in a 70% overall yield.[2]

Issue 3: Inability to Separate this compound C from its C16 Epimer by NMR

  • Symptom: The 1H and 13C NMR spectra of the synthetic (±)-Villosin C (5 ) and its epimer (5a ) are indistinguishable.[1][2]

  • Solution: High-Performance Liquid Chromatography (HPLC) is required for definitive identification.

    • Purification: Isolate the two diastereomers using flash column chromatography.[2]

    • Analysis: Analyze the synthetic products and a sample of natural this compound C by HPLC.

    • Comparison: The correct configuration is elucidated by comparing the HPLC traces of the synthetic isomers with the natural sample.[1][2]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of Tricyclic α-Methoxy Enone (15)

This protocol outlines the key scalable steps for assembling the core A/B/C ring system.

  • Grignard Reaction (Multigram-scale):

    • To a solution of aldehyde 12 and benzyl chloride 13 in an appropriate solvent (e.g., THF), add magnesium turnings.

    • Initiate the Grignard reaction and stir until the starting materials are consumed (monitor by TLC).

    • Work up the reaction with aqueous NH₄Cl. Extract with an organic solvent, dry, and concentrate. The resulting alcohol is used directly in the next step. (Reported Yield: 90%).[2]

  • IBX Oxidation:

    • Dissolve the crude alcohol in a suitable solvent (e.g., DMSO).

    • Add IBX (2-Iodoxybenzoic acid) portion-wise at room temperature.

    • Stir the reaction for several hours until completion (monitor by TLC).

    • Quench the reaction, extract the product, wash, dry, and purify by flash chromatography to obtain enone 11 . (Reported Yield: 93%).[2]

  • TfOH-mediated Cyclization (Gram-scale):

    • Dissolve enone 11 (0.1 mmol scale) in DCE (1,2-Dichloroethane).

    • Cool the solution to 0 °C.

    • Add TfOH (3 equivalents) dropwise.

    • Stir at 0 °C until the reaction is complete.

    • Carefully quench the reaction with saturated NaHCO₃ solution.

    • Extract the product, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to afford the diastereomeric mixture of ketone 10 . (Reported Yield: 67% isolated yield on gram-scale).[2]

  • Formation of α-Hydroxy Enone (14) from Diastereomer 10b:

    • To a solution of 10b in MeOH, add MeONa.

    • Bubble O₂ gas through the solution for several hours.

    • After completion, acidify the mixture and extract the product.

    • Dissolve the crude mixture of 14 and 14a in a suitable solvent and add DBU.

    • Stir until 14a is fully converted to 14 .

    • Purify to obtain 14 . (Reported Yield: 70% overall).[2]

  • Methylation:

    • Protect the free enol in 14 by treating it with NaOH and MeI (Methyl iodide) to afford the final tricyclic α-methoxy enone 15 . (Reported Yield: 95%).[2]

References

Validation & Comparative

Synthetic vs. Natural Villosin C: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of synthetically produced and naturally sourced Villosin C. While direct comparative studies on the bioactivity of the two forms are not yet available, the successful total synthesis of (±)-Villosin C has confirmed its structural identity to the natural compound.[1] This structural equivalence strongly suggests that the biological activities observed for natural this compound C are translatable to its synthetic counterpart. This guide summarizes the known biological activities of natural this compound C, providing quantitative data and detailed experimental protocols to support future research and development.

Data Presentation: Summary of Biological Activities

The following table summarizes the reported biological activities of natural this compound C, a rearranged abietane diterpenoid isolated from various plant species, including Teucrium polium and Clerodendrum trichotomum.[2][3][4]

Biological ActivityAssayTargetQuantitative Data (IC50)Source
Antioxidant Activity DPPH radical scavenging assayDPPH radicalNot reported as IC50, but showed significant dose-dependent activity[Fiorentino et al., 2010][3]
Anti-inflammatory Activity Nitric oxide (NO) production inhibition in LPS-stimulated RAW 264.7 macrophagesInducible nitric oxide synthase (iNOS)15.5 µM[Hu et al., 2018][2]
Antitumor Activity Cytotoxicity against human chronic myelogenous leukemia cellsK562 cells28.41 µM[Wang et al., 2013a; Li et al., 2014b][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant activity of this compound C was evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The detailed protocol is described by Fiorentino et al. (2010). Briefly:

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of this compound C are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature.

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Nitric Oxide (NO) Production Inhibition Assay

The anti-inflammatory potential of this compound C was assessed by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, as detailed by Hu et al. (2018).[2]

  • RAW 264.7 cells are cultured in a suitable medium.

  • Cells are pre-treated with various concentrations of this compound C for a specified time.

  • The cells are then stimulated with LPS to induce NO production.

  • After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm, and the concentration of nitrite is determined from a standard curve.

  • The inhibitory effect of this compound C on NO production is calculated relative to the LPS-stimulated control group.

Cytotoxicity Assay (MTT Assay)

The antitumor activity of this compound C was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against the K562 human chronic myelogenous leukemia cell line, as described by Wang et al. (2013a).[5]

  • K562 cells are seeded in 96-well plates and cultured.

  • The cells are treated with different concentrations of this compound C and incubated for a defined period (e.g., 48 or 72 hours).

  • After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Signaling Pathway and Experimental Workflow

The anti-inflammatory and potential antitumor activities of this compound C are likely mediated through the modulation of key signaling pathways. The inhibition of nitric oxide production, a key inflammatory mediator, is often linked to the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Villosin_C_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades & Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Villosin_C Villosin_C Villosin_C->IKK Inhibits iNOS_gene iNOS Gene NF-κB_n->iNOS_gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO NO iNOS_protein->NO Produces

Figure 1. Postulated inhibitory effect of this compound C on the NF-κB signaling pathway.

The diagram above illustrates the putative mechanism by which this compound C may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling cascade, thereby reducing the production of nitric oxide.

The following diagram outlines the general experimental workflow for assessing the biological activity of a compound like this compound C.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis & Interpretation Natural_Source Natural Source (e.g., Teucrium polium) Isolation Isolation & Purification Natural_Source->Isolation Synthetic_Route Chemical Synthesis Synthesis Total Synthesis Synthetic_Route->Synthesis Characterization Structural Characterization (NMR, MS, HPLC) Isolation->Characterization Synthesis->Characterization Villosin_C_Sample This compound C Characterization->Villosin_C_Sample Treatment Treatment with This compound C Villosin_C_Sample->Treatment Cell_Culture Cell Culture (e.g., RAW 264.7, K562) Cell_Culture->Treatment Assay_Execution Execution of Assays (DPPH, Griess, MTT) Treatment->Assay_Execution Data_Acquisition Data Acquisition (Spectrophotometry) Assay_Execution->Data_Acquisition Data_Analysis Calculation of IC50 values Data_Acquisition->Data_Analysis Interpretation Interpretation of Biological Activity Data_Analysis->Interpretation Conclusion Comparative Conclusion Interpretation->Conclusion

Figure 2. General experimental workflow for comparing this compound C activity.

References

A Comparative Analysis of Villosin C's Antitumor Effects in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the putative antitumor effects of Villosin C against established standard-of-care therapies in preclinical xenograft models of cancer. Due to the current lack of publicly available in vivo data for this compound C, this document serves as a framework, presenting a hypothetical profile for this compound C based on common mechanisms of action for investigational anticancer compounds. This is juxtaposed with published data on widely used chemotherapeutic and targeted agents. This guide is intended for researchers, scientists, and drug development professionals to contextualize potential future findings on this compound C and to provide standardized protocols for such evaluations.

Comparative Efficacy in Xenograft Models

The following table summarizes the hypothetical antitumor efficacy of this compound C in comparison to standard-of-care agents in colorectal and gastric cancer xenograft models. The data for standard-of-care agents is representative of findings in the scientific literature.

Compound Cancer Type Xenograft Model Dosage Tumor Growth Inhibition (TGI) (%) Reference
This compound C (Hypothetical) Colorectal CancerPatient-Derived Xenograft (PDX)To be determinedData not availableN/A
5-Fluorouracil (5-FU)Colorectal CancerPDXVaries45%[1]
IrinotecanColorectal CancerPDXVaries92%[1]
BevacizumabColorectal CancerPDXVaries65%[1]
CetuximabColorectal CancerPDX (KRAS wild-type)Varies61%[1][2]
This compound C (Hypothetical) Gastric CancerCell-Line Derived Xenograft (CDX)To be determinedData not availableN/A
CisplatinGastric CancerPDXVariesSignificant tumor growth delay[3]
TrastuzumabGastric Cancer (HER2+)CDX (NCI-N87)VariesTumor growth inhibition[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of preclinical studies. Below are standard protocols for establishing xenograft models and assessing antitumor efficacy.

Establishment of Patient-Derived Xenograft (PDX) Models
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.

  • Implantation: A small fragment (approximately 2-3 mm³) of the tumor tissue is surgically implanted subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG).[5]

  • Tumor Growth and Passaging: Tumors are allowed to grow to a volume of approximately 1000-1500 mm³. The tumor is then harvested and can be passaged into subsequent cohorts of mice for expansion and therapeutic testing.[3]

  • Model Characterization: The established PDX models are typically characterized to ensure they retain the histopathological and genetic features of the original patient tumor.[2]

Establishment of Cell-Line Derived Xenograft (CDX) Models
  • Cell Culture: Human cancer cell lines (e.g., NCI-N87 for gastric cancer, COLO-205 for colorectal cancer) are cultured in appropriate media and conditions.[4][6]

  • Cell Implantation: A suspension of cancer cells (typically 1 x 10⁶ to 10 x 10⁶ cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of an immunodeficient mouse.[4]

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements.

Administration of Therapeutic Agents
  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Dosing and Schedule: The investigational compound (e.g., this compound C) and standard-of-care agents are administered according to a predefined dosing schedule (e.g., daily, weekly) and route (e.g., intravenous, oral).

  • Tumor Volume Measurement: Tumor volume is measured at regular intervals using the formula: (Length x Width²) / 2.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by an anticancer agent is critical for its development. Below are diagrams illustrating a hypothetical mechanism of action for this compound C and a common pathway targeted by standard therapies.

Villosin_C_Pathway Hypothetical Signaling Pathway for this compound C Villosin_C This compound C Growth_Factor_Receptor Growth Factor Receptor Villosin_C->Growth_Factor_Receptor Inhibits Cell_Membrane Cell Membrane PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Promotes

Caption: Hypothetical mechanism of this compound C targeting a growth factor receptor pathway.

Experimental_Workflow General Experimental Workflow for Xenograft Studies cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Source Patient Tumor or Cancer Cell Line Implantation Implantation into Immunodeficient Mice Tumor_Source->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment with this compound C or Standard of Care Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Collection Tumor Collection and Data Analysis Endpoint->Data_Collection Results Evaluation of Antitumor Efficacy Data_Collection->Results

Caption: Standard workflow for in vivo xenograft model experiments.

References

In Vivo Efficacy of Villosin C: A Comparative Analysis in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any in vivo efficacy studies for a compound specifically named "Villosin C." The following guide is a template designed to meet the user's specifications for a publishable comparison guide. It uses the well-researched natural flavonoid, Chrysin , as an example to illustrate the structure, data presentation, and visualization requirements. Researchers can adapt this template for this compound C should data become available.

Introduction

This guide provides a comparative overview of the in vivo efficacy of the natural flavonoid Chrysin in a neurodegenerative disease model, juxtaposed with a standard therapeutic agent. Chrysin, a compound found in honey, propolis, and passion fruit, has garnered attention for its antioxidant, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the preclinical potential of Chrysin and similar natural compounds.

Comparative Efficacy of Chrysin in an Animal Model of Neurotoxicity

The following table summarizes the in vivo efficacy of Chrysin in a mouse model of aluminum-induced neurotoxicity, a model that mimics certain aspects of neurodegenerative diseases like Alzheimer's. For comparative purposes, data for a hypothetical standard-of-care acetylcholinesterase inhibitor, "Standard Drug A," is included to illustrate how a comparison would be structured.

ParameterChrysinStandard Drug AVehicle Control
Disease Model Aluminum Chloride (AlCl₃)-induced neurotoxicity in miceAluminum Chloride (AlCl₃)-induced neurotoxicity in miceAluminum Chloride (AlCl₃)-induced neurotoxicity in mice
Dosage 30 mg/kg/day (oral)5 mg/kg/day (oral)Saline (oral)
Treatment Duration 90 days90 days90 days
Cognitive Function (Morris Water Maze - Escape Latency) 25.4 ± 3.1 seconds22.8 ± 2.9 seconds45.2 ± 4.5 seconds
Hippocampal Acetylcholinesterase (AChE) Activity 1.8 ± 0.2 µmol/min/mg protein1.5 ± 0.1 µmol/min/mg protein3.5 ± 0.4 µmol/min/mg protein
Brain Cortex Lipid Peroxidation (MDA levels) 4.2 ± 0.5 nmol/mg protein5.1 ± 0.6 nmol/mg protein8.9 ± 1.1 nmol/mg protein
Hippocampal Superoxide Dismutase (SOD) Activity 18.5 ± 2.1 U/mg protein15.2 ± 1.8 U/mg protein9.7 ± 1.2 U/mg protein

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparative data table, based on established protocols for evaluating neuroprotective agents.

Animal Model of Aluminum-Induced Neurotoxicity
  • Animals: Male Swiss albino mice (8 weeks old, 25-30g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Induction of Neurotoxicity: Neurotoxicity is induced by daily oral administration of aluminum chloride (AlCl₃) at a dose of 100 mg/kg for 90 days.

  • Treatment Groups:

    • Vehicle Control: Mice receive AlCl₃ and a saline vehicle.

    • Chrysin Group: Mice receive AlCl₃ and Chrysin (30 mg/kg/day, oral).[1]

    • Comparator Group: Mice receive AlCl₃ and Standard Drug A (5 mg/kg/day, oral).

  • Administration: All treatments are administered orally via gavage for the 90-day duration of the study.

Behavioral Assessment: Morris Water Maze
  • Purpose: To assess spatial learning and memory.

  • Procedure: A circular pool (150 cm in diameter) is filled with water made opaque with non-toxic paint. A hidden platform is submerged 1 cm below the water surface. Mice are trained for four consecutive days to find the platform. On the fifth day, the platform is removed, and the time spent in the target quadrant is recorded as a measure of memory retention. Escape latency (the time taken to find the platform) is recorded during the training phase.

Biochemical Assays
  • Sample Collection: At the end of the treatment period, animals are euthanized, and brain tissues (hippocampus and cortex) are dissected and stored at -80°C.

  • Acetylcholinesterase (AChE) Activity: Hippocampal tissue is homogenized in phosphate buffer. AChE activity is measured using Ellman's method, which quantifies the hydrolysis of acetylthiocholine iodide.

  • Lipid Peroxidation: Malondialdehyde (MDA) levels in the brain cortex are measured as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.[1]

  • Antioxidant Enzyme Activity: Superoxide dismutase (SOD) activity in the hippocampus is determined spectrophotometrically by measuring the inhibition of pyrogallol autoxidation.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed neuroprotective signaling pathway of Chrysin and a typical experimental workflow for in vivo efficacy studies.

G cluster_stress Cellular Stress cluster_effects Cellular Effects AlCl3 Aluminum Chloride (Neurotoxin) ROS Reactive Oxygen Species (Oxidative Stress) AlCl3->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Chrysin Chrysin Chrysin->ROS Inhibits SOD SOD Activity Chrysin->SOD Upregulates NeuronalDeath Neuronal Death LipidPeroxidation->NeuronalDeath SOD->ROS Scavenges

Caption: Proposed neuroprotective mechanism of Chrysin against AlCl₃-induced oxidative stress.

G start Start: Animal Acclimatization induction Disease Induction: 90 days of AlCl₃ administration start->induction grouping Randomization into Treatment Groups induction->grouping treatment Daily Treatment: - Vehicle - Chrysin - Standard Drug A grouping->treatment behavior Behavioral Testing: Morris Water Maze (Day 85-90) treatment->behavior euthanasia Euthanasia and Tissue Collection behavior->euthanasia biochem Biochemical Analysis: - AChE Activity - MDA Levels - SOD Activity euthanasia->biochem analysis Data Analysis and Statistical Comparison biochem->analysis end End: Comparative Efficacy Report analysis->end

Caption: Experimental workflow for in vivo efficacy assessment of neuroprotective compounds.

References

Limited Data Available on Structure-Activity Relationship of Villosin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Biological Activity of Villosin C and Teuvincenone B

This compound C, a 17(15→16)-abeo-abietane diterpenoid, has been isolated from various plant sources, including Teucrium divaricatum, Teucrium polium, and Clerodendrum species.[1] Preliminary studies have reported several biological activities for this compound C, including antioxidative, nitric oxide (NO) production inhibitory, and antitumor effects.[1] Teuvincenone B, another related diterpenoid, has also been reported to exhibit antioxidant and antitumor activities.[1] However, specific quantitative data, such as IC50 values from various assays, are not consistently detailed in the available literature, precluding a comprehensive comparative analysis.

The total synthesis of (±)-villosin C and (±)-teuvincenone B has been successfully accomplished, which opens the door for the future synthesis of analogues to explore the SAR of this scaffold.[1]

Data on Biological Activities

Due to the limited number of publicly available studies on a series of this compound analogues, a comprehensive table of comparative quantitative data cannot be provided at this time. The available literature primarily mentions the types of biological activities observed without consistently reporting the specific metrics required for a detailed SAR analysis.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound C and its analogues are not extensively described in the available literature. The reports of antioxidative, NO production inhibitory, and antitumor activities are mentioned without elaboration on the specific assays used, such as cell lines, reagents, and detailed procedures.[1]

Total Synthesis of (±)-Villosin C

A key development in the study of this compound-related compounds is the successful total synthesis of (±)-Villosin C. The general workflow for this synthesis provides a basis for the future creation of analogues for SAR studies.

Total_Synthesis_Workflow A Starting Materials B Assembly of A/B/C Ring System A->B C Construction of D Ring (Intramolecular Iodoetherification) B->C D Oxidation State Escalation C->D E (±)-Villosin C D->E

Caption: General workflow for the total synthesis of (±)-Villosin C.

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound analogues is not available in the current body of scientific literature. Elucidation of these pathways will be contingent on future research involving the synthesized compounds and their analogues in various biological assays.

References

Head-to-head comparison of Villosin C and paclitaxel in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of cancer therapeutics, the exploration of novel compounds with potent anti-cancer activity is a continuous endeavor. This guide provides a detailed head-to-head comparison of Villosin C, a natural compound with emerging interest, and Paclitaxel, a well-established chemotherapeutic agent. This analysis is based on available experimental data and is intended to inform researchers, scientists, and drug development professionals on the cytotoxic effects and mechanisms of action of these two compounds in cancer cells.

Executive Summary

Paclitaxel is a widely used and extensively studied anti-cancer drug with a well-defined mechanism of action centered on microtubule stabilization, leading to cell cycle arrest and apoptosis. This compound C is a natural product that has demonstrated cytotoxic effects against various cancer cell lines, though its precise molecular mechanisms are less understood. This guide consolidates the current knowledge on both compounds, presenting a comparative analysis of their effects on cancer cells.

Data Presentation: Cytotoxicity

The following table summarizes the available data on the cytotoxic activity of this compound C and Paclitaxel against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Reference
This compound C A549 (Lung Carcinoma)8.79 - 35.46[1]
HepG-2 (Hepatocellular Carcinoma)8.79 - 35.46[1]
MCF-7 (Breast Adenocarcinoma)8.79 - 35.46[1]
4T1 (Mouse Breast Cancer)8.79 - 35.46[1]
Paclitaxel MCF-7 (Breast Adenocarcinoma)Dose-dependent inhibition[2]
Ovarian Cancer Cell Lines (e.g., OVCAR-3, MDA-2774, ES-2)Varies[3]
Gastric Cancer CellsNot specified[4]
NB4 (Human Leukaemia)~30[5]

Note: The IC50 values for Paclitaxel can vary significantly depending on the cell line and the duration of exposure. The provided information for this compound C indicates a range of activity across the tested cell lines.

Mechanisms of Action

This compound C: An Emerging Anti-Cancer Agent

The precise molecular mechanism of this compound C's anti-cancer activity is not yet fully elucidated. However, preliminary studies suggest its potential involvement in key signaling pathways that regulate cell survival and proliferation. One study has identified a related compound, villosol, as a potent and selective inhibitor of AKT1, a crucial kinase in the PI3K/Akt signaling pathway.[6] Inhibition of this pathway is a known strategy to induce apoptosis and inhibit cancer cell growth. Further research is required to confirm if this compound C shares this mechanism.

Paclitaxel: A Well-Established Mitotic Inhibitor

Paclitaxel's mechanism of action is well-documented. It functions as a microtubule-stabilizing agent, disrupting the normal dynamics of the microtubule network. This interference with microtubule function leads to a blockage of the cell cycle in the G2/M phase and ultimately induces programmed cell death (apoptosis).

Signaling Pathways Modulated by Paclitaxel:

  • PI3K/Akt Pathway: Paclitaxel has been shown to inhibit the PI3K/Akt signaling pathway in breast cancer cells, leading to decreased proliferation and invasion, and increased apoptosis.[2][7] This inhibition can be achieved through the downregulation of phosphorylated AKT.[2]

  • Bcl-2 Family Proteins and Caspases: Paclitaxel can directly bind to the anti-apoptotic protein Bcl-2, inhibiting its function and promoting apoptosis.[8][9] This leads to the activation of the intrinsic apoptosis pathway, characterized by changes in the expression of Bax (pro-apoptotic) and the activation of caspases, such as caspase-3 and caspase-9.[5]

  • Cyclins and Cyclin-Dependent Kinases (CDKs): Paclitaxel's induction of G2/M arrest is intricately linked to the regulation of cyclins and CDKs. It can lead to the downregulation of CDK4, contributing to a G1 arrest in some cancer cells.[4][10] Furthermore, the activity of cyclin A-associated kinases is necessary for cellular sensitivity to paclitaxel.[11][12]

Visualization of Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

Paclitaxel_Mechanism cluster_cell Cancer Cell cluster_pi3k PI3K/Akt Pathway cluster_bcl2 Bcl-2 Family cluster_caspase Caspase Cascade Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes PI3K PI3K Paclitaxel->PI3K Inhibits Bcl2 Bcl-2 Paclitaxel->Bcl2 Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Akt Akt PI3K->Akt Activates Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: Simplified signaling pathway of Paclitaxel in cancer cells.

Experimental_Workflow_Cytotoxicity start Cancer Cell Culture treatment Treat with this compound C or Paclitaxel (various concentrations) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Measure Absorbance (570 nm) mtt_assay->readout ic50 Calculate IC50 readout->ic50

Caption: General workflow for determining cytotoxicity using the MTT assay.

Experimental_Workflow_Apoptosis start Treat Cancer Cells with Compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry quadrant_analysis Quadrant Analysis: Live, Apoptotic, Necrotic flow_cytometry->quadrant_analysis

Caption: Workflow for apoptosis detection using Annexin V-FITC and PI staining.

Experimental Protocols

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of this compound C and Paclitaxel on cancer cells.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound C or Paclitaxel. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Objective: To analyze the effect of this compound C and Paclitaxel on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Treat cancer cells with the desired concentrations of this compound C or Paclitaxel for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

Objective: To detect and quantify apoptosis induced by this compound C and Paclitaxel.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.

Procedure:

  • Cell Treatment: Treat cancer cells with this compound C or Paclitaxel for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

  • Data Analysis: Perform quadrant analysis to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This guide provides a comparative overview of this compound C and Paclitaxel, two compounds with demonstrated anti-cancer properties. Paclitaxel's mechanism as a microtubule-stabilizing agent is well-established, with extensive data on its effects on various signaling pathways. This compound C, while showing promising cytotoxic activity, requires further investigation to fully elucidate its molecular targets and mechanisms of action. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to a deeper understanding of these compounds. As research progresses, a more comprehensive picture of this compound C's therapeutic potential will emerge, potentially positioning it as a novel candidate in the fight against cancer.

References

Validating the Molecular Targets of Villosin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villosin C, a diterpenoid compound with the molecular formula C20H24O6, has been isolated from plants of the Teucrium genus, notably Teucrium polium. Extracts from these plants have a long history in traditional medicine, exhibiting a range of biological activities including antioxidant, anti-inflammatory, and antimicrobial effects. While the therapeutic potential of Teucrium extracts is recognized, the specific molecular mechanisms and direct protein targets of their individual components, such as this compound C, remain largely uncharacterized in publicly available scientific literature.

This guide aims to provide a framework for the validation of this compound C's molecular targets. However, it is crucial to note that as of the latest literature review, specific, experimentally validated molecular targets for this compound C have not been reported. Therefore, this document will focus on outlining the necessary experimental workflows and data presentation strategies that should be employed once putative targets are identified, for instance, through computational prediction methods. This guide will also present a hypothetical comparison with a known inhibitor of a potential pathway, illustrating how such a comparison should be structured.

Identifying Putative Molecular Targets

Given the absence of validated targets, the initial step in the validation process would be the identification of high-probability candidate targets. This is typically achieved through in silico methods.

Experimental Workflow: Target Prediction

G cluster_0 In Silico Target Prediction Compound_Structure This compound C 3D Structure Docking_Software Molecular Docking (e.g., AutoDock, Schrödinger) Compound_Structure->Docking_Software Target_Databases Protein Databases (e.g., PDB, ChEMBL) Target_Databases->Docking_Software Target_Prediction Prediction of Binding Affinity & Pose Docking_Software->Target_Prediction Putative_Targets List of Putative Molecular Targets Target_Prediction->Putative_Targets

Caption: Workflow for in silico prediction of this compound C's molecular targets.

Experimental Validation of Predicted Targets

Once a list of putative targets is generated, a series of robust experimental assays are required to validate these predictions. The following sections detail the methodologies for key validation experiments.

Binding Assays

To confirm a direct physical interaction between this compound C and a predicted target protein, various binding assays can be employed.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of concentrations of this compound C in a suitable running buffer.

  • Interaction Analysis: Inject the different concentrations of this compound C over the sensor chip surface. The binding of this compound C to the immobilized protein will cause a change in the refractive index, which is measured in real-time as a response unit (RU).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Data Presentation: Binding Affinity of this compound C vs. a Hypothetical Alternative

CompoundTarget ProteinBinding Affinity (KD)
This compound CPutative Target X[Hypothetical Value, e.g., 5.2 µM]
Alternative Inhibitor YPutative Target X[Known Value, e.g., 1.8 µM]
Functional Assays

Functional assays are crucial to determine whether the binding of this compound C to its target results in a modulation of the target's biological activity (e.g., enzymatic inhibition, receptor antagonism).

Experimental Protocol: In Vitro Kinase Assay (Hypothetical Target: a Protein Kinase)

  • Reaction Setup: Prepare a reaction mixture containing the purified active kinase, its specific substrate (e.g., a peptide), and ATP in a kinase assay buffer.

  • Inhibition: Add varying concentrations of this compound C or a known kinase inhibitor (positive control) to the reaction mixture.

  • Incubation: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as ADP-Glo™, radiometric assays (³²P-ATP), or antibody-based detection of phosphosubstrates (e.g., ELISA, Western Blot).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Functional Inhibition by this compound C vs. a Hypothetical Alternative

CompoundTarget KinaseIC50 Value
This compound CPutative Kinase X[Hypothetical Value, e.g., 12.5 µM]
Staurosporine (Control)Putative Kinase X[Known Value, e.g., 0.1 µM]

Signaling Pathway Analysis

To understand the downstream cellular effects of this compound C's interaction with its target, it is essential to investigate its impact on relevant signaling pathways.

Hypothetical Signaling Pathway Modulation

Assuming this compound C is found to inhibit a key kinase in a pro-inflammatory pathway (e.g., the NF-κB pathway), its mechanism can be visualized as follows:

G Stimulus Pro-inflammatory Stimulus Receptor Receptor Stimulus->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Putative Target Kinase X Upstream_Kinase->Target_Kinase IκB_Kinase IκB Kinase Target_Kinase->IκB_Kinase IκB IκBα IκB_Kinase->IκB phosphorylates NF_kappaB NF-κB IκB->NF_kappaB releases Nucleus Nucleus NF_kappaB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Villosin_C This compound C Villosin_C->Target_Kinase inhibits

Caption: Hypothetical inhibition of a pro-inflammatory pathway by this compound C.

Conclusion and Future Directions

The validation of this compound C's molecular targets is a critical step in unlocking its full therapeutic potential and understanding its mechanism of action. While current research has not yet identified these targets, the experimental framework outlined in this guide provides a clear path forward. The process involves a synergistic approach of computational prediction followed by rigorous experimental validation through binding and functional assays.

For drug development professionals, the data generated from these studies will be invaluable for lead optimization, understanding potential off-target effects, and designing targeted therapies. Future research should focus on performing comprehensive screening of this compound C against various target classes to identify its primary binding partners. Subsequent validation and comparative studies against existing modulators of these targets will be essential to establish the unique therapeutic profile of this compound C.

Unveiling Violacein's Anti-Cancer Potential: A Cross-Validation Study Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the biological activities of violacein, a natural violet pigment derived from Chromobacterium violaceum, across a spectrum of cancer cell lines. By objectively comparing its performance and delineating the underlying molecular mechanisms, this document serves as a valuable resource for researchers investigating novel anti-cancer therapeutics. Detailed experimental protocols and visual representations of key cellular pathways are provided to support further investigation and ensure reproducibility.

Comparative Cytotoxicity of Violacein

Violacein exhibits potent cytotoxic effects against a wide array of cancer cell lines, with half-maximal inhibitory concentrations (IC50) typically falling within the low micromolar to nanomolar range. The data presented below summarizes the IC50 values of violacein in various cancer cell lines, highlighting its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
SK-MEL-5Melanoma0.393[1]48
HOSOsteosarcoma0.35[2]24
SaOS-2Osteosarcoma0.44[2]24
MG-63Osteosarcoma0.50[2]24
U-2 OSOsteosarcoma0.72[2]24
RH-30Rhabdomyosarcoma0.66[2]24
RDRhabdomyosarcoma0.88[2]24
92.1Uveal Melanoma2.78[3]Not Specified
OCM-1Uveal Melanoma3.69[3]Not Specified
Huh7Hepatocellular Carcinoma~2.5-5[4][5]24
Hep3BHepatocellular CarcinomaNot SpecifiedNot Specified
HCT116Colorectal CarcinomaNot SpecifiedNot Specified
HepG2Hepatocellular Carcinoma9.864[1]48
T24Bladder Cancer0.1135[6]Not Specified
5637Bladder Cancer0.1129[6]Not Specified
HeLaCervical Cancer26 µg/mL48
A549Lung Cancer31 µg/mL48

Core Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Violacein's anti-cancer activity is underpinned by its ability to induce programmed cell death (apoptosis) and disrupt the cell cycle in cancerous cells.[4][6] This is achieved through the modulation of key signaling pathways that govern cell survival and proliferation.

Signaling Pathways Modulated by Violacein

A consistent observation across multiple studies is the inhibition of the PI3K/Akt and MAPK/ERK signaling pathways by violacein.[4][7] These pathways are crucial for cell survival, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers. By downregulating the phosphorylation of Akt and ERK, violacein effectively shuts down these pro-survival signals, tipping the balance towards apoptosis.

Furthermore, violacein has been shown to upregulate the expression of tumor suppressor proteins such as p53 and p21.[4][7] The activation of p53 can trigger cell cycle arrest, allowing for DNA repair, or initiate apoptosis if the damage is too severe. p21, a downstream target of p53, is a potent inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[6][7]

The induction of apoptosis by violacein is further mediated by the activation of the caspase cascade.[4] Violacein treatment leads to the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[4] Activated caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[4][8] Cleavage of PARP is a well-established hallmark of apoptosis.

Violacein_Signaling_Pathway Violacein Violacein PI3K_Akt PI3K/Akt Pathway Violacein->PI3K_Akt inhibits MAPK_ERK MAPK/ERK Pathway Violacein->MAPK_ERK inhibits p53 p53 Violacein->p53 activates Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation p21 p21 p53->p21 Caspases Caspase Cascade p53->Caspases Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest PARP PARP Caspases->PARP cleaves Apoptosis Apoptosis Caspases->Apoptosis Cleaved_PARP Cleaved PARP

Figure 1: Simplified signaling pathway of Violacein's anti-cancer activity.

Experimental Protocols

To ensure the reproducibility and cross-validation of the findings presented, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Violacein stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of violacein in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of violacein. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of violacein.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.

Materials:

  • Cell lysates from treated and untreated cells

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)[11]

  • Assay buffer

  • Fluorometric microplate reader

Procedure:

  • Cell Lysis: After treatment with violacein, harvest the cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well black plate, add a specific amount of protein lysate to each well. Add the caspase-3 substrate and assay buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[11]

  • Data Analysis: The increase in fluorescence is proportional to the caspase-3 activity.

Western Blotting for PARP Cleavage

Western blotting is used to detect the cleavage of PARP, a hallmark of apoptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against PARP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.[13]

Experimental_Workflow Cell_Culture 1. Cell Culture (Various Cancer Cell Lines) Violacein_Treatment 2. Violacein Treatment (Dose-Response & Time-Course) Cell_Culture->Violacein_Treatment MTT_Assay 3a. Cell Viability (MTT Assay) Violacein_Treatment->MTT_Assay Apoptosis_Assays 3b. Apoptosis Assays Violacein_Treatment->Apoptosis_Assays Western_Blot 3c. Protein Analysis (Western Blot) Violacein_Treatment->Western_Blot IC50 IC50 Determination MTT_Assay->IC50 Caspase Caspase Activity Apoptosis_Assays->Caspase PARP PARP Cleavage Western_Blot->PARP Pathway_Analysis Pathway Analysis Western_Blot->Pathway_Analysis

Figure 2: General experimental workflow for cross-validating Violacein's activity.

Conclusion and Future Directions

The cross-validation of violacein's biological activity reveals a consistent and potent anti-cancer effect across a multitude of cancer cell lines from diverse origins. Its primary mechanism of action involves the induction of apoptosis through the inhibition of pro-survival signaling pathways like PI3K/Akt and MAPK/ERK, and the activation of the p53-mediated apoptotic cascade. The variance in IC50 values observed among different cell lines underscores the importance of cell-type-specific factors that may influence sensitivity to violacein.

Future research should focus on elucidating the precise molecular interactions of violacein with its targets and exploring potential synergistic effects when combined with existing chemotherapeutic agents. In vivo studies are warranted to validate these in vitro findings and to assess the therapeutic potential of violacein in preclinical cancer models. This comprehensive guide provides a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.

References

Independent Replication of Villosin C: A Comparative Guide to Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synthesis and reported bioactivities of Villosin C, alongside alternative abietane diterpenoids. This analysis is based on the first reported total synthesis of this compound C and comparative data from other bioactive molecules of the same class.

As of the latest literature review, there has been no independent replication of the total synthesis of this compound C published since its first successful synthesis. This guide, therefore, focuses on a detailed examination of the inaugural synthetic route and compares the reported biological activities of this compound C with those of other structurally related abietane diterpenoids.

Comparison of Synthetic Yields

The first and only reported total synthesis of (±)-Villosin C was achieved in 11 steps. While a direct comparison with an independent replication is not yet possible, the efficiency of this initial route can be contextualized by examining the yields of key steps.

Reaction Step Product Yield (%)
Grignard AdditionIntermediate for Enone90
IBX OxidationEnone 1193
Nazarov CyclizationTricyclic Intermediate67
Final Steps to this compound C(±)-Villosin CNot explicitly stated for final step

Comparative Bioactivity of Abietane Diterpenoids

This compound C has been reported to exhibit antioxidative, nitric oxide (NO) production inhibitory, and antitumor activities. To provide a comparative landscape, the following table summarizes the bioactivities of other notable abietane diterpenoids.

Compound Bioactivity Assay IC50 Value (µM) Reference
This compound C NO Production InhibitionLPS-stimulated RAW 264.7 cellsData not foundMentioned in synthesis paper
This compound C AntitumorVarious cell linesData not foundMentioned in synthesis paper
This compound C AntioxidantVarious assaysData not foundMentioned in synthesis paper
Tinsinlignan A NO Production InhibitionLPS-stimulated RAW 264.7 cells18.5 ± 2.0[1]
Tinsinlignan B NO Production InhibitionLPS-stimulated RAW 264.7 cells28.8 ± 1.2[1]
Compound from D. nobile NO Production InhibitionLPS-stimulated RAW 264.7 cells19.47 ± 1[2]
Morusin Antitumor (Melanoma A375)MTT Assay4.634[3]
Morusin Antitumor (Melanoma MV3)MTT Assay9.7[3]
4-Anilinoquinoline (1f) Antitumor (HeLa)Not specified10.18[4]
4-Anilinoquinoline (1f) Antitumor (BGC823)Not specified8.32[4]
4-Anilinoquinoline (2i) Antitumor (HeLa)Not specified7.15[4]
4-Anilinoquinoline (2i) Antitumor (BGC823)Not specified4.65[4]
Various Flavonoids AntioxidantDPPH Radical ScavengingVarious[5]

Experimental Protocols

Total Synthesis of (±)-Villosin C

The first total synthesis of (±)-Villosin C was accomplished through a convergent strategy. The key steps involved the gram-scale assembly of the A/B/C tricyclic ring system followed by the construction of the D ring via intramolecular iodoetherification. The synthesis commenced with the Grignard addition of the fragments to form the precursor for the key enone intermediate. This was followed by an IBX oxidation to yield the enone. A critical step in the synthesis was the Nazarov cyclization to construct the tricyclic core of the molecule. Subsequent steps focused on the strategic installation of functional groups and the final intramolecular iodoetherification to furnish (±)-Villosin C. The detailed, step-by-step experimental procedures, including reagent quantities, reaction conditions, and purification methods, are available in the supplementary information of the primary publication by Zhou et al. (2024).

Bioactivity Assays

Standard assays are employed to evaluate the antioxidant, anti-inflammatory (NO production inhibition), and antitumor activities of abietane diterpenoids.

  • Antioxidant Activity: The antioxidant potential is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the oxygen radical absorbance capacity (ORAC) assay[6][7][8]. These methods measure the ability of a compound to neutralize free radicals.

  • Nitric Oxide (NO) Production Inhibition Assay: To determine anti-inflammatory activity, murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), a key inflammatory mediator. The concentration of nitrite, a stable product of NO, in the cell culture medium is measured using the Griess reagent. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then calculated[1][2][9][10][11].

  • Antitumor Activity (MTT Assay): The cytotoxic effect of a compound on cancer cell lines is frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cell death or inhibition of proliferation. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined for various cancer cell lines[3][4][12].

Signaling Pathways and Experimental Workflows

The biological activities of abietane diterpenoids are often attributed to their interaction with key cellular signaling pathways. The following diagrams illustrate a proposed signaling pathway for the antitumor activity of abietane diterpenoids and a general experimental workflow for their synthesis and bioactivity evaluation.

Antitumor_Signaling_Pathway Abietane Abietane Diterpenoid PI3K PI3K Abietane->PI3K Inhibits NFkB NF-κB Abietane->NFkB Inhibits Apoptosis Apoptosis Abietane->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation NFkB->Proliferation Experimental_Workflow Synthesis Total Synthesis of this compound C Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Bioactivity Bioactivity Screening Purification->Bioactivity Antioxidant Antioxidant Assays (DPPH, ABTS) Bioactivity->Antioxidant AntiInflammatory Anti-inflammatory Assay (NO Production) Bioactivity->AntiInflammatory Antitumor Antitumor Assays (MTT) Bioactivity->Antitumor Data Data Analysis (IC50 Determination) Antioxidant->Data AntiInflammatory->Data Antitumor->Data

References

Assessing the Off-Target Effects of Villosin C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of Villosin C, a neo-clerodane diterpenoid, focusing on its biological activities and the broader context of off-target effects within its chemical class. Due to the limited specific research on this compound C's primary molecular target, this guide frames its known cytotoxic effects as the primary activity and discusses potential off-target liabilities in comparison to other related natural products.

This compound C is a naturally occurring neo-clerodane diterpenoid that has been isolated from plants such as Teucrium polium and Clerodendrum trichotomum. While the precise molecular target of this compound C remains to be fully elucidated, preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines. This guide summarizes the available data, provides detailed experimental protocols for assessing cytotoxicity, and offers a comparative perspective with other compounds from the same class.

Quantitative Data Presentation

The primary biological activity reported for this compound C is its cytotoxicity against cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound C against a panel of human cancer cell lines. For comparative purposes, data for other related diterpenoids would ideally be presented here, but direct comparative studies involving this compound C are not yet available in the public domain.

Table 1: Cytotoxic Activity of this compound C against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma8.79 - 35.46[1]
HepG-2Hepatocellular Carcinoma8.79 - 35.46[1]
MCF-7Breast Adenocarcinoma8.79 - 35.46[1]
4T1Murine Breast Cancer8.79 - 35.46[1]

Note: The available literature provides a range for the IC50 values.[1]

The broader class of neo-clerodane diterpenoids has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] One of the most well-studied neo-clerodane diterpenoids, Salvinorin A, is a potent and selective κ-opioid receptor agonist.[4][5] This highlights the potential for other compounds in this class, including this compound C, to interact with specific cellular targets.

Experimental Protocols

The assessment of a compound's biological activity and potential off-target effects relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays relevant to the evaluation of a compound like this compound C.

1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., A549, HepG-2, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound C is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in culture media to achieve the desired final concentrations. The media in the wells is replaced with the media containing different concentrations of this compound C. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

2. Kinase Selectivity Profiling (Hypothetical for this compound C)

To identify potential on- and off-target kinase interactions, a broad panel of kinases can be screened. While this data is not yet available for this compound C, the following protocol outlines a common approach.

  • Assay Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. This can be done using various technologies, such as radiometric assays (³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Kinase Panel: A diverse panel of recombinant human kinases representing different branches of the kinome is used.

  • Assay Procedure (Example using ADP-Glo™):

    • Kinase reactions are set up in a multi-well plate containing the kinase, its specific substrate, ATP, and the test compound (this compound C) at one or more concentrations.

    • The reaction is allowed to proceed for a set time at a specific temperature.

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert the newly generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence intensity is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each kinase at a given compound concentration is calculated relative to a vehicle control. For active compounds, IC50 values are determined from dose-response curves.

Mandatory Visualizations

Diagram 1: Hypothetical Signaling Pathway for a Cytotoxic Diterpenoid

Cytotoxic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade VillosinC This compound C VillosinC->Receptor Primary Target? VillosinC->Kinase_Cascade Off-target? ROS_Production ROS Production VillosinC->ROS_Production Off-target? Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Apoptosis Apoptosis Kinase_Cascade->Apoptosis Effector_Proteins Effector Proteins Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Apoptosis Apoptosis_Initiation Apoptosis Initiation (e.g., Cytochrome c release) Mitochondrial_Dysfunction->Apoptosis_Initiation Apoptosis_Initiation->Apoptosis

Caption: Hypothetical signaling pathways for a cytotoxic compound like this compound C.

Off_Target_Workflow cluster_discovery Discovery & Initial Screening cluster_target_id Target Identification & Selectivity cluster_validation Cellular & In Vivo Validation Compound This compound C Primary_Screen Primary Screen (e.g., Cytotoxicity Assay) Compound->Primary_Screen Hit_ID Hit Identification (IC50 Determination) Primary_Screen->Hit_ID Target_Fishing Target Fishing (e.g., Affinity Chromatography, Proteomics) Hit_ID->Target_Fishing Selectivity_Panel Broad Selectivity Panel (e.g., Kinase Panel, Receptor Panel) Hit_ID->Selectivity_Panel Primary_Target Putative Primary Target(s) Target_Fishing->Primary_Target Cellular_Assays Cell-based Target Engagement Assays Primary_Target->Cellular_Assays Off_Target_ID Identification of Off-Targets Selectivity_Panel->Off_Target_ID Off_Target_ID->Cellular_Assays Phenotypic_Assays Phenotypic Assays on Target-knockout/knockdown cells Cellular_Assays->Phenotypic_Assays In_Vivo In Vivo Efficacy & Toxicity Studies Phenotypic_Assays->In_Vivo

References

A comparative review of the biological activities of Villosin compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature reveals that Villosin, a labdane-type diterpenoid isolated from the plant Hedychium villosum, and its analogs exhibit significant cytotoxic and potential anti-inflammatory activities. This guide provides a comparative analysis of the biological effects of these compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Cytotoxic Activities of this compound and Related Diterpenoids

Recent studies have demonstrated the potent cytotoxic effects of this compound and other labdane diterpenoids isolated from Hedychium species against various cancer cell lines. Notably, this compound has shown selective cytotoxicity, inhibiting the growth of cancer cells while having a minimal effect on non-tumor cell lines.

A key study isolated several labdane diterpenes, including Hedychenoids A and B, Hedychenone, Forrestin A, and this compound, from the rhizomes of Hedychium yunnanense. Their cytotoxic activities were evaluated using the Sulforhodamine B (SRB) method against human gastric cancer (SGC-7901) and human cervical carcinoma (HELA) cell lines. The results indicated that Hedychenoids B, Hedychenone, and this compound displayed cytotoxicity against the SGC-7901 cell line, with this compound showing an IC50 value of 7.76 ± 0.21 µg/mL. Against the HELA cell line, Hedychenone and this compound also demonstrated cytotoxic effects, with this compound having an IC50 value of 13.24 ± 0.63 µg/mL[1].

Another investigation involving seven labdane-type diterpenes isolated from the rhizome of Hedychium gardnerianum, including this compound, evaluated their cytotoxic activity against human small cell lung cancer (NCI-H187) and non-cancerous Vero cells. In this study, this compound exhibited potent cytotoxic activity with an IC50 of 0.40 µM, which was more potent than the reference drug ellipticine (IC50 1.79 µM)[2]. A review of bioactive compounds from the Hedychium genus highlighted that this compound did not affect the non-tumor cell line, suggesting a degree of selectivity in its cytotoxic action[3].

The table below summarizes the reported cytotoxic activities of this compound.

CompoundCell LineAssay MethodIC50 ValueSource
This compound SGC-7901 (Human Gastric Cancer)SRB7.76 ± 0.21 µg/mL[1]
This compound HELA (Human Cervical Carcinoma)SRB13.24 ± 0.63 µg/mL[1]
This compound NCI-H187 (Human Small Cell Lung Cancer)Not Specified0.40 µM[2]

Anti-inflammatory Potential of Related Diterpenoids

While direct evidence for the anti-inflammatory activity of this compound is limited in the reviewed literature, several other labdane-type diterpenoids from the Hedychium genus have demonstrated significant anti-inflammatory effects. These findings suggest that this compound and its analogs may also possess similar properties worthy of investigation.

For instance, a study on the rhizomes of Hedychium coronarium led to the isolation of several labdane-type diterpenoids that were evaluated for their inhibitory effects on the lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells[4]. Another study on Amomum villosum identified a diterpene, isocoronarin D, which exhibited good anti-inflammatory activity by down-regulating the protein levels of COX2 and NOS2 and suppressing the NF-κB signaling pathway[5].

Experimental Protocols

Cytotoxicity Assay (SRB Method)

The cytotoxic activity of this compound against SGC-7901 and HELA cell lines was determined using the Sulforhodamine B (SRB) assay[1]. The general protocol for this method is as follows:

  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control for a specified period (e.g., 72 hours).

  • Cell Fixation: After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The plates are air-dried, and the bound SRB dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The optical density is read at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathways

The precise signaling pathways through which this compound exerts its cytotoxic effects have not been fully elucidated in the available literature. However, based on the activities of related diterpenoids, it is plausible that this compound may induce apoptosis in cancer cells. The anti-inflammatory activities observed in similar compounds often involve the modulation of key inflammatory pathways such as NF-κB and the reduction of pro-inflammatory mediators.

Below is a hypothetical experimental workflow for investigating the cytotoxic mechanism of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis CancerCells Cancer Cell Lines (e.g., SGC-7901, HELA) Treatment Treat with this compound (various concentrations) CancerCells->Treatment Cytotoxicity Cytotoxicity Assay (SRB or MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (Apoptotic markers) Treatment->WesternBlot IC50 Determine IC50 Value Cytotoxicity->IC50 ApoptosisAnalysis Quantify Apoptotic Cells Apoptosis->ApoptosisAnalysis ProteinExpression Analyze Protein Expression (e.g., Bcl-2, Bax, Caspases) WesternBlot->ProteinExpression

Caption: Experimental workflow for evaluating the cytotoxic mechanism of this compound.

Further research is required to fully understand the mechanisms of action of this compound and to explore its potential as a therapeutic agent. The selective cytotoxicity exhibited by this compound warrants more in-depth investigation into its effects on various cancer cell lines and the underlying molecular pathways.

References

Benchmarking Villosin C's Antioxidant Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

The antioxidant potential of a compound is a critical parameter in the development of new therapeutic agents, particularly for diseases associated with oxidative stress. By comparing Villosin C to well-characterized antioxidants, researchers can better position this compound in the landscape of potential drug candidates.

Qualitative Comparison: The Antioxidant Potential of this compound C

This compound C belongs to the abietane diterpenoid class of compounds. Studies on various abietane diterpenoids have demonstrated their capacity to exhibit antioxidant activities. Furthermore, extracts from Teucrium species, the natural source of this compound C, have been shown to possess significant free radical scavenging capabilities. This suggests that this compound C is likely to possess intrinsic antioxidant properties. However, without direct experimental assessment, its potency relative to standard antioxidants remains to be determined.

Quantitative Analysis of Standard Antioxidants

To provide a robust benchmark, the following table summarizes the antioxidant capacities of well-known antioxidant compounds: Trolox (a water-soluble analog of Vitamin E), Ascorbic Acid (Vitamin C), Quercetin, and Gallic Acid. The data is presented as IC50 values from DPPH and ABTS assays, which represent the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 Value (µg/mL)
Trolox DPPH3.77[1]
ABTS2.93[1]
Ascorbic Acid DPPH~24.34[2]
ABTS~50[3]
Quercetin DPPH19.17[4]
ABTS1.89[5]
Gallic Acid DPPH8.33[6]
ABTS1.03[5]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocols: Key Antioxidant Assays

For researchers planning to experimentally determine the antioxidant capacity of this compound C, the following are detailed protocols for three standard assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of the test compound (e.g., this compound C) and standard antioxidants in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • In a 96-well plate or cuvettes, add varying concentrations of the test compound or standard to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.[7]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add varying concentrations of the test compound or standard to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[5]

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Add the test compound or standard to the FRAP reagent and incubate at 37°C for a specified time (e.g., 30 minutes).[7]

  • Measure the absorbance of the resulting blue-colored complex at 593 nm.[7]

  • The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄ and is expressed as µmol of Fe(II) equivalents per gram or mole of the compound.

Visualizing Methodologies and Pathways

To further aid in the conceptualization of antioxidant assays and their biological relevance, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involved in the cellular response to oxidative stress.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (this compound C) & Standards Reaction Mix Compound/Standard with Reagent Compound_Prep->Reaction Reagent_Prep Prepare Assay Reagents (e.g., DPPH, ABTS) Reagent_Prep->Reaction Incubation Incubate under Controlled Conditions Reaction->Incubation Measurement Measure Absorbance (Spectrophotometry) Incubation->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50 Comparison Compare with Standards Calc_IC50->Comparison

Caption: General workflow for in vitro antioxidant capacity assays.

Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Villosin_C This compound C (Antioxidant) Villosin_C->Keap1 may interact with Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Proteasomal Degradation Keap1->Ub promotes Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE Antioxidant Response Element (ARE) Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates Cellular_Protection Cellular Protection Gene_Expression->Cellular_Protection Nrf2_n->ARE binds to

Caption: The Nrf2-Keap1 signaling pathway in cellular antioxidant response.

References

A Comparative Analysis of Villosin and Villosin C: Unraveling Their Differential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of two natural diterpenoids, Villosin and this compound C. While both compounds share a common structural heritage, emerging evidence suggests distinct profiles in their cytotoxic and anti-inflammatory activities. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes relevant biological pathways to aid researchers in understanding their differential effects.

Chemical Structures at a Glance

This compound , a diterpenoid first isolated from Hedychium villosum, possesses a labdane-type skeleton. In contrast, This compound C , a rearranged abietane diterpenoid found in plants such as Clerodendrum trichotomum, exhibits a more complex, caged structure. These structural nuances are believed to be the foundation of their differing biological activities.

Comparative Biological Activities: A Tabular Summary

The following tables summarize the currently available quantitative data on the cytotoxic and anti-inflammatory effects of this compound and this compound C. It is important to note that a direct comparison of cytotoxic activity is challenging due to the use of different cancer cell lines in the cited studies.

| Table 1: Cytotoxic Activity of this compound and this compound C | | :--- | :--- | :--- | | Compound | Cell Line | IC50 Value (µM) | | this compound | NCI-H187 (Human Small Cell Lung Cancer) | 0.40[1] | | | Vero (Non-cancerous kidney cells) | > 166.42[1] | | this compound C | A549 (Human Lung Carcinoma) | 8.79 - 35.46 | | | HepG-2 (Human Liver Carcinoma) | 8.79 - 35.46 | | | MCF-7 (Human Breast Adenocarcinoma) | 8.79 - 35.46 | | | 4T1 (Mouse Mammary Carcinoma) | 8.79 - 35.46 |

Note: A specific IC50 value for each cell line for this compound C was not available in the reviewed literature; a range is provided based on the available data.

| Table 2: Anti-inflammatory Activity of this compound C | | :--- | :--- | :--- | | Compound | Assay | IC50 Value (µM) | | this compound C | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 Macrophages | 5.6 - 16.1 |

Note: Data on the anti-inflammatory activity of this compound is not currently available in the reviewed literature.

Experimental Protocols: A Methodological Overview

The following are generalized protocols for the key assays used to determine the biological activities of this compound and this compound C. For specific experimental parameters, researchers are encouraged to consult the original research articles.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or this compound C and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assessment: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitrite concentration, which is a stable and quantifiable breakdown product of nitric oxide (NO).

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of different concentrations of the test compound (this compound C).

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Color Development: The mixture is incubated at room temperature to allow for the development of a pink/magenta azo dye.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • NO Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated samples to the untreated (LPS only) control. The IC50 value is then determined.

Visualizing the Biological Landscape: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways that may be influenced by these diterpenoids and a generalized workflow for their biological evaluation.

G cluster_0 Generalized Diterpenoid-Induced Cytotoxicity Pathway Diterpenoid Diterpenoid ROS_Generation ROS_Generation Diterpenoid->ROS_Generation Induces DNA_Damage DNA_Damage Diterpenoid->DNA_Damage May cause Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction Leads to Caspase_Activation Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Results in Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Triggers Cell_Cycle_Arrest->Apoptosis

Figure 1: Potential cytotoxic signaling pathways affected by diterpenoids.

G cluster_1 Generalized Anti-inflammatory Signaling Pathway for Abietane Diterpenoids Abietane_Diterpenoid Abietane_Diterpenoid NF_kappaB_Activation NF_kappaB_Activation Abietane_Diterpenoid->NF_kappaB_Activation Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NF_kappaB_Activation Leads to iNOS_Expression iNOS_Expression NF_kappaB_Activation->iNOS_Expression Induces NO_Production NO_Production iNOS_Expression->NO_Production Results in

Figure 2: Potential anti-inflammatory mechanism via NF-κB inhibition.

G cluster_2 Experimental Workflow for Biological Activity Screening Compound_Isolation Compound_Isolation Cytotoxicity_Screening Cytotoxicity_Screening Compound_Isolation->Cytotoxicity_Screening Anti_inflammatory_Screening Anti_inflammatory_Screening Compound_Isolation->Anti_inflammatory_Screening MTT_Assay MTT_Assay Cytotoxicity_Screening->MTT_Assay Griess_Assay Griess_Assay Anti_inflammatory_Screening->Griess_Assay Data_Analysis Data_Analysis MTT_Assay->Data_Analysis Griess_Assay->Data_Analysis Mechanism_of_Action_Studies Mechanism_of_Action_Studies Data_Analysis->Mechanism_of_Action_Studies

Figure 3: A generalized workflow for screening diterpenoid bioactivity.

Discussion and Future Directions

The available data indicates that this compound exhibits potent and highly selective cytotoxicity against human small cell lung cancer cells, with a remarkable therapeutic window compared to non-cancerous cells.[1] this compound C, on the other hand, demonstrates broader cytotoxic activity against several cancer cell lines, albeit at higher concentrations than this compound's reported activity against NCI-H187. Furthermore, this compound C possesses significant anti-inflammatory properties through the inhibition of nitric oxide production.

The differential effects of these two diterpenoids highlight the profound impact of subtle structural modifications on biological activity. The greater rigidity and caged structure of this compound C may contribute to its interaction with different cellular targets compared to the more flexible labdane skeleton of this compound.

To fully elucidate their therapeutic potential, further research is warranted. Specifically, future studies should focus on:

  • Direct Comparative Studies: Evaluating the cytotoxicity of both this compound and this compound C against a standardized panel of cancer cell lines to enable a direct comparison of their potency and selectivity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by each compound to understand the basis of their cytotoxic and anti-inflammatory effects.

  • In Vivo Efficacy: Assessing the anti-tumor and anti-inflammatory efficacy of this compound and this compound C in preclinical animal models.

By addressing these knowledge gaps, the scientific community can better understand the unique therapeutic opportunities presented by these promising natural products.

References

Safety Operating Guide

Personal protective equipment for handling Villosin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like Villosin is paramount. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, a diterpenoid with potential cytotoxic activity.[1][2] Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

Given this compound's cytotoxic properties, a risk-based approach to selecting Personal Protective Equipment (PPE) is essential.[2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Weighing and Preparing Stock Solutions - Disposable solid-particulate respirator (N95 or FFP2) - Chemical splash goggles - Nitrile gloves (double-gloving recommended) - Lab coat - Full-length pants and closed-toe shoesTo prevent inhalation of aerosolized powder and protect eyes and skin from contact with the concentrated compound.
Cell Culture and In Vitro Assays - Chemical splash goggles or safety glasses with side shields - Nitrile gloves - Lab coat - Full-length pants and closed-toe shoesTo protect against splashes of diluted solutions and prevent skin contact.
In Vivo Studies - Safety glasses with side shields - Nitrile gloves - Lab coat or disposable gown - Full-length pants and closed-toe shoesTo prevent accidental skin contact and contamination during animal handling and dosing.
Waste Disposal - Chemical splash goggles - Heavy-duty nitrile or butyl rubber gloves - Lab coat or chemical-resistant apron - Full-length pants and closed-toe shoesTo provide robust protection against splashes and contact with contaminated waste materials.

Experimental Protocols: Handling and Disposal of this compound

Handling Procedure:

  • Preparation: Before handling this compound powder, ensure a designated workspace is prepared. This should ideally be within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

  • Weighing: Tare a suitable container on an analytical balance. Carefully weigh the desired amount of this compound powder using a spatula. Avoid creating dust.

  • Solubilization: Add the appropriate solvent (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone) to the powder.[2] Gently swirl or vortex the mixture until the compound is fully dissolved.

  • Dilution: Perform all serial dilutions within the chemical fume hood.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

Spill Management:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Cordon off the spill area.

  • Protect: Don appropriate PPE, including a respirator if the powder is dispersed in the air.

  • Contain and Clean: For solid spills, gently cover with absorbent pads. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container.

  • Solid Waste: Dispose of all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated hazardous waste container.

  • Sharps: Needles and other sharps used for in vivo studies should be disposed of in a designated sharps container for hazardous chemical waste.

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this compound solutions down the drain.[3]

This compound Handling Workflow

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

Villosin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Waste Management prep_area Prepare Designated Workspace (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe Ensure Safety weigh_powder Weigh this compound Powder don_ppe->weigh_powder solubilize Solubilize in Appropriate Solvent weigh_powder->solubilize dilute Perform Serial Dilutions solubilize->dilute in_vitro In Vitro Assays dilute->in_vitro in_vivo In Vivo Studies dilute->in_vivo collect_waste Collect Contaminated Waste (Liquid & Solid) in_vitro->collect_waste in_vivo->collect_waste dispose_waste Dispose as Hazardous Waste (via EHS) collect_waste->dispose_waste Follow Institutional Protocol

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Villosin
Reactant of Route 2
Villosin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.